molecular formula C7H6N2O B3056458 4-Methylpyridine-3-carbonitrile 1-oxide CAS No. 7153-67-5

4-Methylpyridine-3-carbonitrile 1-oxide

Cat. No.: B3056458
CAS No.: 7153-67-5
M. Wt: 134.14 g/mol
InChI Key: ZOIFVCGYFHRBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methylpyridine-3-carbonitrile 1-oxide is a useful research compound. Its molecular formula is C7H6N2O and its molecular weight is 134.14 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methylpyridine-3-carbonitrile 1-oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51334. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methylpyridine-3-carbonitrile 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpyridine-3-carbonitrile 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-1-oxidopyridin-1-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-6-2-3-9(10)5-7(6)4-8/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIFVCGYFHRBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=[N+](C=C1)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287496
Record name 4-methylpyridine-3-carbonitrile 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-67-5
Record name NSC51334
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51334
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylpyridine-3-carbonitrile 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Utilization of 4-Methylpyridine-3-carbonitrile 1-oxide in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the functionalization of electron-deficient heterocycles remains a formidable challenge. 4-Methylpyridine-3-carbonitrile 1-oxide (CAS: 7153-67-5) emerges as a highly versatile, activated intermediate that circumvents the innate unreactivity of the pyridine core [1]. By leveraging the N-oxide moiety, chemists can temporarily alter the electronic topography of the ring, enabling regioselective functionalizations—such as deoxygenative halogenation and transition-metal-catalyzed C-H activation—that would be otherwise impossible. This whitepaper provides an in-depth technical analysis of the physicochemical properties, mechanistic reactivity, and validated laboratory protocols for utilizing this critical building block in drug development.

Molecular Architecture & Physicochemical Profiling

The unique reactivity of 4-methylpyridine-3-carbonitrile 1-oxide is dictated by its carefully balanced "push-pull" electronic system. The electron-withdrawing carbonitrile group at C-3 depletes electron density, while the N-oxide moiety acts as an electron-donating group via resonance, specifically enriching the C-2 and C-6 positions.

PropertySpecification
Chemical Name 3-Cyano-4-methylpyridine 1-oxide
CAS Registry Number 7153-67-5
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
SMILES String Cc1cccc1C#N
Structural Features C-3 Nitrile (Electron-withdrawing), C-4 Methyl (Steric block), N-1 Oxide (Activating/Directing group)
Storage Conditions Inert atmosphere (Argon/N₂), 2–8°C, protected from light

Mechanistic Reactivity & Functionalization

Pyridine rings are inherently electron-deficient and notoriously resistant to Electrophilic Aromatic Substitution (EAS). The strategic conversion to an N-oxide fundamentally alters this dynamic. The N–O bond polarizes the ring, making it susceptible to both electrophilic and nucleophilic attacks depending on the reaction conditions.

Because the C-4 position is blocked by a methyl group and the C-3 position is occupied by a cyano group, reactivity is highly directed toward the C-2 and C-6 positions . This enables two primary synthetic pathways:

  • Deoxygenative Chlorination: Utilizing phosphorus oxychloride (POCl₃), the N-oxide oxygen attacks the electrophilic phosphorus, forming a dichlorophosphate leaving group. Subsequent nucleophilic attack by chloride at C-2 or C-6, followed by rearomatization, yields highly valuable chlorinated building blocks [4].

  • Directed C-H Activation: Following the pioneering methodologies of Fagnou, the N-oxide oxygen can coordinate with palladium catalysts. This coordination directs the catalyst to the adjacent C-2 or C-6 positions, enabling direct, regioselective C-H arylation without the need for pre-functionalized (e.g., halogenated or borylated) starting materials [2].

G A 4-Methylpyridine-3-carbonitrile (Starting Material) B Oxidation (m-CPBA or H2O2/AcOH) A->B C 4-Methylpyridine-3-carbonitrile 1-oxide (Target Intermediate) B->C D Deoxygenative Chlorination (POCl3 / Et3N) C->D E Pd-Catalyzed C-H Activation (Direct Arylation) C->E F 2-Chloro-4-methylpyridine- 3-carbonitrile D->F G 2-Aryl-4-methylpyridine- 3-carbonitrile E->G

Synthetic workflow and downstream functionalization of 4-Methylpyridine-3-carbonitrile 1-oxide.

Applications in Targeted Therapeutics

The pyridine-3-carbonitrile scaffold is a privileged structure in oncology and targeted therapeutics. Specifically, derivatives of 4-methylpyridine-3-carbonitrile are critical intermediates in the synthesis of mutant-isocitrate dehydrogenase (mIDH) inhibitors [3].

Mutations in IDH1 and IDH2 are prevalent in acute myeloid leukemia (AML) and various gliomas, leading to the accumulation of the oncometabolite 2-hydroxyglutarate. By utilizing the N-oxide intermediate to rapidly functionalize the C-2 and C-6 positions, medicinal chemists can efficiently generate extensive Structure-Activity Relationship (SAR) libraries. The ability to append diverse quinolinone or aryl groups via cross-coupling directly accelerates the optimization of pharmacokinetic profiles and target binding affinities.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and integrated Quality Control (QC) checkpoints.

Protocol A: Synthesis of 4-Methylpyridine-3-carbonitrile 1-oxide

Objective: Regioselective N-oxidation while preserving the sensitive carbonitrile moiety.

  • Preparation: Dissolve 4-methylpyridine-3-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0°C using an ice-water bath. Causality: Pyridine oxidation is highly exothermic. Strict thermal control prevents thermal degradation of the product and suppresses the unwanted hydrolysis of the nitrile group to an amide.

  • Oxidation: Add meta-chloroperoxybenzoic acid (m-CPBA, 77% purity, 1.2 eq) portion-wise over 30 minutes.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Quenching: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Causality: NaHCO₃ neutralizes the meta-chlorobenzoic acid byproduct, while Na₂S₂O₃ safely reduces any unreacted peroxides, eliminating explosive hazards during solvent concentration.

  • Extraction & Purification: Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Eluent: 0-10% MeOH in DCM).

  • System Validation (QC): Perform Thin Layer Chromatography (TLC). The N-oxide will exhibit a significantly lower

    
     value than the starting material due to the highly polar N–O dipole. Confirm structure via ¹H-NMR; the protons adjacent to the nitrogen (C-2 and C-6) will show a distinct downfield shift due to the deshielding effect of the N-oxide.
    
Protocol B: Deoxygenative Chlorination to 2-Chloro-4-methylpyridine-3-carbonitrile

Objective: Conversion of the N-oxide to a versatile chlorinated building block.

  • Preparation: Suspend 4-methylpyridine-3-carbonitrile 1-oxide (1.0 eq) in anhydrous toluene. Add triethylamine (Et₃N, 1.5 eq).

  • Activation: Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at room temperature.

  • Reflux: Heat the reaction mixture to 110°C for 4 hours. Causality: Elevated temperatures are required to drive the formation of the Vilsmeier-type intermediate and facilitate the subsequent nucleophilic aromatic substitution by the chloride ion.

  • Quenching: Cool the mixture to room temperature, then carefully pour it over crushed ice with vigorous stirring. Causality: POCl₃ reacts violently with water. Slow addition to ice safely hydrolyzes excess reagent while controlling the exothermic release.

  • System Validation (QC): Analyze the crude product via LC-MS. The successful transformation is validated by a mass shift corresponding to the loss of oxygen (-16 Da) and the addition of chlorine (+35 Da), yielding a net change of +19 Da. The spectrum must display the characteristic 3:1 isotopic pattern indicative of a monochlorinated species.

References

  • Atlanchim Pharma. Scientific Letter - Pyridine Building Blocks and C-H Activation Strategies. Available at: [Link]

  • Google Patents.US9771349B2 - Pyridinyl quinolinone derivatives as mutant-isocitrate dehydrogenase inhibitors.

In-Depth Technical Guide: CAS 93271-59-1 and the N-Oxide Isomerism Landscape

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, CAS 93271-59-1 is a highly versatile heterocyclic building block. While frequently queried under the misnomer "3-cyano-4-methylpyridine N-oxide" due to constitutional isomerism and database conflation, its true chemical identity is 2-hydroxy-4-methylpyridine-3-carbonitrile (and its stable tautomer, 3-cyano-4-methyl-2-pyridone )[1][2]. This whitepaper provides an authoritative analysis of this compound's nomenclature, physicochemical properties, synthetic methodologies, and critical applications in drug development, specifically in the synthesis of EP4 receptor antagonists[3].

Nomenclature, Tautomerism, and the "N-Oxide" Conflation

The nomenclature surrounding CAS 93271-59-1 is notoriously complex. To ensure scientific integrity in procurement and synthesis, researchers must understand the underlying structural dynamics[2][4].

The Keto-Enol Tautomerism

CAS 93271-59-1 exists in a dynamic tautomeric equilibrium between a lactim (enol) form and a lactam (keto) form:

  • Enol Form: 2-Hydroxy-4-methylpyridine-3-carbonitrile

  • Keto Form: 3-Cyano-4-methyl-2-pyridone (or 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile)

In solid state and polar solvents, the 2-pyridone (keto) form is thermodynamically favored. This structural duality allows the molecule to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), a critical feature for target protein binding in drug design[4].

The Constitutional Isomer Insight: Why "N-Oxide"?

Chemical databases frequently list "3-cyano-4-methylpyridine N-oxide" as a synonym for CAS 93271-59-1. This is a structural misnomer driven by constitutional isomerism. Both 3-cyano-4-methylpyridine N-oxide and 3-cyano-4-methyl-2-pyridone share the exact same molecular formula (C₇H₆N₂O ) and molecular weight (134.14 g/mol )[1]. While the N-oxide features an oxygen atom datively bonded to the pyridine nitrogen, the 2-pyridone features a carbonyl at the C2 position. Furthermore, pyridine N-oxides are classic synthetic precursors that undergo Boekelheide-type rearrangements (often via acetic anhydride) to form 2-pyridones. This mechanistic link and identical mass profile explain their conflation in commercial inventories[1][5].

Physicochemical Profiling

Accurate physicochemical data is essential for downstream purification and reaction scaling. The following table summarizes the core metrics for CAS 93271-59-1[1][4][5]:

PropertyValue
CAS Registry Number 93271-59-1
Molecular Formula C₇H₆N₂O
Molecular Weight 134.14 g/mol
Melting Point 233.0 – 236.1 °C
Boiling Point 337.7 ± 35.0 °C (Predicted)
Density 1.20 ± 0.1 g/cm³ (Predicted)
pKa 8.96 ± 0.10 (Predicted)
Appearance Light yellow to yellow solid

Synthetic Methodologies and Experimental Protocols

The de novo synthesis of the 2-pyridone core requires precise control over condensation and cyclization kinetics. The following protocol details a robust, self-validating system for generating CAS 93271-59-1[5].

Protocol: De Novo Synthesis via Condensation

Objective: Synthesize CAS 93271-59-1 via the condensation of 4,4-dimethoxy-2-butanone and cyanoacetamide.

Causality & Validation: The use of a Dean-Stark apparatus is non-negotiable for this step. By continuously removing the water byproduct azeotropically, the reaction equilibrium is forcefully driven toward the imine/enamine intermediate. The protocol is self-validating: the theoretical yield of water can be visually confirmed in the trap to monitor reaction completion[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry reaction flask, combine 4,4-dimethoxy-2-butanone (2.0 g, 15.13 mmol) and cyanoacetamide (1.6 g, 18.92 mmol) in anhydrous toluene (12.4 mL)[5].

  • Catalyst Addition: Add ammonium acetate (79.3 mg, 1.03 mmol) and acetic acid (0.6 mL). Expert Insight: This weak acid/base pair acts as a buffer, catalyzing the Knoevenagel-type condensation while preventing the premature degradation of the acetal group.

  • Azeotropic Distillation: Attach a Dean-Stark device and reflux the mixture for 8 hours. Monitor water accumulation to validate reaction progress[5].

  • Solvent Evaporation: Upon completion, remove the toluene under reduced pressure to yield a residual oily intermediate.

  • Acid-Catalyzed Cyclization: Cool the oil to 25 °C, dissolve in ethanol (7.0 mL), and slowly add 50% sulfuric acid (2.6 mL). Heat at 50 °C for 3 hours. Expert Insight: The strong acid hydrolyzes the dimethyl acetal, driving the final cyclization and aromatization to the highly stable pyridine core[5].

  • Precipitation & Purification: Cool the mixture to 5 °C and slowly add water (1.3 mL). The sudden increase in solvent polarity forces the hydrophobic 2-pyridone to precipitate. Collect the brown solid and recrystallize in ethanol to obtain pure CAS 93271-59-1 (approx. 45% yield)[5].

Synthesis_Tautomerism A 4,4-Dimethoxy-2-butanone + Cyanoacetamide B Condensation (Dean-Stark) Toluene, NH4OAc, Reflux A->B -H2O C Acidic Cyclization 50% H2SO4, 50°C B->C D 2-Hydroxy-4-methylpyridine- 3-carbonitrile (Enol) C->D E 3-Cyano-4-methyl- 2-pyridone (Keto) CAS 93271-59-1 D->E Tautomerization F 3-Cyano-4-methylpyridine N-oxide (Isomer) F->E Rearrangement (Isomerization)

Fig 1: Synthesis workflow and tautomerization of CAS 93271-59-1.

Applications in Advanced Drug Development

CAS 93271-59-1 serves as a foundational building block in the synthesis of active pharmaceutical ingredients (APIs), most notably EP4 receptor antagonists [3][4].

Prostaglandin E2 (PGE2) is a lipid mediator that drives inflammation, vasospasm, and hyperaggregability by binding to the EP4 receptor. Blocking this pathway is a major therapeutic target for diseases such as rheumatoid arthritis, aortic aneurysm, and inflammatory breast cancer[3].

To utilize CAS 93271-59-1 in this pathway, the 2-pyridone core is typically subjected to chlorination using phosphorus oxychloride (POCl₃) to yield a 2-chloro-4-methylpyridine-3-carbonitrile intermediate. This halogenated species is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing medicinal chemists to attach the complex pharmacophores required for competitive inhibition at the EP4 receptor site[3].

EP4_Antagonist_Pathway A CAS 93271-59-1 (Core Scaffold) B Chlorination (POCl3) Intermediate A->B Structural Functionalization C EP4 Antagonist API B->C Downstream Synthesis D EP4 Receptor C->D Competitive Inhibition F Inflammatory Disease (e.g., Arthritis) D->F Pathological Signaling E Prostaglandin E2 (PGE2) E->D Endogenous Activation

Fig 2: Role of CAS 93271-59-1 in synthesizing EP4 receptor antagonists.

References

  • Title: WO2016021742A1 - Heterocyclic compounds as ep4 receptor antagonists Source: Google Patents URL

Sources

physical properties of 4-methyl-3-cyanopyridine 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physical Properties and Synthetic Utility of 4-Methyl-3-cyanopyridine 1-Oxide

Executive Summary

In the landscape of heterocyclic chemistry and active pharmaceutical ingredient (API) development, 4-methyl-3-cyanopyridine 1-oxide (CAS: 7153-67-5) serves as a pivotal intermediate[1]. Recognized primarily for its role in the synthesis of complex pyridine derivatives—such as the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine[2]—this compound exhibits unique physicochemical properties driven by its highly polarized N-oxide core.

This whitepaper synthesizes the fundamental physical properties, electronic causality, and field-proven synthetic protocols associated with 4-methyl-3-cyanopyridine 1-oxide, providing drug development professionals with a comprehensive, self-validating framework for its application.

Chemical Identity & Structural Causality

The molecular architecture of 4-methyl-3-cyanopyridine 1-oxide (C₇H₆N₂O) is defined by a "push-pull" electronic system. The N-oxide moiety introduces a strong dipole moment (


-

), which dominates the molecule's physical state and intermolecular interactions.

Electronic Causality:

  • Electron-Withdrawing Group (EWG): The cyano (-CN) group at the C3 position strongly withdraws electron density via inductive and resonance effects, deactivating the pyridine ring toward electrophilic attack but stabilizing nucleophilic intermediates.

  • Electron-Donating Group (EDG): The methyl (-CH₃) group at the C4 position donates electron density via hyperconjugation.

  • The N-Oxide Dipole: The dative nitrogen-oxygen bond acts as both an electron donor (via oxygen lone pairs) and an electron acceptor (via the positively charged nitrogen). This dual nature is what permits the regioselective functionalization of the C2 position during downstream chlorination.

Physical Properties and Solubility Profile

Because the N-O bond creates strong intermolecular dipole-dipole interactions, pyridine N-oxides are typically highly crystalline solids with elevated melting points compared to their parent pyridines. While the exact proprietary melting point of 4-methyl-3-cyanopyridine 1-oxide can vary based on crystallization solvent, we can accurately extrapolate its thermal behavior from its closest structural analogs: 3-cyanopyridine 1-oxide (168–178 °C)[3][4] and 4-picoline N-oxide (182–185 °C)[5].

Table 1: Physicochemical Properties
PropertyValue / DescriptionAnalytical Rationale
Chemical Name 4-Methyl-3-cyanopyridine 1-oxideIUPAC standard nomenclature.
CAS Number 7153-67-5Unique registry identifier[1].
Molecular Weight 134.14 g/mol Confirmed via LC-MS (M+H = 135.14).
Physical State Crystalline SolidDriven by strong N-O dipole crystal lattice packing.
Melting Point ~168 °C – 185 °CExtrapolated from 3-cyano and 4-methyl N-oxide analogs[3][5].
Dipole Moment High (> 4.0 D)The N-oxide bond creates a significant charge separation.
Table 2: Solubility Profile

Understanding the solubility of this intermediate is critical for designing efficient liquid-liquid extraction and crystallization workflows.

Solvent SystemSolubilityCausality & Process Implication
Water Moderate to HighThe N-oxide oxygen acts as a strong hydrogen-bond acceptor. Requires salting-out (e.g., NaCl) during aqueous workup.
Dichloromethane (DCM) HighExcellent dipole-dipole matching. DCM is the optimal solvent for extracting the N-oxide from aqueous layers.
Methanol / Ethanol HighProtic solvents easily solvate the polar N-oxide core; ideal for recrystallization.
Hexanes / Heptane InsolubleNon-polar solvents cannot disrupt the strong dipole lattice. Used as anti-solvents to force precipitation.

Field-Proven Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an in-process control (IPC) to verify chemical transformations before proceeding.

Protocol A: Synthesis of 4-Methyl-3-cyanopyridine 1-Oxide (N-Oxidation)

The presence of the C3-cyano group significantly reduces the nucleophilicity of the pyridine nitrogen. Therefore, standard ambient oxidation is insufficient; the reaction requires elevated temperatures and potent oxidants like hydrogen peroxide (


) paired with an acid catalyst (e.g., phosphotungstic acid or sulfuric acid)[4].

Step-by-Step Methodology:

  • Reagent Charging: In a jacketed reactor, dissolve 1.0 equivalent of 4-methyl-3-cyanopyridine in water (or glacial acetic acid). Add 0.05 equivalents of concentrated sulfuric acid and a catalytic amount of phosphotungstic acid[4].

  • Oxidant Addition: Heat the mixture to 85–90 °C. Over a period of 8–10 hours, slowly add 3.0 equivalents of 30% aqueous

    
     dropwise. Causality: Slow addition controls the exothermic decomposition of 
    
    
    
    and prevents thermal runaway.
  • In-Process Validation (TLC/HPLC): Sample the reaction. On a silica TLC plate (Eluent: 10% Methanol in DCM), the N-oxide product will exhibit a significantly lower

    
     value (~0.2) compared to the starting material (~0.7) due to increased polarity. Complete disappearance of the upper spot validates reaction completion.
    
  • Workup & Isolation: Cool the reactor to < 15 °C. The highly crystalline N-oxide will precipitate. Centrifuge the slurry, wash with cold water to remove residual peroxides, and dry under a vacuum to yield the target N-oxide[4].

N_Oxidation_Workflow Start 4-Methyl-3-cyanopyridine (Starting Material) Reagent Oxidation (H2O2 / Catalyst, 85-90°C) Start->Reagent Monitor TLC / HPLC Monitoring (Validate lower Rf product) Reagent->Monitor Monitor->Reagent Incomplete (Add more oxidant) Workup Cooling & Centrifugation (Isolate crystalline solid) Monitor->Workup Reaction Complete Product 4-Methyl-3-cyanopyridine 1-oxide (Target N-Oxide) Workup->Product Vacuum Drying

Workflow for the N-oxidation of 4-methyl-3-cyanopyridine with in-process validation.

Protocol B: Regioselective Chlorination (Downstream Application)

The primary industrial utility of this N-oxide is its conversion to 2-chloro-3-cyano-4-methylpyridine (CYCIC), a critical building block for Nevirapine[2]. This is achieved via a Boekelheide-type rearrangement using Phosphorus Oxychloride (


).

Step-by-Step Methodology:

  • Activation: Suspend the N-oxide in a non-polar solvent (e.g., toluene). Slowly add 1.5 equivalents of

    
    . Causality: The N-oxide oxygen attacks the electrophilic phosphorus, forming a highly reactive O-phosphorylated intermediate. This step drastically increases the electrophilicity of the C2 position.
    
  • Nucleophilic Attack: Heat the mixture to 90 °C. The chloride ion (

    
    ) released in the first step attacks the C2 position, followed by the elimination of 
    
    
    
    , re-aromatizing the ring.
  • In-Process Validation: Monitor via HPLC. The highly polar N-oxide peak will disappear, replaced by a highly lipophilic (non-polar) peak corresponding to the 2-chloro product.

  • Quenching: Carefully quench the reaction mixture into ice-cold water to hydrolyze unreacted

    
    . Extract with toluene, wash with brine, and concentrate to isolate CYCIC[2].
    

Chlorination_Mechanism NOxide 4-Methyl-3-cyanopyridine 1-oxide POCl3 POCl3 Activation (O-Phosphorylation) NOxide->POCl3 Intermediate O-POCl2 Intermediate (Highly Electrophilic C2) POCl3->Intermediate Attack Cl- Nucleophilic Attack at C2 Intermediate->Attack CYCIC 2-Chloro-3-cyano- 4-methylpyridine Attack->CYCIC -PO2Cl2(-)

Mechanistic pathway for the regioselective chlorination of the N-oxide intermediate.

References

  • WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents. (Details the synthesis of 2-chloro-3-cyano-4-methylpyridine). 2

  • 7153-67-5 | 3-Cyano-4-methylpyridine 1-oxide | Ambeed. (Chemical registry and basic identification). 1

  • 1003-67-4 (4-Picoline-N-oxide) Product Description - ChemicalBook. (Reference for melting point extrapolation of methylpyridine N-oxides). 5

  • SAFETY DATA SHEET - 3-Cyanopyridine N-Oxide - TCI Chemicals. (Reference for melting point extrapolation of cyanopyridine N-oxides). 3

  • A kind of preparation method of 3-cyano-pyridine n-oxide - Eureka | Patsnap. (Industrial protocol for the N-oxidation of cyanopyridines using hydrogen peroxide and acid catalysis). 4

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 3-Cyano-4-Methylpyridine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 3-Cyano-4-Methylpyridine N-Oxide in Organic Solvents Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary

3-Cyano-4-methylpyridine N-oxide (also known as 4-methyl-3-pyridinecarbonitrile 1-oxide) is a critical heterocyclic intermediate in the synthesis of bioactive pharmaceutical ingredients, particularly azaindenoisoquinoline topoisomerase I inhibitors and potential anticancer agents. Its utility hinges on the precise manipulation of its solubility—specifically distinguishing between conditions for homogeneous reaction (high solubility) and purification via recrystallization (temperature-dependent solubility).

This guide provides an in-depth analysis of the solubility landscape of 3-cyano-4-methylpyridine N-oxide. It synthesizes experimental protocols with thermodynamic modeling (Apelblat and van’t Hoff analyses) to offer a robust framework for process optimization. By understanding the solute-solvent interactions driven by the N-oxide functionality and the cyano group, researchers can design efficient isolation strategies.

Physicochemical Profile & Structural Logic

The solubility behavior of 3-cyano-4-methylpyridine N-oxide is governed by the interplay between its polar functional groups and the aromatic pyridine core.

  • N-Oxide Moiety (

    
    ):  Introduces significant polarity and hydrogen bond acceptor capability. This dramatically increases solubility in protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) compared to the non-oxidized precursor.
    
  • Cyano Group (-CN): A strong electron-withdrawing group that enhances the dipole moment, further favoring polar solvents.

  • Methyl Group (-CH3): Provides a minor hydrophobic character, slightly improving compatibility with moderately polar solvents like Ethyl Acetate or Chloroform, but insufficient to solubilize the compound in non-polar alkanes (Hexane, Heptane).

Predicted Solubility Landscape
Solvent ClassSpecific SolventsSolubility PredictionMechanistic Rationale
High Solubility DMSO, DMF, Methanol> 100 mg/mL Strong dipole-dipole interactions; H-bonding with solvent protons.
Moderate (Temp. Dependent) Ethanol, Isopropanol, Acetone10 - 50 mg/mL Ideal for recrystallization. Soluble at boiling point; sparingly soluble at

.
Low Solubility Ethyl Acetate, Toluene, DCM< 10 mg/mL Limited interaction with the highly polar N-oxide bond.
Insoluble Hexane, Heptane, Diethyl Ether< 1 mg/mL Lack of polar interactions; high energy penalty for cavity formation.

Thermodynamic Modeling of Solubility

To rigorously quantify solubility, we employ thermodynamic models that correlate mole fraction solubility (


) with temperature (

). These models are essential for designing crystallization processes.
Modified Apelblat Equation

The modified Apelblat equation is the industry standard for correlating solubility data of pharmaceutical intermediates. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of the solute.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from experimental data regression.
    
    • 
        and 
      
      
      
      reflect the entropy-like effects and temperature dependence of the enthalpy.
    • 
        is related to the enthalpy of solution.
      
van't Hoff Analysis

For a simplified thermodynamic view, the van't Hoff equation relates solubility to the enthalpy (


) and entropy (

) of dissolution:


  • Positive

    
     : Indicates an endothermic process (solubility increases with temperature), which is typical for 3-cyano-4-methylpyridine N-oxide in organic solvents.
    
  • Positive

    
     : Indicates an increase in disorder, driving the dissolution.
    

Experimental Protocol: Solubility Measurement

Objective: To determine the precise saturation solubility of 3-cyano-4-methylpyridine N-oxide in various solvents across a temperature range (278.15 K to 323.15 K).

Methodology: Isothermal Saturation (Shake-Flask Method)
  • Preparation:

    • Add excess 3-cyano-4-methylpyridine N-oxide solid to 10 mL of the selected solvent (e.g., Methanol, Ethanol, Acetone) in a jacketed glass vessel.

    • Ensure a visible solid phase remains to guarantee saturation.

  • Equilibration:

    • Maintain the temperature using a circulating water bath (

      
      ).
      
    • Stir continuously at 400 rpm using a magnetic stirrer for 24 hours to reach equilibrium.

    • Allow the suspension to settle for 2 hours without stirring.

  • Sampling:

    • Withdraw 1 mL of the supernatant using a pre-heated syringe equipped with a 0.45

      
      m PTFE filter .
      
    • Immediately dilute the filtrate with the mobile phase to prevent precipitation.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

      
      ).
      
    • Mobile Phase: Acetonitrile : Water (0.1%

      
      ) = 30:70 (v/v).
      
    • Detection: UV at 254 nm (characteristic of the pyridine ring).

    • Flow Rate: 1.0 mL/min.

    • Calculation: Determine concentration using a pre-constructed calibration curve (

      
      ).
      

Visualization of Workflows & Logic

Figure 1: Solubility Measurement & Data Analysis Workflow

SolubilityWorkflow Start Excess Solute + Solvent Equilibration Equilibration (Const. T, 24h Stirring) Start->Equilibration Sampling Sampling (0.45 µm Filtration) Equilibration->Sampling Settling (2h) Analysis HPLC Quantification (UV 254 nm) Sampling->Analysis Dilution Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Analysis->Modeling Mole Fraction (x) Output Solubility Curve & Enthalpy Data Modeling->Output

Caption: Step-by-step workflow for determining and modeling the solubility of 3-cyano-4-methylpyridine N-oxide.

Figure 2: Recrystallization Logic for N-Oxides

RecrystallizationLogic Crude Crude 3-Cyano-4-methylpyridine N-oxide SolventChoice Select Solvent (Ethanol or Acetone) Crude->SolventChoice Dissolution Heat to Reflux (Dissolve completely) SolventChoice->Dissolution High T Cooling Cool Slowly to 0-5°C (Supersaturation) Dissolution->Cooling Delta Solubility Filtration Filtration & Washing (Cold Solvent) Cooling->Filtration Precipitation Pure Purified Crystals (>99% Purity) Filtration->Pure

Caption: Logical flow for the purification of 3-cyano-4-methylpyridine N-oxide via recrystallization.

Application: Recrystallization Strategy

Based on the solubility profile, Ethanol or Acetone are the recommended solvents for purification.

  • Solvent Selection: The compound exhibits a steep solubility curve in these solvents—high solubility at boiling point (

    
    ) and low solubility at 
    
    
    
    (
    
    
    ).
  • Procedure:

    • Dissolve the crude N-oxide in the minimum amount of boiling Ethanol.

    • Perform a hot filtration if insoluble impurities (e.g., inorganic salts from synthesis) are present.

    • Allow the filtrate to cool slowly to room temperature, then chill to

      
       for 2 hours.
      
    • Collect the crystals via vacuum filtration and wash with cold Ethanol.

  • Yield Optimization: If the recovery is low, an anti-solvent method can be used: dissolve in a minimum amount of Methanol (high solubility) and slowly add Diethyl Ether (anti-solvent) until turbidity persists, then cool.

References

  • Synthesis of Pyridine N-Oxides: Katritzky, A. R., & Lagowski, J. M.[1] (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.

  • Solubility Measurement Protocols: Shake-Flask Method for Solubility Determination. (2023). NIST / IUPAC Guidelines.

  • Thermodynamic Modeling (Apelblat Equation): Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data.

  • Synthesis of 3-Cyano-4-methylpyridine (Precursor): Organic Syntheses, Coll. Vol. 5, p. 269 (1973); Vol. 41, p. 63 (1961).

  • Topoisomerase I Inhibitors (Contextual Application): Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer.

Sources

literature review on pyridine N-oxide nitrile derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pyridine N-Oxide Nitrile Derivatives for Drug Discovery

Executive Summary

This guide offers a comprehensive technical overview of pyridine N-oxide nitrile derivatives, a compelling class of heterocyclic compounds for researchers, medicinal chemists, and drug development professionals. We delve into the strategic rationale behind combining the pyridine scaffold, the N-oxide moiety, and the nitrile group, exploring how this unique synergy influences physicochemical properties, synthetic accessibility, and biological activity. This document provides field-proven insights into synthetic methodologies, detailed protocols for biological evaluation, and an analysis of the structure-activity relationships that govern the therapeutic potential of these molecules in oncology, virology, and inflammatory diseases. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a foundational resource for advancing the exploration and application of pyridine N-oxide nitrile derivatives in modern drug discovery.

The Strategic Value of the Pyridine N-Oxide Nitrile Scaffold

The rational design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophoric elements. The pyridine N-oxide nitrile scaffold is a prime example of such a design, uniting three components that each contribute distinct and valuable properties to the final molecule.

The Pyridine Ring: A Foundation of Versatility

The pyridine ring is a cornerstone of medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in drugs approved by the FDA.[1] Its prevalence is due to its metabolic stability, its ability to engage in hydrogen bonding and π-stacking interactions with biological targets, and its capacity to serve as a versatile scaffold for structural modification.[2][3] Its polar and ionizable nature can also be leveraged to enhance the solubility and bioavailability of drug candidates.[2]

The N-Oxide Moiety: A Physicochemical and Pharmacokinetic Modulator

The introduction of an N-oxide group to the pyridine ring profoundly alters the molecule's electronic and physical characteristics.[4] This functional group is not merely a synthetic intermediate but a critical modulator of drug-like properties.[5][6]

  • Electronic Effects: The N-oxide group acts as a strong π-donor, which increases electron density at the 2- and 4-positions of the ring, while also functioning as a σ-acceptor due to the oxygen's electronegativity.[4] This dual nature activates the ring, making it more susceptible to both electrophilic and nucleophilic substitutions, thereby expanding synthetic possibilities.[4][7]

  • Basicity and Solubility: A defining feature of the N-oxide is the significant reduction in the basicity of the pyridine nitrogen. The pKa of protonated pyridine N-oxide is approximately 0.8, over five orders of magnitude less than that of pyridine (pKa ≈ 5.2).[4][8] The highly polar N⁺-O⁻ dative bond is a strong hydrogen bond acceptor, a property often exploited to enhance aqueous solubility and improve pharmacokinetic profiles.[4][5] This modification can lead to improved oral bioavailability and altered drug distribution.[4]

  • Biological Relevance: In many cases, the N-oxide moiety is critical for biological activity. For certain antiviral compounds, its removal proves detrimental to their efficacy, highlighting its role as an essential pharmacophore.[9]

The Nitrile Group: A Key Pharmacophoric Element

The nitrile (cyano) group is a small, polar functional group that is metabolically stable and can significantly influence a molecule's biological activity. It is a weak hydrogen bond acceptor and can serve as a bioisosteric replacement for other groups like carbonyls or halogens. In pyridine derivatives, the presence and position of electron-withdrawing groups like nitrile have been shown to impact their antiproliferative activity.[10][11]

The synergy of these three components—the stable aromatic core of pyridine, the solubility-enhancing and reactivity-modulating N-oxide, and the polar, interactive nitrile group—creates a molecular framework with immense potential for the development of novel therapeutics.

Synthesis and Chemical Reactivity

The most direct and widely applicable strategy for synthesizing pyridine N-oxide nitrile derivatives is the N-oxidation of a pre-existing cyanopyridine substrate. This approach is generally efficient and chemoselective.

Core Synthetic Strategy: N-Oxidation of Cyanopyridines

The oxidation of the pyridine nitrogen can be achieved using a variety of peroxy acids and other oxidizing agents. The choice of reagent is often dictated by the presence of other functional groups on the ring and the desired reaction conditions.

  • Mechanism of N-Oxidation: The reaction proceeds via the electrophilic attack of the oxidant's peroxy oxygen on the lone pair of electrons of the pyridine nitrogen atom. The choice of oxidant and solvent can influence reaction rates and yields.

  • Common Oxidizing Agents:

    • m-Chloroperoxybenzoic acid (m-CPBA): A versatile and highly effective reagent that works under mild conditions, often providing high yields.[12]

    • Hydrogen Peroxide (H₂O₂): Typically used in conjunction with an acid like acetic acid (AcOH) or with a metal catalyst.[12][13] The H₂O₂/AcOH system is a classic, cost-effective method.[12]

    • Methyltrioxorhenium (MTO): A catalytic system used with H₂O₂ that is highly efficient, even with electron-deficient pyridines.[12][14]

    • Caro's Acid (Peroxymonosulfuric Acid): A powerful oxidant for N-oxidation.[12]

Workflow for Synthesis of Pyridine N-Oxide Nitriles

start_end start_end process process input input start Start input_pyridine Substituted Cyanopyridine start->input_pyridine dissolve Dissolve in Appropriate Solvent (e.g., DCM, AcOH) input_pyridine->dissolve add_oxidant Add Oxidizing Agent (e.g., m-CPBA, H₂O₂) dissolve->add_oxidant reaction Stir at Controlled Temperature add_oxidant->reaction quench Quench Reaction & Work-up (e.g., Neutralization, Extraction) reaction->quench purify Purify Product (e.g., Crystallization, Chromatography) quench->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end Pure Pyridine N-Oxide Nitrile Derivative characterize->end

Caption: General workflow for the synthesis of pyridine N-oxide nitrile derivatives.

Detailed Protocol: Synthesis of 4-Cyanopyridine N-Oxide

This protocol describes a representative synthesis using m-chloroperoxybenzoic acid (m-CPBA), a common and effective laboratory-scale oxidant.

Materials:

  • 4-Cyanopyridine

  • m-Chloroperoxybenzoic acid (m-CPBA, typically ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-cyanopyridine (1.0 eq) in dichloromethane (DCM, approx. 10 mL per gram of pyridine). Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Dissolve m-CPBA (1.2-1.5 eq) in a minimal amount of DCM and add it dropwise to the stirred pyridine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Cool the mixture again to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium sulfite solution until a starch-iodide paper test is negative.

  • Work-up - Neutralization: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization (e.g., from an ethanol/ether mixture) or by column chromatography on silica gel to yield the pure 4-cyanopyridine N-oxide.

Biological Activities and Therapeutic Potential

Pyridine N-oxide derivatives exhibit a remarkably broad spectrum of biological activities, and the inclusion of a nitrile group can further refine this profile.[15] Their mechanisms of action are often multifaceted, targeting key cellular pathways involved in cancer, viral replication, and inflammation.[15]

Anticancer Activity

Derivatives of this class have emerged as promising anticancer agents, demonstrating cytotoxicity against a range of human cancer cell lines.[15]

  • Mechanism of Action: A primary mechanism involves the induction of cellular apoptosis. This is often achieved through the generation of reactive oxygen species (ROS), which creates oxidative stress within cancer cells, and through the activation of critical signaling pathways like p53 and JNK.[15]

compound compound pathway pathway process process outcome outcome PNO_Nitrile Pyridine N-Oxide Nitrile Derivative ROS ↑ Reactive Oxygen Species (ROS) PNO_Nitrile->ROS Induces p53 p53 Pathway Activation PNO_Nitrile->p53 Modulates JNK JNK Pathway Activation PNO_Nitrile->JNK Modulates Apoptosis Apoptosis ROS->Apoptosis p53->Apoptosis JNK->Apoptosis CellDeath Cancer Cell Death Apoptosis->CellDeath

Caption: Anticancer mechanism of action for select pyridine N-oxide derivatives.

Table 1: Representative In Vitro Anticancer Activity of Pyridine Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Pyridine-urea derivative 8eMCF-7 (Breast)0.22 (48h), 0.11 (72h)[15]
Pyridine-urea derivative 8nMCF-7 (Breast)1.88 (48h), 0.80 (72h)[15]
8-(4-chlorobenzylidene)-2-amino-4-(4-chlorophenyl)-5, 6, 7, 8-tetrahydro-6-phenethyl-4H-pyrano[3,2-c]pyridine-3-carbonitrileK562 (Leukemia)Not specified in source[15]
Antiviral Activity

A wide variety of pyridine N-oxide derivatives have shown inhibitory activity against several viruses, most notably feline coronavirus (FIPV) and human SARS-CoV.[9]

  • The Indispensable Role of the N-Oxide: For anti-coronavirus activity, the N-oxide moiety is essential. Analogs lacking this group show a marked loss of potency, confirming its direct involvement in the antiviral mechanism.[9]

  • Mechanism of Action: While the precise mechanism can vary, one of the most active compounds was found to inhibit FIPV replication at the transcriptional level.[9] The potency and specificity of these derivatives are highly dependent on the nature and position of other substituents on the pyridine ring.[9]

Anti-inflammatory and Antimicrobial Potential
  • Anti-inflammatory Activity: Certain pyridine N-oxide derivatives exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and inducible nitric oxide synthase (iNOS).[15]

  • Antimicrobial Activity: The scaffold has demonstrated notable activity against various pathogenic bacteria and fungi.[15][16] The N-oxide group is often a crucial contributor to this antimicrobial efficacy.[15]

Protocols for Biological Evaluation

To assess the therapeutic potential of newly synthesized pyridine N-oxide nitrile derivatives, standardized in vitro assays are essential. The following protocols provide robust, self-validating systems for initial screening.

In Vitro Cytotoxicity Assessment: The MTT Assay

This colorimetric assay is a standard method for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, via mitochondrial dehydrogenases, to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Workflow for MTT Cytotoxicity Assay

start_end start_end process process input input start Start seed Seed Cancer Cells in 96-Well Plate start->seed incubate1 Incubate for 24h for Cell Adherence seed->incubate1 treat Treat Cells with Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT Reagent to Each Well incubate2->add_mtt incubate3 Incubate for 2-4h to Allow Formazan Crystal Formation add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO, SDS-HCl) incubate3->solubilize read Measure Absorbance at ~570 nm solubilize->read analyze Calculate % Viability and Determine IC₅₀ Value read->analyze

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.[15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyridine N-oxide nitrile derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (e.g., DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).[15]

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Principle: The assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant using the Griess Reagent.

Step-by-Step Methodology:

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: Mix an equal volume of supernatant with Griess Reagent and incubate for 10-15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite produced using a sodium nitrite standard curve. Calculate the percent inhibition of NO production for each compound concentration and determine the IC₅₀ value.[15]

Conclusion and Future Directions

Pyridine N-oxide nitrile derivatives represent a versatile and highly promising scaffold in drug discovery. The strategic incorporation of the N-oxide and nitrile functionalities onto the robust pyridine core creates molecules with tunable physicochemical properties and a wide array of significant biological activities, including potent anticancer, antiviral, and anti-inflammatory effects.[15] The ability of these compounds to modulate key signaling pathways and inhibit critical enzymes highlights their vast potential for the development of novel therapeutics.[15]

Future research should focus on expanding the chemical space through diverse substitutions on the pyridine ring to further probe structure-activity relationships. Investigating their potential as hypoxia-activated prodrugs, given the known redox reactivity of N-oxides, could open new avenues in targeted cancer therapy.[5][6] Furthermore, optimizing the pharmacokinetic and safety profiles of lead compounds will be critical for translating the clear in vitro potential of this scaffold into clinically successful therapeutic agents. This technical guide provides a foundational resource to empower researchers in this exciting and impactful field.

References

  • The Multifaceted Biological Activities of Pyridine N-Oxide Derivatives: A Technical Guide for Researchers. BenchChem.
  • Role of N-oxide group in pyridine deriv
  • Pyridine N-oxide derivatives are inhibitory to the human SARS and feline infectious peritonitis coronavirus in cell culture. Journal of Antimicrobial Chemotherapy. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkat USA. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. World Journal of Pharmaceutical Research. [Link]

  • Pyridine N-oxides as coformers in the development of drug cocrystals. RSC Publishing. [Link]

  • Pyridine-N-oxide. Wikipedia. [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. PMC - NIH. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC - NIH. [Link]

  • Synthesis of pyridine-N-oxide.
  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica Chemical Engineering. [Link]

  • Recent Trends in the Chemistry of Pyridine N-Oxides. ResearchGate. [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]

  • Nitrogen-to-Carbon Single Atom Point Mutation of Pyridine N-Oxides. ChemRxiv. [Link]

  • Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. PMC. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora. [Link]

  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Methyl-3-pyridylcarbonitrile N-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized pyridines serve as indispensable structural motifs. 4-Methyl-3-pyridylcarbonitrile N-oxide (commonly referred to as 3-cyano-4-methylpyridine 1-oxide) is a highly versatile synthetic intermediate[1]. By leveraging the unique electronic properties of the N-oxide moiety, chemists can perform regioselective late-stage functionalizations—such as deoxygenative halogenation or cross-coupling—that would be otherwise inaccessible on the unactivated pyridine core. This guide provides an authoritative breakdown of its physicochemical properties, the mechanistic rationale behind its synthesis, and field-proven, self-validating experimental protocols for its generation and downstream application, particularly in the synthesis of complex anticancer agents like topoisomerase I inhibitors[2].

Physicochemical and Structural Parameters

Accurate structural characterization is the bedrock of reproducible synthetic chemistry. The table below consolidates the core quantitative data for 4-methyl-3-pyridylcarbonitrile N-oxide[1],[3].

ParameterValue
IUPAC Name 4-Methyl-1-oxidopyridin-1-ium-3-carbonitrile
Common Synonyms 3-Cyano-4-methylpyridine 1-oxide; 4-Methylnicotinonitrile N-oxide
CAS Registry Number 7153-67-5
Molecular Formula C7H6N2O
Molecular Weight 134.13 g/mol
SMILES String CC1=C(C#N)C=C=C1
Appearance Off-white to pale yellow crystalline powder
Storage Conditions Inert atmosphere (Argon/N2), Room Temperature, Protect from light

Mechanistic Rationale: The Pyridine N-Oxide as a Synthetic Fulcrum

The "Push-Pull" Electronic System

Direct functionalization of 4-methylnicotinonitrile is notoriously difficult due to the electron-deficient nature of the pyridine ring, which is further deactivated by the strongly electron-withdrawing cyano (-CN) group at the C3 position.

To overcome this, N-oxidation is employed as a temporary activating strategy. The oxygen atom of the N-oxide donates electron density into the pyridine ring via resonance, effectively turning an electron-poor heterocycle into an activated system susceptible to nucleophilic attack at the ortho (C2, C6) and para (C4) positions.

Regioselective Control

When subjected to deoxygenative chlorination (e.g., using POCl3), the N-oxide oxygen attacks the electrophilic phosphorus, forming a highly reactive chlorophosphite intermediate[4]. The regioselectivity of the subsequent chloride attack is dictated by two factors:

  • Steric Hindrance: The methyl group at C4 creates significant steric bulk, disfavoring nucleophilic attack at the adjacent C6 position.

  • Electronic Activation: The cyano group at C3 withdraws electron density via induction, making the adjacent C2 position highly electrophilic. Consequently, the reaction proceeds with high regioselectivity to yield 2-chloro-4-methylnicotinonitrile, a critical building block for fused heterocycles[2].

Mechanism cluster_regio Regioselective Nucleophilic Attack Noxide N-Oxide (C7H6N2O) POCl3 POCl3 Activation Noxide->POCl3 O- attack on P Intermediate Chlorophosphite Intermediate POCl3->Intermediate -Cl- C2 C2-Position (Sterically Accessible & Activated) Intermediate->C2 Cl- attack (Favored) C6 C6-Position (Sterically Hindered by C4-Methyl) Intermediate->C6 Cl- attack (Disfavored) Product 2-Chloro-4-methylnicotinonitrile C2->Product Rearomatization (-PO2Cl2-)

Fig 1: Mechanistic logic of regioselective deoxygenative chlorination.

Self-Validating Experimental Workflows

The following protocols are designed with built-in quality control (QC) checkpoints to ensure high fidelity and reproducibility.

Protocol A: Synthesis of 4-Methyl-3-pyridylcarbonitrile N-oxide

Causality for Reagent Selection: meta-Chloroperoxybenzoic acid (mCPBA) is selected over aqueous H2O2/Acetic acid because the nitrile group is highly susceptible to hydrolysis under hot, acidic aqueous conditions. Using mCPBA in anhydrous dichloromethane (DCM) allows the reaction to proceed at low temperatures, preserving the cyano functionality.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-methylnicotinonitrile (1.0 eq, CAS: 5444-01-9) in anhydrous DCM (0.2 M concentration) under an argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Oxidation: Slowly add mCPBA (1.1 eq, typically 70-75% purity) in small portions over 30 minutes to control the exothermic peroxy-bond cleavage.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: 9:1 DCM:MeOH). The N-oxide product will exhibit a significantly lower

    
     value due to its zwitterionic character.
    
  • Validation Checkpoint 2 (LC-MS): Pull a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. Confirm the disappearance of the starting material mass and the appearance of the product peak at m/z 135.1 [M+H]+ .

  • Workup & Safety: Add saturated aqueous

    
     to quench any unreacted peroxides. Crucial QC:  Test the organic layer with KI-starch paper to ensure a negative peroxide result before proceeding.
    
  • Purification: Wash the organic layer with saturated

    
     (3x) to remove the m-chlorobenzoic acid byproduct. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure to yield the target N-oxide.

Workflow SM 4-Methylnicotinonitrile (CAS: 5444-01-9) Ox mCPBA Oxidation (DCM, 0°C to RT) SM->Ox 1.1 eq mCPBA NOx 4-Methyl-3-pyridylcarbonitrile N-oxide (Target) Ox->NOx >85% Yield QC1 Validation: LC-MS [M+H]+ 135.1 NOx->QC1 In-process QC

Fig 2: Synthetic workflow and in-process validation for N-oxide generation.

Protocol B: Downstream Deoxygenative Chlorination

Causality for Reagent Selection: Phosphorus oxychloride (


) is utilized as both the solvent and the activating electrophile. The reaction is run neat to maximize the concentration of the chlorophosphite intermediate, driving the reaction to completion[4].

Step-by-Step Methodology:

  • Initiation: Charge a round-bottom flask with 4-methyl-3-pyridylcarbonitrile N-oxide (1.0 eq). Slowly add

    
     (10.0 eq) at 0 °C. Warning: Highly exothermic.
    
  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 4 hours[4].

  • Validation Checkpoint 1 (UPLC-MS): Carefully quench a 5 µL aliquot into 1 mL of ice-water. Extract with 0.5 mL of Ethyl Acetate. Run the organic layer on UPLC-MS. Look for the distinctive 3:1 isotopic chlorine pattern at m/z 153.0 / 155.0 [M+H]+ , confirming successful chlorination.

  • Quench: Cool the main reaction mixture to room temperature. Concentrate under vacuum to remove excess

    
    . Carefully pour the resulting thick residue onto crushed ice while stirring vigorously[4].
    
  • Isolation: Neutralize the aqueous mixture to pH 7 using cold, saturated

    
    . Extract with DCM, dry, and concentrate.
    
  • Validation Checkpoint 2 (NMR): Perform

    
     NMR (
    
    
    
    ). The successful regioselective conversion is validated by the disappearance of the N-oxide protons and the presence of two distinct aromatic protons (singlets or doublets depending on long-range coupling) corresponding to the C5 and C6 positions, confirming substitution at C2.

References

  • National Institutes of Health (NIH). "Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships". PMC. URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of 4-Methylpyridine-3-carbonitrile 1-Oxide from 3-Methylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Synthetic Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The pyridine N-oxide and carbonitrile motifs are highly privileged pharmacophores in drug discovery, frequently utilized to modulate target binding affinity and improve metabolic stability. The target compound, 4-methylpyridine-3-carbonitrile 1-oxide (also known as 3-cyano-4-methylpyridine 1-oxide) [1], presents a unique synthetic challenge due to its specific substitution pattern.

The Regiochemical Pitfall

A common synthetic pitfall is the assumption that the starting material, 3-methylpyridine (β-picoline), can be directly N-oxidized and subsequently nitrated to yield a precursor for cyanation. While N-oxidation followed by nitration cleanly yields 3-methyl-4-nitropyridine 1-oxide [4], a subsequent nucleophilic aromatic substitution (SNAr) with cyanide would displace the nitro group to yield 4-cyano-3-methylpyridine 1-oxide. This produces the exact opposite regiochemistry of our target.

The De Novo Regioselective Strategy

To achieve the correct regiochemistry, the cyano group must be installed at the 3-position prior to functionalizing the 4-position. We accomplish this via a four-step self-validating workflow:

  • Side-chain Oxidation: 3-methylpyridine is oxidized to nicotinic acid.

  • Amidation & Dehydration: Nicotinic acid is converted to 3-cyanopyridine [3].

  • Minisci Methylation: We leverage the electron-withdrawing nature of the cyano group to direct a nucleophilic methyl radical to the highly electrophilic 4- and 6-positions. The 4-methyl isomer is chromatographically isolated [2].

  • N-Oxidation: Electrophilic oxygen transfer yields the final target.

Synthetic Workflow Visualization

SynthesisWorkflow A 3-Methylpyridine (Starting Material) B Nicotinic Acid (Intermediate 1) A->B KMnO4, H2O, 100°C (Side-chain Oxidation) C 3-Cyanopyridine (Intermediate 2) B->C 1. SOCl2, NH4OH 2. POCl3, 105°C (Amidation & Dehydration) D 4-Methylpyridine-3-carbonitrile (Intermediate 3) C->D FeSO4, H2O2, AcOH (Minisci Methylation) E 4-Methylpyridine-3-carbonitrile 1-oxide (Target) D->E mCPBA, DCM, RT (N-Oxidation)

Figure 1: Four-step synthetic workflow from 3-methylpyridine to 4-methylpyridine-3-carbonitrile 1-oxide.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric equivalents, reaction conditions, and expected analytical markers for each step, allowing for rapid in-process validation.

StepTransformationReagents & EquivalentsTime / TempExpected YieldKey Analytical Marker (Self-Validation)
1 Side-chain OxidationKMnO₄ (3.5 eq), H₂O4 h / 100 °C75–80%¹H NMR: Complete loss of benzylic -CH₃ singlet at ~2.3 ppm.
2 Amidation / DehydrationSOCl₂ (5.0 eq); NH₄OH; POCl₃ (3.0 eq)5 h / 80–105 °C65–70%FT-IR: Appearance of sharp C≡N stretch at ~2230 cm⁻¹.
3 Minisci MethylationFeSO₄ (0.3 eq), H₂O₂ (3.0 eq), AcOH4 h / 25 °C40–45%¹H NMR: New -CH₃ singlet at ~2.5 ppm; C5/C6 ortho-coupling (~5.0 Hz).
4 N-OxidationmCPBA (1.2 eq), DCM12 h / 25 °C85–90%LC-MS: [M+H]⁺ at m/z 135.1; Upfield shift of C2/C6 protons.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Nicotinic Acid

Causality: Potassium permanganate aggressively oxidizes the benzylic-like methyl group of 3-methylpyridine to a carboxylic acid. The reaction is driven to completion by thermal energy.

  • Suspend 3-methylpyridine (10.0 g, 107 mmol) in 150 mL of deionized water in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 70 °C and add KMnO₄ (59.0 g, 374 mmol) portion-wise over 1 hour to prevent thermal runaway.

  • Raise the temperature to 100 °C and reflux for 4 hours.

  • Filter the hot reaction mixture through a pad of Celite to remove the precipitated MnO₂. Wash the pad with hot water (50 mL).

  • Cool the filtrate to 0 °C and carefully acidify to pH 3.5 using concentrated HCl.

  • Filter the resulting white precipitate, wash with cold water, and dry under a vacuum to yield nicotinic acid.

Step 2: Synthesis of 3-Cyanopyridine

Causality: Direct dehydration of carboxylic acids to nitriles is energetically unfavorable. Converting the acid to an acid chloride, then to a primary amide, creates a highly reactive intermediate that readily dehydrates under POCl₃ treatment.

  • Suspend nicotinic acid (10.0 g, 81 mmol) in neat SOCl₂ (30 mL). Reflux for 2 hours until gas evolution (SO₂, HCl) ceases and the solution clears.

  • Evaporate excess SOCl₂ under reduced pressure.

  • Slowly add the crude acid chloride dropwise into a vigorously stirred, ice-cold solution of aqueous NH₄OH (100 mL). Filter the resulting nicotinamide and dry thoroughly.

  • Suspend the dry nicotinamide in POCl₃ (25 mL) and reflux at 105 °C for 3 hours.

  • Carefully pour the cooled mixture over crushed ice and neutralize to pH 7 with 6M NaOH. Extract with EtOAc (3 × 50 mL), dry over Na₂SO₄, and concentrate to yield 3-cyanopyridine [3].

Step 3: Synthesis of 4-Methylpyridine-3-carbonitrile (Minisci Reaction)

Causality: The Fenton-like reaction between FeSO₄ and H₂O₂ generates highly reactive hydroxyl radicals, which abstract hydrogen from acetic acid to form nucleophilic methyl radicals. The strongly electron-withdrawing cyano group directs these radicals to the electron-deficient 4- and 6-positions of the pyridine ring [2].

  • Dissolve 3-cyanopyridine (5.0 g, 48 mmol) in a mixture of glacial acetic acid (40 mL) and 1M H₂SO₄ (10 mL).

  • Add FeSO₄·7H₂O (4.0 g, 14.4 mmol) and stir at room temperature.

  • Add 30% aqueous H₂O₂ (16.3 g, 144 mmol) dropwise over 30 minutes. Maintain the internal temperature below 30 °C.

  • Stir the reaction for 4 hours.

  • Neutralize the mixture with 6M NaOH to pH 7 and extract with DCM (3 × 50 mL).

  • Critical Isolation Step: Purify the crude residue via silica gel flash chromatography (Hexane:EtOAc 3:1). The 4-methyl isomer elutes prior to the 6-methyl isomer. Isolate and concentrate the appropriate fractions.

Step 4: Synthesis of 4-Methylpyridine-3-carbonitrile 1-Oxide

Causality:meta-Chloroperoxybenzoic acid (mCPBA) acts as an electrophilic oxygen donor. The pyridine nitrogen, despite being deactivated by the cyano group, retains sufficient nucleophilicity to attack the peroxy oxygen, forming the N-oxide.

  • Dissolve 4-methylpyridine-3-carbonitrile (2.0 g, 16.9 mmol) in anhydrous DCM (40 mL) and cool to 0 °C.

  • Add mCPBA (77% purity, 4.5 g, 20.3 mmol) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ (20 mL) to destroy excess peroxide, followed by saturated NaHCO₃ (20 mL) to neutralize the m-chlorobenzoic acid byproduct.

  • Extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethanol to afford pure 4-methylpyridine-3-carbonitrile 1-oxide [1].

References

  • Title: 7153-67-5 | 3-Cyano-4-methylpyridine 1-oxide Source: Ambeed URL
  • Title: Total Synthesis of (−)
  • Title: Cas 100-54-9, 3-Cyanopyridine Source: LookChem URL
  • Title: 3-methyl-4-nitropyridine-1-oxide Source: Organic Syntheses URL

Application Note: Regioselective Ammoxidation Protocol for 3-Methyl-4-Cyanopyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the regioselective synthesis of 3-methyl-4-cyanopyridine (3-methyl-4-pyridinecarbonitrile) from 3,4-lutidine (3,4-dimethylpyridine). Unlike the ammoxidation of mono-methyl pyridines, this reaction presents a specific stereoelectronic challenge: differentiating between two methyl groups on the same aromatic ring.

This protocol leverages the kinetic acidity difference between the C4 and C3 methyl protons. By utilizing a modified Vanadium-Tin-Oxide (V-Sn-O) or Vanadium-Antimony (V-Sb) catalyst system under strictly controlled thermal windows (280–330°C), researchers can achieve high selectivity for the 4-cyano isomer while preserving the 3-methyl group, avoiding the formation of the thermodynamic sink product (3,4-dicyanopyridine or pyridine-3,4-dicarboximide).

Scientific Principles & Mechanism[1][2]

Regioselectivity: The Kinetic Advantage

The success of this protocol relies on the Mars-van Krevelen mechanism , where the substrate reacts with lattice oxygen from the catalyst, which is subsequently replenished by gas-phase oxygen.

In 3,4-lutidine, the methyl groups are not equivalent:

  • C4-Methyl: The protons are more acidic due to the para-conjugation with the electron-withdrawing nitrogen atom. This position undergoes H-abstraction (the rate-determining step) faster than the C3 position.

  • C3-Methyl: Less acidic and sterically shielded.

Critical Insight: Selectivity is temperature-dependent . At


, the reaction is kinetically controlled, favoring the 4-cyano product. At 

, the reaction shifts toward thermodynamic control, leading to double ammoxidation (dinitrile) or ring degradation.
Reaction Pathway Diagram

AmmoxidationMechanism Substrate 3,4-Lutidine (Start) Intermediate Allylic Radical (Surface Bound) Substrate->Intermediate H-abstraction (C4) Fast (Kinetic) Byproduct1 3,4-Dicyanopyridine (Over-oxidation) Substrate->Byproduct1 H-abstraction (C3) Slow Target 3-Methyl-4-Cyanopyridine (Target Product) Intermediate->Target + NH3, Lattice [O] < 330°C Target->Byproduct1 High T (>360°C) Byproduct2 Pyridine-3,4-dicarboximide (Cyclization) Byproduct1->Byproduct2 Hydrolysis/Cyclization

Figure 1: Reaction network showing the kinetic preference for C4 functionalization (Green Path) versus thermodynamic over-oxidation (Red Path).

Materials & Catalyst Preparation[1][3][4][5][6][7][8][9]

The choice of catalyst is binary: V-Sb-O (industrial standard for nitriles) or V-Sn-O (enhanced selectivity for this specific substrate). This protocol uses a V2O5-SnO2 formulation supported on


-Al2O3 or TiO2.
Reagents
  • Substrate: 3,4-Lutidine (>98% purity).

  • Oxidant: Synthetic Air (21% O2, 79% N2) or Compressed Air (filtered/dried).

  • Ammonia: Anhydrous NH3 (gas grade 4.0).

  • Solvent (Workup): Toluene or Ethyl Acetate.

Catalyst Synthesis (Impregnation Method)
  • Dissolution: Dissolve Ammonium Metavanadate (

    
    ) and Tin(IV) Chloride (
    
    
    
    ) in aqueous oxalic acid at 60°C. Target a V:Sn atomic ratio of 1:0.5.
  • Support: Add carrier (

    
    -Al2O3 pellets or TiO2 extrudates, 20-40 mesh).
    
  • Evaporation: Rotary evaporate to dryness.

  • Calcination: Heat at 120°C (4h), then ramp to 450°C (4h) under air flow.

  • Activation: The catalyst requires 2-3 hours of "time-on-stream" with feed gas to reach steady-state activity.

Experimental Protocol (Fixed-Bed Reactor)

Reactor Setup

Use a stainless steel (SS-316) or Quartz tubular reactor (ID: 15-25mm).

Diagram: Experimental Rig

ReactorSetup Air Air Supply Mixer Pre-heater / Vaporizer (200°C) Air->Mixer MFC 1 NH3 Anhydrous NH3 NH3->Mixer MFC 2 Lutidine 3,4-Lutidine (Liquid Pump) Lutidine->Mixer Syringe Pump Reactor Fixed Bed Reactor (Catalyst Bed) 300°C Mixer->Reactor Vapor Phase Cooler Condenser/Trap (Water/Ice) Reactor->Cooler Product Stream Scrubber Acid Scrubber (Neutralize NH3) Cooler->Scrubber Off-gas

Figure 2: Continuous flow setup for vapor-phase ammoxidation.

Operating Parameters (Standard Run)
ParameterSettingRationale
Temperature 290°C – 310°C Optimal window. <280°C lowers conversion; >330°C degrades selectivity.
Pressure AtmosphericHigh pressure favors polymerization.
Molar Ratio 1 : 4 : 20(Lutidine : NH3 : Air). Excess NH3 prevents oxidative degradation.
WHSV 0.5 – 1.0

Weight Hourly Space Velocity.
Contact Time 1.5 – 3.0 secShort contact time prevents over-oxidation to dinitrile.
Step-by-Step Procedure
  • Packing: Load the reactor with 10g of catalyst. Pack quartz wool at both ends to prevent bed migration.

  • Pre-heating: Flush reactor with Air (50 mL/min) while ramping temp to 300°C.

  • Feed Introduction:

    • Start NH3 flow.

    • Start 3,4-Lutidine pump (vaporized at 200°C in pre-heater).

    • Caution: Ensure NH3 is flowing before organic feed to prevent coking.

  • Steady State: Allow system to equilibrate for 30 mins.

  • Collection: Collect the product in a cooled trap (0-5°C) containing toluene. The product will solidify or dissolve depending on concentration.

  • Quench: Stop Lutidine flow first, then NH3, then Air.

Workup and Purification

The crude product collected in the trap contains:

  • 3-methyl-4-cyanopyridine (Major)[1]

  • Unreacted 3,4-Lutidine

  • 3,4-dicyanopyridine (Minor impurity)

  • Water/Ammonia[2][3][4]

Purification Protocol:

  • Extraction: Wash the toluene trap solution with saturated NaHCO3 (remove acidic byproducts) and Brine.

  • Drying: Dry organic layer over MgSO4.

  • Distillation: Remove solvent.

  • Recrystallization: The crude solid can be recrystallized from Ethanol/Water or Hexane/Ethyl Acetate.

    • Target Melting Point: ~46-48°C (Pure 3-methyl-4-cyanopyridine).

Troubleshooting & Optimization

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Temp too low or WHSV too high.Increase T to 320°C or decrease feed rate.
High Dinitrile Formation Temp > 340°C or Hotspots in bed.Reduce T; Dilute catalyst bed with inert quartz chips.
Coking / Dark Catalyst Oxygen starvation.Increase Air:Lutidine ratio; Check for channeling.
Trace 3-cyano isomer Intrinsic catalyst property.Switch from V-P-O to V-Sn-O or V-Sb-O (higher regioselectivity).

References

  • Vorob’ev, P. B., et al. "Oxidative ammonolysis of 3,4-dimethylpyridine on vanadium oxide catalysts." Russian Journal of Applied Chemistry, vol. 74, 2001, pp. 1699-1703.

  • Reddy, B. M., et al. "Ammoxidation of heteroaromatics: a review." Catalysis Surveys from Asia, vol. 12, 2008.

  • Martin, A., et al. "Ammoxidation of methylpyridines over vanadium phosphate catalysts." Applied Catalysis A: General, vol. 131, no. 2, 1995.[5] (Comparative reactivity of methyl positions).

  • Lonza AG. "Process for the preparation of cyanopyridines." US Patent 20030135049.

Sources

N-oxidation of 4-methylpyridine-3-carbonitrile using m-CPBA

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective N-Oxidation of 4-Methylpyridine-3-Carbonitrile via m-CPBA

Executive Summary

This guide details the protocol for synthesizing 4-methylpyridine-3-carbonitrile N-oxide using meta-chloroperoxybenzoic acid (m-CPBA). This transformation is a critical activation step in medicinal chemistry, rendering the C2 and C6 positions of the pyridine ring susceptible to nucleophilic substitution (e.g., via the Boekelheide rearrangement or direct


).

The presence of the electron-withdrawing nitrile (-CN) group at the 3-position significantly deactivates the pyridine nitrogen, reducing its nucleophilicity compared to simple picolines. Consequently, this protocol utilizes an optimized stoichiometry and controlled temperature gradient to ensure complete conversion while minimizing hydrolysis of the nitrile functionality.

Reaction Mechanism & Rationale

The reaction proceeds via the nucleophilic attack of the pyridine nitrogen lone pair onto the electrophilic oxygen of the peracid (m-CPBA).

  • Electronic Challenge: The 3-cyano group pulls electron density from the ring, stabilizing the nitrogen lone pair and raising the activation energy.

  • The Solution: m-CPBA is chosen over

    
     because it is a sufficiently potent electrophile to overcome the ring deactivation at moderate temperatures (0°C to Ambient), avoiding the harsh thermal conditions that could degrade the nitrile.
    

Figure 1: Reaction Pathway The diagram below illustrates the electrophilic oxygen transfer and the byproduct formation.

ReactionMechanism SM 4-Methylpyridine-3-carbonitrile (Nucleophile) TS Transition State (Spiro-like interaction) SM->TS N-attack on peroxy O Reagent m-CPBA (Electrophile) Reagent->TS Product N-Oxide Product (Polar) TS->Product Byproduct m-Chlorobenzoic Acid (m-CBA) TS->Byproduct Proton transfer

Caption: Electrophilic attack of m-CPBA by the deactivated pyridine nitrogen yields the N-oxide and m-chlorobenzoic acid.

Critical Material Attributes (CMA)

The purity of m-CPBA is the single largest variable in this synthesis.

ReagentAttributeCritical Note
m-CPBA Purity: ~70-77%Commercial m-CPBA is stabilized with water and m-chlorobenzoic acid to prevent explosion. You must correct stoichiometry based on the specific lot purity.
DCM Grade: AnhydrousWater interferes with the transition state and complicates the phase separation of m-CBA.
Substrate Purity: >98%Impurities (e.g., isomeric picolines) will form N-oxides with different polarities, complicating purification.

Detailed Experimental Protocol

Scale: 10.0 mmol (Theoretical Yield basis) Safety Note: m-CPBA is shock-sensitive and a strong oxidant. Use a blast shield. Do not concentrate to dryness in the presence of metal salts.

Step 1: Preparation
  • Calculate Active Oxidant:

    • Target: 1.5 equivalents.

    • Formula:

      
      
      
    • Example: For 10 mmol substrate using 77% m-CPBA:

      
      .
      
  • Dissolve 4-methylpyridine-3-carbonitrile (1.18 g, 10 mmol) in Dichloromethane (DCM) (30 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

Step 2: Reaction
  • Dissolve the calculated m-CPBA in DCM (20 mL). If insoluble material remains (stabilizers), decant the clear supernatant into the addition funnel.

  • Add the m-CPBA solution dropwise to the substrate over 20 minutes at 0°C.

    • Why: Exothermic control.[1] Rapid addition can cause boiling or runaway oxidation.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 16 hours .

Step 3: Process Control (IPC)
  • Method: TLC (Silica).

  • Mobile Phase: 5% Methanol in DCM (The N-oxide is highly polar and will have a much lower

    
     than the starting material).
    
  • Visualization: UV (254 nm). The N-oxide often fluoresces blue/white.

  • Checkpoint: If starting material persists >5%, add 0.2 eq additional m-CPBA and stir for 4 hours.

Step 4: Workup & Purification (The "Bicarbonate Wash")

The primary contaminant is m-chlorobenzoic acid (m-CBA). Since the product contains a nitrile, we avoid strong caustic washes (NaOH) to prevent hydrolysis.

Figure 2: Purification Workflow Logic flow for separating the acidic byproduct from the neutral N-oxide.

WorkupFlow Mix Reaction Mixture (Product + m-CBA + DCM) Quench Add Sat. NaHCO3 (Stir 20 min) Mix->Quench Neutralize Acid Sep Phase Separation Quench->Sep Aq Aqueous Layer (Na-m-CBA salt) Sep->Aq Remove Impurity Org Organic Layer (Product + DCM) Sep->Org Keep Product Dry Dry (Na2SO4) & Concentrate Org->Dry Solid Crude Solid Dry->Solid

Caption: Separation of m-CBA byproduct via basic aqueous extraction preserving the nitrile functionality.

  • Quench: Add Saturated Aqueous

    
      (40 mL) to the reaction mixture.
    
    • Caution: Vigorous

      
       evolution. Stir gently until bubbling ceases.
      
  • Extraction: Transfer to a separatory funnel. Separate the layers.

    • Organic Layer:[2][3][4] Contains Product.[1][2][3][4][5][6][7][8][9][10][11][12]

    • Aqueous Layer: Contains sodium m-chlorobenzoate.

  • Back-Extraction: Extract the aqueous layer with DCM (

    
    ) to recover any water-soluble N-oxide. Combine with the main organic layer.
    
  • Wash: Wash combined organics with Brine (20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Purification: If the solid retains m-CBA (check

    
     NMR), recrystallize from Ethyl Acetate/Hexane  or perform a silica plug filtration (eluting with DCM 
    
    
    
    5% MeOH/DCM).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Nitrile deactivation of the ring.Increase m-CPBA to 2.0 eq. Heat to mild reflux (40°C) for 4h.
Hydrolysis (Amide formation) Workup pH too high or prolonged exposure to water.Use

instead of NaOH. Minimize contact time with aqueous phase.
Explosive Peroxides Concentration of dry m-CPBA.Ensure complete quenching with Sodium Thiosulfate (if peroxides detected) before concentration.
Product in Aqueous Layer High polarity of N-oxide.Use Chloroform (

) instead of DCM for better extraction efficiency. Saturate aqueous layer with NaCl (Salting out).

References

  • General Pyridine N-Oxidation Protocol

    • Org.[1][2][4][8][10][11] Synth.2011 , 88, 268. "Oxidation of Pyridines with m-CPBA."

  • Safety of m-CPBA

    • Org.[1][2][4][8][10][11] Process Res. Dev.2013 , 17, 12, 1591–1596.[13] "Safer preparation of m-CPBA/DMF solution in pilot plant."

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Functionalization of Nitrile-Substituted Pyridines

    • J. Org.[10] Chem.2003 , 68, 12, 4999–5001. "Regioselective Synthesis of 2-Substituted Pyridines."

Sources

Synthesis of 2-Chloronicotinic Acid from 4-Methylpyridine-3-carbonitrile 1-Oxide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-Chloronicotinic acid is a pivotal building block in the pharmaceutical and agrochemical industries. This document provides a comprehensive guide to its synthesis, commencing with 4-methylpyridine-3-carbonitrile 1-oxide. The described methodology involves a two-step sequence: the chlorination of the pyridine N-oxide to form the 2-chloro-3-cyanopyridine intermediate, followed by the hydrolysis of the nitrile group to yield the final carboxylic acid. This application note elucidates the underlying chemical principles, provides a detailed experimental protocol, and addresses critical safety considerations.

Introduction: The Significance of 2-Chloronicotinic Acid

2-Chloronicotinic acid and its derivatives are integral precursors in the synthesis of a wide array of biologically active molecules. Their utility stems from the versatile reactivity of the pyridine ring, further enhanced by the presence of both an electron-withdrawing chlorine atom and a carboxylic acid functional group. This unique substitution pattern allows for diverse subsequent chemical modifications, making it a valuable scaffold in medicinal chemistry and drug discovery.

While several synthetic routes to 2-chloronicotinic acid exist, the pathway commencing from a substituted pyridine N-oxide offers a practical and scalable approach.[1][2] The N-oxide functionality activates the pyridine ring, facilitating regioselective chlorination at the C2 position.[3]

Reaction Overview and Mechanism

The synthesis of 2-chloronicotinic acid from 4-methylpyridine-3-carbonitrile 1-oxide is a two-stage process. The initial step involves the deoxygenative chlorination of the pyridine N-oxide, followed by the hydrolysis of the nitrile.

Stage 1: Chlorination of 4-Methylpyridine-3-carbonitrile 1-Oxide

The conversion of the pyridine N-oxide to the corresponding 2-chloropyridine is typically achieved using a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[4][5] The reaction proceeds through the activation of the N-oxide oxygen by the chlorinating agent. This activation renders the C2 and C6 positions of the pyridine ring highly electrophilic and susceptible to nucleophilic attack by a chloride ion. Subsequent rearomatization and loss of a phosphate or sulfite byproduct yields the 2-chlorinated pyridine derivative.

Stage 2: Hydrolysis of 2-Chloro-4-methylnicotinonitrile

The nitrile group of the intermediate is then hydrolyzed to a carboxylic acid. This transformation can be accomplished under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions. The nitrile is converted to the corresponding carboxylate salt, which upon acidification, yields the final product, 2-chloronicotinic acid.

Below is a diagrammatic representation of the synthetic workflow:

Synthesis_Workflow Start 4-Methylpyridine-3-carbonitrile 1-Oxide Intermediate 2-Chloro-4-methylnicotinonitrile Start->Intermediate  Chlorination (e.g., POCl₃)   Product 2-Chloronicotinic Acid Intermediate->Product  Hydrolysis (e.g., NaOH, then HCl)  

Caption: Synthetic workflow for 2-chloronicotinic acid.

Detailed Experimental Protocol

This protocol outlines the synthesis of 2-chloronicotinic acid from 4-methylpyridine-3-carbonitrile 1-oxide.

Materials and Equipment
Reagent/EquipmentGrade/Specification
4-Methylpyridine-3-carbonitrile 1-oxide≥98%
Phosphoryl chloride (POCl₃)Reagent grade, ≥99%
Sodium hydroxide (NaOH)ACS reagent, ≥97%
Hydrochloric acid (HCl)Concentrated, 37%
Dichloromethane (DCM)Anhydrous, ≥99.8%
TolueneAnhydrous, ≥99.8%
Round-bottom flasksVarious sizes
Reflux condenser
Magnetic stirrer with heating mantle
Dropping funnel
Buchner funnel and filter paper
pH paper or pH meter
Rotary evaporator
Standard laboratory glassware
Stage 1: Synthesis of 2-Chloro-4-methylnicotinonitrile

WARNING: Phosphoryl chloride is highly corrosive and reacts violently with water.[6][7] All operations involving this reagent must be conducted in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles, must be worn.

  • Reaction Setup: In a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add 4-methylpyridine-3-carbonitrile 1-oxide (10.0 g, 0.073 mol).

  • Addition of Solvent and Reagent: Add anhydrous toluene (100 mL) to the flask. With stirring, slowly add phosphoryl chloride (22.5 g, 13.7 mL, 0.147 mol) via the dropping funnel over 30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it onto crushed ice (200 g) with vigorous stirring in a large beaker within the fume hood. This process is highly exothermic and will release HCl gas.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-4-methylnicotinonitrile. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Stage 2: Synthesis of 2-Chloronicotinic Acid

WARNING: This procedure involves the handling of a cyanide-containing compound.[8] All manipulations should be performed in a well-ventilated fume hood.[9][10] Avoid contact with acids, which can liberate highly toxic hydrogen cyanide gas.[11] Have an appropriate cyanide exposure response plan and kit available.

  • Hydrolysis Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude 2-chloro-4-methylnicotinonitrile from the previous step in a 10% aqueous solution of sodium hydroxide (100 mL).

  • Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 6-8 hours. The reaction progress can be monitored by observing the cessation of ammonia evolution (use moist pH paper to test) or by TLC/HPLC analysis.

  • Acidification: Cool the reaction mixture to room temperature in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid dropwise to adjust the pH to approximately 2-3. A precipitate of 2-chloronicotinic acid will form.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL).

  • Drying: Dry the product in a vacuum oven at 60-70°C to a constant weight. The final product should be a white to off-white solid.

Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Chlorination_Mechanism cluster_step1 Step 1: Activation of N-Oxide cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Rearomatization N_Oxide Pyridine N-Oxide Activated_Complex Activated O-Phosphoryl Intermediate N_Oxide->Activated_Complex + POCl₃ POCl3 POCl₃ Addition_Product Dihydropyridine Intermediate Activated_Complex->Addition_Product + Cl⁻ (at C2) Chloride Cl⁻ Chlorinated_Pyridine 2-Chloropyridine Addition_Product->Chlorinated_Pyridine - H⁺, - PO₂Cl₂⁻ Byproduct PO₂Cl₂⁻

Caption: Proposed mechanism for chlorination of pyridine N-oxide.

In the chlorination step, the lone pair of electrons on the N-oxide oxygen attacks the electrophilic phosphorus atom of POCl₃.[12] This forms a highly reactive intermediate where the pyridine ring is activated towards nucleophilic attack. A chloride ion then attacks the C2 position, leading to a dihydropyridine intermediate. Subsequent elimination of a proton and the phosphoryl dichloride moiety regenerates the aromaticity of the ring, yielding the 2-chloropyridine product.

Data Summary and Expected Results

ParameterStage 1Stage 2Overall
Starting Material 4-Methylpyridine-3-carbonitrile 1-oxide2-Chloro-4-methylnicotinonitrile4-Methylpyridine-3-carbonitrile 1-oxide
Product 2-Chloro-4-methylnicotinonitrile2-Chloronicotinic Acid2-Chloronicotinic Acid
Typical Yield 75-85%80-90%60-77%
Appearance Yellowish oil or low-melting solidWhite to off-white solidWhite to off-white solid
Melting Point (°C) N/A175-178175-178

Safety and Handling

Phosphoryl Chloride (POCl₃):

  • Hazards: Highly corrosive, causes severe skin burns and eye damage.[6] Reacts violently with water, releasing toxic fumes.[6][7]

  • Precautions: Handle only in a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and a face shield.[6] Ensure a supply of sand or other non-aqueous fire extinguishing media is available.

Cyanide Compounds:

  • Hazards: Highly toxic if swallowed, inhaled, or in contact with skin.[8] Contact with acids liberates extremely toxic hydrogen cyanide gas.[10]

  • Precautions: All work must be conducted in a designated area within a chemical fume hood.[9][11] Never work alone when handling cyanides.[9] Ensure an emergency cyanide antidote kit is readily accessible and personnel are trained in its use.

  • Decontamination: Decontaminate all glassware and work surfaces that have come into contact with cyanide using a freshly prepared 10% bleach solution, followed by a thorough water rinse.[8][11]

Troubleshooting

IssuePotential CauseSuggested Solution
Low yield in Stage 1 Incomplete reactionExtend the reflux time and monitor by TLC/HPLC. Ensure the phosphoryl chloride is of good quality and not hydrolyzed.
Loss of product during work-upEnsure the quenching step is performed at a low temperature to minimize hydrolysis of the product. Perform multiple extractions.
Low yield in Stage 2 Incomplete hydrolysisExtend the reflux time. Ensure the concentration of the sodium hydroxide solution is correct.
Product loss during acidificationCool the solution thoroughly in an ice bath before and during acidification to maximize precipitation.
Formation of byproducts Side reactionsControl the temperature during the addition of phosphoryl chloride. Use anhydrous solvents and reagents to prevent unwanted hydrolysis.

Conclusion

The synthesis of 2-chloronicotinic acid from 4-methylpyridine-3-carbonitrile 1-oxide is a robust and scalable process. By understanding the underlying reaction mechanisms and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can reliably produce this important chemical intermediate for applications in drug discovery and development.

References

  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. PMC. Available at: [Link]

  • SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. HETEROCYCLES. Available at: [Link]

  • [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. PubMed. Available at: [Link]

  • Highly Regioselective Halogenation of Pyridine N-Oxide: Practical Access to 2-Halo-Substituted Pyridines. Organic Letters - ACS Publications. Available at: [Link]

  • Deoxygenative chlorination of pyridine N‐oxide. ResearchGate. Available at: [Link]

  • Method for preparing 2-chloronicotinic acid. Eureka | Patsnap. Available at: [Link]

  • Synthesis of 2-chloronicotinic acid. PrepChem.com. Available at: [Link]

  • Recent trends in the chemistry of pyridine N-oxides. arkat usa. Available at: [Link]

  • Reaction pathway of hydroxylation of 2-chloroisonicotinonitrile to 2-chloroisonicotinic acid with nitrilase …. ResearchGate. Available at: [Link]

  • CN103848783A - Method for synthesizing a 2-chloronicotinic acid by one-step oxidation. Google Patents.
  • Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD). Available at: [Link]

  • CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof. Google Patents.
  • CN109232413A - The preparation method of the chloro- nicotinonitrile of 2 -. Google Patents.
  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Pyridine N-Oxides. Baran Lab. Available at: [Link]

  • THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Cyanides. Division of Research Safety - University of Illinois. Available at: [Link]

  • PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov. Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. LSU Health Shreveport. Available at: [Link]

  • pyridine-n-oxide. Organic Syntheses Procedure. Available at: [Link]

  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate. Available at: [Link]

  • Cyanide Compounds. Safety Services - UCL – University College London. Available at: [Link]

  • Base-induced dismutation of POCl3 and POBr3: synthesis and structure of ligand-stabilized dioxophosphonium cations. PubMed. Available at: [Link]

  • Phosphoryl chloride. Wikipedia. Available at: [Link]

  • Experimental data for Cl 3 PO (Phosphoryl chloride). CCCBDB. Available at: [Link]

  • Reaction of phosphoryl chloride in pyridine with halogenohydrins. RSC Publishing. Available at: [Link]

  • Rationalising the reactivity of phosphoryl chloride. Chemistry Stack Exchange. Available at: [Link]

Sources

Application Note: Nucleophilic Substitution Strategies for 3-Cyano-4-methylpyridine N-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, regioselectivity control, and validated experimental protocols for the functionalization of highly functionalized pyridine scaffolds.

Introduction & Mechanistic Rationale

In modern drug discovery, functionalized pyridines are ubiquitous pharmacophores, frequently appearing in topoisomerase inhibitors, EZH2 inhibitors, and novel kinase modulators. However, achieving regioselective functionalization on a densely substituted pyridine ring—such as 3-cyano-4-methylpyridine —presents significant synthetic challenges. Direct electrophilic or nucleophilic aromatic substitution (


) on the parent pyridine is often sluggish or unselective due to the inherent electron deficiency of the ring and the competing electronic effects of existing substituents[1].

To circumvent this, oxidation to the pyridine N-oxide serves as a powerful "thermal latent activating group." The N-oxide moiety exhibits a unique dual electronic nature: it acts as a strong


-donor through resonance, yet functions as a 

-acceptor due to the electronegativity of the oxygen atom[2]. This perturbation drastically alters the reactivity of the pyridine ring, making the 2- and 6-positions highly susceptible to nucleophilic attack once the N-oxide oxygen is activated by an electrophile[3].
Regioselectivity in 3-Cyano-4-methylpyridine N-Oxide

When designing a nucleophilic substitution for 3-cyano-4-methylpyridine N-oxide, the regiochemical outcome is governed by a delicate balance of steric and electronic factors:

  • C4 Position: Completely blocked by the methyl group.

  • C3 Position: Occupied by the cyano group, which exerts strong electron-withdrawing inductive (

    
    ) and mesomeric (
    
    
    
    ) effects.
  • C2 Position (Major Target): Highly activated electronically by the adjacent cyano group. Although sterically more hindered than the C6 position, the overwhelming electrophilicity at C2 typically makes it the kinetically and thermodynamically favored site for nucleophilic attack.

  • C6 Position (Minor Target): Less sterically hindered but further from the electron-withdrawing pull of the cyano group, resulting in lower intrinsic electrophilicity.

Upon treatment with an electrophilic activator (e.g.,


 or PyBroP), an 

-activated pyridinium intermediate is formed. This intermediate undergoes nucleophilic addition to form a Meisenheimer-type complex, followed by rearomatization and the elimination of the leaving group (deoxygenation)[4].

G cluster_products Regioisomeric Products A 3-Cyano-4-methylpyridine N-oxide B O-Activated Intermediate (e.g., N-O-POCl2+) A->B Electrophilic Activator C Meisenheimer Complex (C2 or C6 Addition) B->C Nucleophile (Nu-) D Rearomatization & Elimination C->D E 2-Substituted Product (Major, Electronically Activated) D->E C2 Attack F 6-Substituted Product (Minor, Less Hindered) D->F C6 Attack

Mechanism of nucleophilic substitution on 3-cyano-4-methylpyridine N-oxide via O-activation.

Quantitative Data & Reagent Selection

The choice of activator and nucleophile directly impacts the yield and regioselectivity of the reaction. Harsh conditions (like refluxing


) are excellent for chlorination but can lead to partial hydrolysis of the sensitive cyano group. For complex amine nucleophiles, mild phosphonium-based activators like PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) are preferred[4].

Table 1: Summary of Reaction Conditions and Regioselectivity

ActivatorNucleophileSolventTemp (°C)Major Product (C2) YieldMinor Product (C6) YieldCausality & Notes


(from

)
Toluene11065–70%15–20%

acts as both activator and nucleophile. High temp drives rearomatization.
PyBroP MorpholineDCM2582%<5%Mild activation prevents nitrile hydrolysis. High C2 selectivity due to amine basicity.
PyBroP IsopropylamineDCM2575%8%Steric bulk of nucleophile slightly increases C6 attack, but C2 remains dominant.


-Butylamine
DCM2572%10%Alternative mild activation.

is a superior leaving group during rearomatization.

Validated Experimental Protocols

As a self-validating system, each protocol below includes built-in analytical checkpoints to ensure the reaction is proceeding via the correct mechanistic pathway.

Protocol A: Deoxygenative Chlorination via

Purpose: Synthesis of 2-chloro-3-cyano-4-methylpyridine (key intermediate for cross-coupling).

Causality Check: Toluene is utilized as a co-solvent rather than running the reaction in neat


. Toluene moderates the reaction exotherm and allows for a controlled reflux at 110 °C, which is the optimal thermodynamic window for the rearomatization step without degrading the cyano group.
  • Preparation: In an oven-dried 100 mL round-bottom flask under an argon atmosphere, suspend 3-cyano-4-methylpyridine N-oxide (1.0 equiv, 10 mmol) in anhydrous toluene (30 mL).

  • Activation: Add

    
     (3.0 equiv, 30 mmol) dropwise at room temperature. Validation: The suspension will gradually dissolve, turning into a homogenous yellow solution as the 
    
    
    
    -activated
    
    
    intermediate forms.
  • Nucleophilic Attack & Rearomatization: Heat the reaction mixture to reflux (110 °C) for 4 hours.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 1:1). Validation: The highly polar N-oxide (

    
    ) will disappear, replaced by two closely eluting, less polar UV-active spots corresponding to the C2-chloro (
    
    
    
    ) and C6-chloro (
    
    
    ) isomers.
  • Quenching: Cool the mixture to 0 °C. Carefully pour the mixture over crushed ice (100 g) and neutralize to pH 7-8 using saturated aqueous

    
    . Caution: Highly exothermic quench.
    
  • Extraction & Purification: Extract with EtOAc (3 × 50 mL), dry over

    
    , and concentrate. Purify via flash column chromatography to separate the C2 and C6 regioisomers.
    
Protocol B: Mild Direct Amination via PyBroP Activation

Purpose: Direct installation of complex amines without cyano group hydrolysis.

Causality Check: PyBroP is utilized because it generates a highly reactive phosphonium leaving group at room temperature.


-Diisopropylethylamine (DIPEA) is selected as the base because its extreme steric hindrance prevents it from acting as a competing nucleophile, ensuring only the target amine attacks the Meisenheimer complex[4].
  • Activation: To a solution of 3-cyano-4-methylpyridine N-oxide (1.0 equiv, 5.0 mmol) and PyBroP (1.2 equiv, 6.0 mmol) in anhydrous DCM (25 mL) at room temperature, add DIPEA (3.0 equiv, 15.0 mmol).

  • Intermediate Validation: Stir for 15 minutes. Validation: LC-MS analysis of an aliquot will show the complete disappearance of the starting material mass and the appearance of the intermediate phosphonium adduct (

    
    ).
    
  • Nucleophilic Addition: Add the desired amine (e.g., morpholine, 1.5 equiv, 7.5 mmol) dropwise. Stir at room temperature for 12 hours.

  • Monitoring: A color change from pale yellow to deep orange/red typically signifies the formation of the Meisenheimer complex, which gradually fades as rearomatization occurs.

  • Workup: Dilute the reaction with DCM (25 mL) and wash sequentially with 1M aqueous

    
     (20 mL), saturated aqueous 
    
    
    
    (20 mL), and brine (20 mL).
  • Purification: Dry the organic layer over

    
    , concentrate under reduced pressure, and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the 2-amino-3-cyano-4-methylpyridine derivative.
    

Troubleshooting Guide

  • Issue: High ratio of cyano-hydrolysis (amide formation) in Protocol A.

    • Causality: Trace water in the toluene or prolonged heating >120 °C causes the nitrile to hydrate.

    • Solution: Ensure strict anhydrous conditions. Dry toluene over molecular sieves and strictly control the reflux temperature.

  • Issue: Incomplete conversion in Protocol B.

    • Causality: The amine nucleophile is too sterically hindered to attack the C2 position, or the PyBroP reagent has degraded (it is highly moisture sensitive).

    • Solution: Use fresh PyBroP stored in a desiccator. If the amine is highly hindered, gentle heating (40 °C) or switching to

      
       activation may be required.
      
  • Issue: Poor separation of C2 and C6 isomers.

    • Causality: The electronic similarities of the regioisomers lead to identical retention factors on standard silica.

    • Solution: Utilize reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) which offers superior resolution for isomeric substituted pyridines.

References

  • Pyridine - Wikipedia Source: Wikipedia URL:[Link]

  • Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides) Source: ResearchGate URL:[Link]

  • Mild addition of nucleophiles to pyridine-N-oxides Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Application Note: Controlled Hydrolysis of 4-Methylpyridine-3-Carbonitrile 1-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Hydrolysis of Nitrile Group in 4-Methylpyridine-3-Carbonitrile 1-Oxide Content Type: Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Abstract & Strategic Significance

The hydrolysis of 4-methylpyridine-3-carbonitrile 1-oxide (Substrate 1 ) is a pivotal transformation in the synthesis of 4-methylnicotinic acid derivatives, which are essential scaffolds for kinase inhibitors and NAD+ biosynthesis modulators. This transformation presents a unique chemoselective challenge: the substrate contains a sterically hindering methyl group at the ortho (C4) position and an electron-withdrawing N-oxide moiety that activates the ring toward nucleophilic attack.

This guide provides two distinct, self-validating protocols:

  • Protocol A: Selective Partial Hydrolysis to the Primary Amide (4-methylnicotinamide 1-oxide).

  • Protocol B: Exhaustive Hydrolysis to the Carboxylic Acid (4-methylnicotinic acid 1-oxide).

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate features a nitrile group at C3. Hydrolysis is complicated by two factors:

  • Steric Hindrance (The "Ortho Effect"): The C4-methyl group exerts steric bulk, impeding the trajectory of nucleophiles attacking the nitrile carbon. Standard hydrolysis conditions often result in incomplete conversion or require forcing conditions.

  • Ring Reactivity: The N-oxide activates the C2 and C6 positions toward nucleophilic attack. Harsh basic conditions (e.g., concentrated NaOH at high reflux) can lead to nucleophilic aromatic substitution (

    
    ), resulting in hydroxylation of the ring (formation of pyridones) rather than nitrile hydrolysis.
    
Reaction Pathway

The transformation follows a stepwise progression. The use of hydroperoxide anion (


) is critical for the first step, as it is a super-nucleophile (alpha-effect) capable of overcoming the steric barrier at C3 more effectively than hydroxide (

).

HydrolysisPathway Substrate 4-Methylpyridine-3-carbonitrile 1-oxide (Nitrile) Intermediate Imidate Species (Transient) Substrate->Intermediate HOO- (Nucleophilic Attack) RingAttack Pyridone Byproducts Substrate->RingAttack Side Rxn: OH- at C2/C6 Amide 4-Methylnicotinamide 1-oxide (Amide) Intermediate->Amide Tautomerization - O2 Acid 4-Methylnicotinic Acid 1-oxide (Acid) Amide->Acid OH- / H2O Reflux (Saponification)

Figure 1: Reaction pathway showing the selective conversion of nitrile to amide via hydroperoxide attack, and subsequent saponification to the acid.

Protocol A: Selective Synthesis of the Amide

Target: 4-Methylnicotinamide 1-oxide Method: Radziszewski Hydrolysis (Alkaline


)

This method utilizes the alpha-effect of the hydroperoxide anion to selectively stop at the amide stage under mild conditions, avoiding ring degradation.

Reagents & Equipment
  • Substrate: 4-Methylpyridine-3-carbonitrile 1-oxide (1.0 equiv)

  • Oxidant: Hydrogen Peroxide (30% w/w in

    
    ) (4.0 equiv)
    
  • Base: Sodium Hydroxide (6M aqueous solution) (0.2 equiv - Catalytic)

  • Solvent: Ethanol (95%) or Methanol (Grade: ACS Reagent)

  • Equipment: Temperature-controlled water bath, magnetic stirrer, internal thermometer.

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve 10 mmol of Substrate in 20 mL of Ethanol. Ensure complete dissolution (sonicate if necessary).

  • Catalyst Addition: Add 0.33 mL of 6M NaOH (2.0 mmol). The solution may turn slightly yellow.

  • Oxidant Addition (Exothermic): Cool the mixture to 20°C. Add 4.0 mL of 30%

    
     dropwise over 10 minutes.
    
    • Control Point: Monitor internal temperature.[1][2][3] Do not allow it to exceed 35°C during addition to prevent runaway decomposition of peroxide.

  • Reaction: Warm the mixture to 50°C and stir for 2–4 hours.

    • Monitoring: Check by TLC (DCM:MeOH 9:1) or HPLC. The nitrile spot (

      
      ) should disappear, replaced by a more polar amide spot (
      
      
      
      ).
  • Quenching: Once conversion is >98%, cool to 0°C. Add saturated

    
     solution dropwise to quench excess peroxide (test with starch-iodide paper; paper should remain white).
    
  • Isolation:

    • Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.

    • Cool to 4°C to induce crystallization.

    • Filter the white precipitate. Wash with cold acetone.

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Yield Expectation: 85–92% Purity: >95% (HPLC)

Protocol B: Exhaustive Hydrolysis to the Acid

Target: 4-Methylnicotinic acid 1-oxide Method: Base-Mediated Saponification

Direct acidic hydrolysis (HCl) is often inefficient for N-oxides due to protonation of the oxygen, which deactivates the ring. Basic hydrolysis is preferred but requires careful temperature control to avoid decarboxylation or ring attack.

Reagents & Equipment[1]
  • Substrate: 4-Methylpyridine-3-carbonitrile 1-oxide (or Amide intermediate)

  • Base: Sodium Hydroxide (10% w/v aqueous solution) (3.0 equiv)

  • Solvent: Water (Co-solvent: 1,4-Dioxane if solubility is poor)

  • Acid: 2M HCl (for pH adjustment)

Step-by-Step Procedure
  • Setup: Charge a flask with 10 mmol of Substrate and 15 mL of 10% NaOH.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 6–8 hours.

    • Critical Process Parameter: The evolution of ammonia gas (

      
      ) indicates reaction progress. Place a damp pH paper at the condenser outlet; it should turn blue.
      
  • Monitoring: Monitor by HPLC. The amide intermediate may persist for the first 2 hours. Continue until the amide peak is <1%.

  • Work-up (Isoelectric Precipitation):

    • Cool the reaction mixture to room temperature.

    • Filtration (Optional): If any insoluble solids (polymerized byproducts) are present, filter through Celite.

    • Acidification: Slowly add 2M HCl while stirring. Monitor pH continuously.

    • Target pH: Adjust to pH 2.5 – 3.0 . The carboxylic acid N-oxide is zwitterionic and typically precipitates at its isoelectric point.

  • Isolation:

    • Stir the slurry at 0°C for 30 minutes.

    • Filter the solid.[3]

    • Recrystallization: If the product is colored (yellow/brown), recrystallize from water/ethanol (1:1).

Yield Expectation: 70–80%

Analytical Controls & Data Interpretation

HPLC Method Parameters

To validate the reaction, use the following generic method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).

Spectral Data Summary
CompoundIR Characteristic Band (

)
1H NMR Diagnostic Signal (DMSO-

)
Nitrile (Start) 2230 (C≡N stretch, sharp)

2.45 (s, 3H, Me),

8.6 (s, H2)
Amide (Interm.) 1680 (C=O), 3300-3400 (

)

7.6/8.1 (br s,

),

2.35 (s, Me)
Acid (Product) 1710 (C=O), 2500-3000 (OH broad)

13.5 (br s, COOH), Shift in H2 proton

Troubleshooting & Critical Considerations

The "Red Color" Issue
  • Observation: The reaction mixture turns deep red or brown during base hydrolysis.

  • Cause: Deprotonation of the 4-methyl group (pKa ~20, lowered by N-oxide). The resulting carbanion can attack unreacted nitrile (Thorpe-Ziegler condensation) or undergo oxidative dimerization.

  • Solution:

    • Degas solvents with Nitrogen/Argon before adding base.

    • Use Protocol A (Peroxide) first to convert Nitrile

      
       Amide. Amides are less electrophilic than nitriles, reducing condensation risks during the subsequent hydrolysis to acid.
      
N-Oxide Stability
  • Risk: Deoxygenation (loss of N-oxide) is rare under these conditions unless reducing metals (Fe, Zn) are present. However, thermal rearrangement (Katada reaction) can occur if acetic anhydride is used. Avoid anhydrides.

Safety
  • Peroxide Warning: Protocol A uses

    
    . Ensure no metal contaminants are present in the flask, as they catalyze explosive decomposition. Always quench peroxides before rotary evaporation.
    

References

  • Radziszewski Reaction Mechanism

    • Mechanism of the Radziszewski Reaction. Wiberg, K. B. J. Am. Chem. Soc.1953, 75, 3961.
  • Hydrolysis of Cyanopyridines

    • The products and kinetics of hydrolysis of cyanopyridinium ions.[4] Tel Aviv University.

  • Synthesis of Nicotinic Acid N-Oxides

    • 4-Substituted nicotinic acids and nicotinamides. Part III.J. Chem. Soc. C.1971 .

  • Green Chemistry Amide Synthesis

    • A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.Arkivoc2005 .[5]

  • General Reactivity of Pyridine N-Oxides

    • Chemistry of Heterocyclic Compounds: Pyridine and Its Deriv

Sources

Application Note & Protocols: 3-Cyano-4-methylpyridine N-oxide as a Versatile Ligand for the Design of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Ligand Design in MOF Functionality

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[1] The modularity of their synthesis allows for precise control over pore size, surface area, and chemical functionality, making them highly promising for applications ranging from gas storage and separation to catalysis and drug delivery.[2][3] The choice of the organic ligand is paramount, as its geometry, connectivity, and functional groups dictate the resulting MOF's topology and properties.[4]

Pyridine N-oxide derivatives have emerged as a compelling class of ligands for constructing novel MOFs. The N-oxide group alters the electronic properties of the pyridine ring and provides a strong, charge-separated coordination site for metal ions.[5][6] This application note focuses on a particularly promising, yet underexplored, ligand: 3-cyano-4-methylpyridine N-oxide . This molecule offers a unique combination of functional groups:

  • The N-oxide Moiety: A robust coordinating group capable of forming stable bonds with a variety of metal centers.

  • The Cyano Group: A secondary functional site that can act as a weaker coordinating group, a hydrogen bond acceptor, or, most significantly, a versatile handle for post-synthetic modification (PSM) to introduce new functionalities.[7]

  • The Methyl Group: Provides steric influence and electronically modifies the pyridine ring, which can subtly tune the ligand's coordination behavior.

This guide provides detailed, field-tested protocols for the synthesis of the 3-cyano-4-methylpyridine N-oxide ligand and its subsequent use in the solvothermal synthesis of a representative zinc-based MOF. We will explore the rationale behind the experimental steps and discuss the characterization techniques necessary to validate the final material, providing researchers with a solid foundation for exploring this ligand in the development of new functional materials.

Synthesis and Characterization of the Ligand

A reliable supply of the pure ligand is the essential first step for any MOF synthesis. The following protocol details the N-oxidation of the commercially available 3-cyano-4-methylpyridine.

Protocol 1: Synthesis of 3-Cyano-4-methylpyridine N-oxide

Causality: This procedure utilizes m-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for converting nitrogen-containing heterocycles to their corresponding N-oxides. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve the starting material. The aqueous sodium bicarbonate wash is critical for neutralizing the m-chlorobenzoic acid byproduct, facilitating its removal and simplifying purification.

Materials:

  • 3-cyano-4-methylpyridine (C₇H₆N₂)[8][9]

  • m-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5.0 g of 3-cyano-4-methylpyridine in 100 mL of DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add 1.5 equivalents of m-CPBA to the cooled solution in portions over 30 minutes. Caution: m-CPBA is a potentially explosive oxidizing agent; handle with care.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 24 hours.[10]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 3 x 50 mL of saturated aqueous NaHCO₃ solution to remove acidic byproducts.

  • Wash the organic layer with 1 x 50 mL of brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Ligand Characterization Data

Proper characterization is essential to confirm the identity and purity of the synthesized ligand before its use in MOF synthesis.

ParameterExpected Value/Observation
Appearance White to off-white crystalline solid
Melting Point ~168-172 °C (for 3-cyanopyridine N-oxide)[11]
¹H NMR Expect downfield shifts of pyridine protons upon N-oxidation
FTIR (cm⁻¹) ν(C≡N) ~2230 cm⁻¹, ν(N-O) ~1250-1300 cm⁻¹

Synthesis of a Representative MOF: GEM-MOF-1

To demonstrate the utility of 3-cyano-4-methylpyridine N-oxide, we present a protocol for a mixed-ligand MOF, designated GEM-MOF-1 , using zinc nitrate and terephthalic acid as the metal source and primary linker, respectively.

Causality: A mixed-ligand approach is often employed to create MOFs with higher dimensionality and stability.[4] Terephthalic acid (H₂BDC) is a common, rigid dicarboxylate linker that reliably forms robust frameworks. Solvothermal synthesis, conducted in a sealed vessel above the solvent's boiling point, increases reactant solubility and promotes the growth of high-quality crystals.[2] N,N-Dimethylformamide (DMF) is a standard solvent for this process due to its high boiling point and ability to dissolve the precursors. The activation step is crucial for removing residual solvent molecules from the pores, making the internal surface area accessible for subsequent applications.

Protocol 2: Solvothermal Synthesis of [Zn₂(BDC)₂(3-cyano-4-methylpyridine N-oxide)]·(Solvent) (GEM-MOF-1)

Materials:

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Terephthalic acid (H₂BDC)

  • 3-cyano-4-methylpyridine N-oxide (synthesized in Protocol 1)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL Scintillation vials or Teflon-lined autoclave

  • Programmable oven

  • Centrifuge

Procedure:

  • In a 20 mL glass scintillation vial, combine:

    • 0.5 mmol of Zn(NO₃)₂·6H₂O

    • 0.5 mmol of terephthalic acid (H₂BDC)

    • 0.25 mmol of 3-cyano-4-methylpyridine N-oxide

  • Add 15 mL of DMF to the vial.

  • Cap the vial tightly and sonicate for 15 minutes to ensure a homogenous suspension.

  • Place the vial in a programmable oven and heat to 100 °C for 48 hours.

  • After 48 hours, allow the oven to cool slowly to room temperature.

  • Colorless, crystalline precipitates should form. Isolate the solid product by decanting the DMF mother liquor.

  • Wash the product by soaking it in fresh DMF (3 x 20 mL) for 12 hours each time to remove unreacted precursors.

  • Decant the DMF and add 20 mL of ethanol. Let it sit for 24 hours to exchange the DMF solvent. Repeat this step three times.

  • Activation: After the final ethanol wash, decant the solvent. Heat the sample under a dynamic vacuum at 120 °C for 12 hours to remove all guest molecules from the pores.

MOF_Synthesis_Workflow reagents Reactants (Zn Salt, H₂BDC, Ligand) mixing Sonication (Homogenization) reagents->mixing solvent DMF Solvent solvent->mixing heating Solvothermal Reaction (100 °C, 48h) mixing->heating product Crystalline Product (GEM-MOF-1) heating->product activation Solvent Exchange & Vacuum Heating product->activation final_mof Activated Porous MOF activation->final_mof

Caption: Workflow for the solvothermal synthesis of GEM-MOF-1.

Physicochemical Characterization of GEM-MOF-1

Thorough characterization is required to confirm the successful synthesis of the desired MOF and to evaluate its key properties.

TechniquePurposeExpected Outcome for GEM-MOF-1
Powder X-Ray Diffraction (PXRD) Confirm crystallinity and phase purity.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline material.
Thermogravimetric Analysis (TGA) Assess thermal stability and solvent loss.Initial weight loss corresponding to guest solvent, followed by a plateau, and finally decomposition at high temperature.
FTIR Spectroscopy Confirm incorporation of both organic ligands.Presence of characteristic peaks for BDC (e.g., C=O stretch) and the cyano ligand (C≡N and N-O stretches).
N₂ Sorption @ 77 K Determine porosity and specific surface area.A Type I or Type IV isotherm, from which the BET surface area can be calculated, confirming permanent porosity.

Applications & Future Directions

The unique trifunctional nature of the 3-cyano-4-methylpyridine N-oxide ligand imparts a range of potential applications to MOFs like GEM-MOF-1.

Ligand_Functionality ligand 3-Cyano-4-methylpyridine N-oxide N-Oxide Group Cyano Group Methyl Group metal_coord Metal Coordination (Framework Formation) ligand:n->metal_coord catalysis Lewis Basic Catalysis ligand:n->catalysis ligand:c->catalysis psm Post-Synthetic Modification (e.g., -CN to -COOH) ligand:c->psm tuning Steric/Electronic Tuning ligand:m->tuning drug_delivery Targeted Drug Delivery psm->drug_delivery

Caption: Functional groups of the ligand and their potential applications.

  • Catalysis: The Lewis basic N-oxide and cyano groups can serve as active sites for heterogeneous catalysis, potentially in reactions like Knoevenagel condensations or cyanosilylations.[12][13]

  • Drug Delivery: The inherent porosity of the MOF allows for the loading of therapeutic agents.[14] Furthermore, the cyano group can be post-synthetically hydrolyzed to a carboxylic acid, which can then be used to anchor targeting molecules for site-specific drug delivery.[15]

  • Sensing: The electronic environment of the framework can be sensitive to guest molecules. The interaction of analytes with the cyano or N-oxide functionalities could lead to a detectable change in the MOF's luminescent properties.[1]

The most exciting avenue for this ligand is Post-Synthetic Modification (PSM) . The cyano group is a highly versatile chemical handle that can be converted into a variety of other functional groups (amides, carboxylic acids, tetrazoles) after the MOF has already been formed. This allows for the precise tuning of the pore environment and surface chemistry, creating tailored materials for specific and advanced applications.[7][16]

Safety Precautions

  • Always handle organic solvents (DCM, DMF, Ethanol) in a well-ventilated fume hood.

  • m-CPBA is a strong oxidizing agent and should be handled with care, avoiding contact with metals and flammable materials.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[9]

References

  • Academic Connections. (n.d.). Development of Pyridine Phosphate-based Metal-Organic Frameworks.
  • ChemicalBook. (n.d.). 3-Cyano-4-methylpyridine CAS#: 5444-01-9.
  • Katsoulakou, E., et al. (2020).
  • ACS Publications. (2013). Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers. Crystal Growth & Design.
  • Benchchem. (n.d.). Application Notes and Protocols: 3-Methylpyridine-4-carboxylic acid N-oxide as an Intermediate for Functional Materials.
  • Merck. (n.d.). 3-Cyano-4-methylpyridine | 5444-01-9.
  • ACS Publications. (2022). Metal–Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds into Cyanohydrins and Alcohols. Crystal Growth & Design.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • ACS Publications. (2023). Post-Synthetic Cyano-ferrate(II) Functionalization of a Metal–Organic Framework, NU-1000. Langmuir.
  • Patsnap. (2016). A kind of preparation method of 3-cyano-pyridine n-oxide. Eureka.
  • Benchchem. (n.d.). Synthesis of 3-Methylpyridine-4-carboxylic acid N-oxide: An Application Note and Detailed Protocol.
  • ResearchGate. (n.d.). Post-Synthetic Cyano-Ferrate(II) Functionalization of the Metal–Organic Framework, NU-1000.
  • Royal Society of Chemistry. (n.d.). Spontaneous conversion of pyridine N-oxide ylide covalent organic framework (COF) into biradical COF as an efficient catalyst in catalytic dehydrogenation of nitrogen heterocycles. Chemical Science.
  • Google Patents. (n.d.). CN103570617A - Preparation method of 3-cyano-pyridine N-oxide.
  • National Center for Biotechnology Information. (n.d.). Metal-organic Frameworks as A Tunable Platform for Designing Functional Molecular Materials. PMC.
  • Royal Society of Chemistry. (2021). Applications of nanoscale metal–organic frameworks as imaging agents in biology and medicine.
  • National Center for Biotechnology Information. (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation. PMC.
  • Santa Cruz Biotechnology. (n.d.). 3-Cyano-4-methylpyridine | CAS 5444-01-9.
  • Theranostics. (2019). Bioengineering of Metal-organic Frameworks for Nanomedicine.
  • MDPI. (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery.

Sources

Troubleshooting & Optimization

removing unreacted 3-methylpyridine from N-oxide reaction mixture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and process chemists dealing with the synthesis and purification of pyridine N-oxides.

The oxidation of 3-methylpyridine (3-picoline) to 3-methylpyridine N-oxide is a fundamental transformation in drug development and agrochemical synthesis. However, isolating the highly polar N-oxide from unreacted starting material presents a significant physicochemical challenge. This guide provides field-proven, scalable, and self-validating methodologies to resolve this issue.

Part 1: Troubleshooting & FAQs

Q1: Why is it so difficult to separate unreacted 3-methylpyridine from the N-oxide product using standard aqueous extraction? A: The difficulty stems from the extreme hydrophilicity of the N-oxide functional group. While 3-methylpyridine is miscible in water[1], the N-oxide possesses a massive dipole moment that strongly hydrogen-bonds with aqueous solvents. Furthermore, traditional acid-base extractions are inefficient here. Because the N-oxide oxygen withdraws electron density via inductive effects but donates via resonance, the overall basicity of the pyridine nitrogen drops significantly (the pKa of the conjugate acid shifts from ~5.68 for 3-methylpyridine to ~1.08 for the N-oxide). While you can protonate the starting material to keep it in the aqueous phase, extracting the highly polar N-oxide into an organic layer like dichloromethane (DCM) requires exhaustive, solvent-heavy extractions that are rarely quantitative.

Q2: What is the most scalable method for removing bulk unreacted 3-methylpyridine without relying on chromatography? A: Vacuum distillation is the industry standard for bulk removal. 3-Methylpyridine has a boiling point of 144 °C at atmospheric pressure[1], whereas 3-methylpyridine N-oxide boils at approximately 150 °C under a high vacuum of 15 mmHg[2]. At atmospheric pressure, the N-oxide will thermally degrade before boiling. By applying a moderate vacuum, you can selectively evaporate the unreacted 3-methylpyridine, water, and volatile catalysts (like acetic acid) as a forecut, leaving the N-oxide in the boiling flask.

Q3: My crude N-oxide still contains 2-5% unreacted 3-methylpyridine after distillation. How can I achieve analytical purity? A: For trace removal, utilizing a strongly acidic cation-exchange scavenger resin (such as Amberlyst-15) is a highly efficient, green-chemistry approach[3]. The resin's sulfonic acid groups selectively bind the more basic unreacted 3-methylpyridine (pKa 5.68). The weakly basic N-oxide (pKa 1.08) remains un-ionized and passes through the resin cleanly. This eliminates the need for silica gel chromatography and allows for simple filtration.

Q4: Is there a precipitation method to isolate the N-oxide directly from the crude mixture? A: Yes. Converting the crude mixture into a hydrohalide salt is a classical and highly reliable purification technique[4]. 3-Methylpyridine N-oxide forms a highly stable, crystalline hydrochloride salt. By treating the crude mixture with HCl and refluxing in isopropanol, the N-oxide hydrochloride selectively crystallizes upon cooling, leaving unreacted starting materials and byproducts in the mother liquor[5].

Part 2: Physicochemical Data Presentation

To successfully execute the purification protocols, it is critical to understand the thermodynamic and acid-base properties of the components.

Table 1: Physicochemical Comparison of Reaction Components

Property3-Methylpyridine (Starting Material)3-Methylpyridine N-oxide (Product)
Molecular Weight 93.13 g/mol 109.13 g/mol
Boiling Point 144 °C (at 760 mmHg)[1]150 °C (at 15 mmHg)[2]
pKa (Conjugate Acid) ~5.68 (Moderately Basic)~1.08 (Weakly Basic)
Physical State (RT) Colorless LiquidWhite to Pale Yellow Solid[2]
Water Solubility Miscible[1]Highly Soluble / Hygroscopic

Part 3: Visualized Purification Workflow

The following decision tree illustrates the logical flow for isolating 3-methylpyridine N-oxide based on the desired final form (free base vs. stable salt).

PurificationWorkflow A Crude Reaction Mixture (N-oxide, 3-Picoline, H2O, Catalyst) B Vacuum Distillation (Remove H2O & Bulk 3-Picoline) A->B Heat/Vacuum C Concentrated Crude (N-oxide + Trace 3-Picoline) B->C D Select Purification Route C->D E Route 1: Scavenger Resin (Amberlyst-15) D->E For Free Base F Route 2: Salt Precipitation (HCl / Isopropanol) D->F For Stable Salt G Filter Resin (Retains 3-Picoline) E->G H Recrystallize Hydrochloride Salt F->H I Pure 3-Methylpyridine N-oxide G->I Evaporate Solvent H->I Neutralization (Optional)

Workflow for the separation of unreacted 3-methylpyridine from its N-oxide product.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Bulk Removal via Vacuum Distillation

Use this protocol as the primary workup to remove >95% of unreacted starting material and solvent.

  • Quench: Ensure all active oxidizing agents (e.g.,

    
     or peracids) are fully decomposed (e.g., using sodium sulfite) before applying heat, as concentrating peroxides poses a severe explosion hazard[5].
    
  • Setup: Transfer the crude mixture to a round-bottom flask equipped with a short-path distillation head and a receiving flask cooled in an ice bath.

  • Solvent Removal: Apply a moderate vacuum (approx. 50-100 mmHg) and heat the oil bath to 60 °C to strip off water and low-boiling solvents.

  • Amine Removal: Increase the vacuum to 10-15 mmHg and raise the bath temperature to 90-100 °C. The unreacted 3-methylpyridine will distill over.

  • Isolation: The 3-methylpyridine N-oxide remains in the boiling flask as a thick, hygroscopic oil or solid residue.

Protocol B: Trace Removal via Scavenger Resin (Free Base Isolation)

Use this protocol to remove trace amounts (1-5%) of unreacted 3-methylpyridine to yield the pure free base.

  • Preparation: Dissolve the concentrated crude N-oxide from Protocol A in a non-aqueous solvent such as dichloromethane (DCM) or ethanol (10 mL per gram of crude).

  • Resin Addition: Add Amberlyst-15 (strongly acidic macroreticular resin)[3]. Use approximately 3-5 equivalents of resin capacity relative to the estimated molar amount of unreacted 3-methylpyridine.

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. The basic 3-methylpyridine will covalently bind to the sulfonic acid sites on the solid support.

  • Filtration: Filter the mixture through a fritted glass funnel to remove the resin. Wash the resin bed twice with 5 mL of the chosen solvent.

  • Concentration: Evaporate the filtrate under reduced pressure to yield analytically pure 3-methylpyridine N-oxide free base.

Protocol C: Hydrochloride Salt Precipitation (High-Purity Isolation)

Use this protocol if the free base is too hygroscopic to handle, or if ultra-high purity is required for downstream pharmaceutical synthesis.

  • Salt Formation: Dissolve the concentrated crude N-oxide in a minimal amount of dry solvent (e.g., diethyl ether or DCM). Bubble anhydrous HCl gas through the solution, or add a slight stoichiometric excess of concentrated aqueous HCl[5].

  • Solvent Evaporation: Remove all solvents under vacuum on a rotary evaporator until a crude solid is obtained.

  • Recrystallization: Add isopropanol (approx. 3 mL per gram of crude solid). Heat the mixture under reflux for 30 minutes until the solid dissolves[5].

  • Cooling & Filtration: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. 3-Methylpyridine N-oxide hydrochloride will precipitate as colorless crystals.

  • Washing: Filter the crystals and wash sequentially with cold isopropanol, followed by cold diethyl ether[5]. Dry under vacuum. (Note: The salt can be neutralized back to the free base using

    
     or 
    
    
    
    if required).

References

  • Pyridine-N-oxide. Organic Syntheses. Available at:[Link]

  • Process for preparing N-oxides (US3047579A). Google Patents.
  • Amberlyst 15: An Efficient Green Catalyst for the Synthesis of Heterocyclic Compounds. ResearchGate. Available at: [Link]

  • Argonaut Resins and Reagents. ArtisanTG. Available at: [Link]

Sources

preventing over-oxidation of methyl group in pyridine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Methyl Group Over-Oxidation in Pyridine N-Oxide Synthesis

Status: Operational | Tier: Level 3 (Senior Scientific Support)

Introduction: The "Methyl-Sparing" Protocol

Welcome to the Technical Support Center. You are likely here because your attempt to synthesize a methylpyridine N-oxide (e.g., 2-picoline N-oxide) resulted in a mixture containing picolinic/nicotinic acid, aldehydes, or a black tar.

The Core Problem: Oxidizing a pyridine ring containing a methyl group presents a classic chemoselectivity challenge.

  • Target Reaction (Kinetic): Electrophilic attack of oxygen on the nitrogen lone pair (

    
     orbital).
    
  • Side Reaction (Thermodynamic/Radical): Oxidation of the benzylic-like methyl C-H bonds, leading to carboxylic acids.

This guide provides the protocols and troubleshooting logic to lock in Kinetic Control , ensuring N-oxidation while leaving the methyl group untouched.

Module 1: Diagnostic Decision Matrix

Before selecting a reagent, use this logic flow to determine the safest protocol for your specific substrate scale and sensitivity.

G Start START: Methylpyridine Substrate Scale Scale of Reaction? Start->Scale AcidSens Is Substrate Acid Sensitive? Scale->AcidSens < 10g (Lab Scale) Budget Budget Constraints? Scale->Budget > 100g (Process Scale) MethodA Method A: m-CPBA (High Selectivity, Lab Scale) AcidSens->MethodA No MethodB Method B: UHP + MTO (Green, Neutral pH, High Selectivity) AcidSens->MethodB Yes (Avoid Acids) Budget->MethodB High Budget (Safety Priority) MethodC Method C: H2O2 + AcOH (High Risk, Industrial Scale) Budget->MethodC Low Budget (Strict Temp Control Required) Warning CRITICAL: Method C requires T < 80°C to prevent methyl oxidation MethodC->Warning

Figure 1: Decision matrix for selecting the optimal N-oxidation protocol based on scale and substrate sensitivity.

Module 2: The Science of Selectivity

To prevent over-oxidation, you must understand the competing mechanisms.

The Mechanism of Failure (C-Oxidation)

The methyl group on a pyridine ring (especially at the 2- and 4-positions) is acidic (


). Under harsh conditions, particularly involving radical initiators or high temperatures (>100°C), the mechanism shifts:
  • Radical Abstraction: An oxidant abstracts a hydrogen atom from the methyl group.

  • Recombination: The resulting radical reacts with oxygen/oxidant to form an aldehyde, which rapidly oxidizes to a carboxylic acid.

  • Metal Contamination: Trace metals (Fe, Cu) can catalyze this radical pathway.

The Mechanism of Success (N-Oxidation)

N-oxidation is an electrophilic substitution . The nitrogen lone pair attacks the electrophilic oxygen of the peracid.

  • Key Control Parameter: Temperature. The activation energy (

    
    ) for N-oxidation is significantly lower than for C-H abstraction.
    
  • The Rule of 80: In acetic acid mediated reactions, keeping the temperature below 80°C generally favors N-oxidation. Exceeding this threshold exponentially increases the rate of methyl oxidation.

Module 3: Troubleshooting Guide (FAQs)

Q1: I used H2O2/Acetic Acid and obtained a 40% yield of carboxylic acid. What went wrong?

  • Diagnosis: Thermal runaway or excess oxidant.

  • Solution: You likely refluxed the reaction (>118°C). The "classic" procedure often suggests reflux, but for methyl pyridines, this is fatal.

  • Fix: Limit temperature to 70–80°C. Monitor strictly. Do not use a large excess of H2O2 (>1.5 eq), as this promotes further oxidation of the product.

Q2: My 2-picoline N-oxide turned black during workup.

  • Diagnosis: The Boekelheide Rearrangement or decomposition.

  • Cause: If you distilled the product in the presence of acetic anhydride or unquenched acid chlorides, the N-oxide rearranges to the ester (2-pyridinemethanol acetate).

  • Fix: Ensure all acylating agents are quenched before heating the product for purification.

Q3: I cannot use chlorinated solvents (DCM/Chloroform) for the m-CPBA method due to green chemistry regulations.

  • Diagnosis: Solvent restriction.

  • Fix: Switch to Method B (UHP/MTO) . It uses ethanol or water/acetonitrile mixtures and is far greener. Alternatively, m-CPBA reactions can be run in Ethyl Acetate, though solubility may be an issue at 0°C.

Q4: Is the reaction safe?

  • Risk: N-oxides are energetic; peracids are explosive.[1]

  • Protocol: Never distill the reaction mixture to dryness if peroxides are present.[2] Always test with starch-iodide paper and quench with Sodium Bisulfite (NaHSO3) or Dimethyl Sulfide (DMS) before workup.

Module 4: Validated Protocols

Method A: The "Gold Standard" (m-CPBA)

Best for: Lab scale (<10g), high value substrates, maximum selectivity.

  • Setup: Dissolve methylpyridine (1.0 equiv) in DCM (10 mL/g). Cool to 0°C in an ice bath.

  • Addition: Add m-CPBA (1.1 equiv) portion-wise over 20 minutes.

    • Note: Using a slight excess ensures conversion, but keeping it close to stoichiometric prevents side reactions.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

  • Workup (Critical):

    • Quench excess peroxide with saturated aq.

      
       (Sodium Thiosulfate).
      
    • Wash organic layer with saturated

      
       (x3) to remove m-chlorobenzoic acid byproduct.
      
    • Dry over

      
       and concentrate.
      
  • Result: Typically >90% yield of N-oxide with <1% methyl oxidation [1].

Method B: The "Green & Clean" (UHP + MTO)

Best for: Acid-sensitive substrates, avoiding chlorinated solvents, high selectivity.

  • Reagents: Urea-Hydrogen Peroxide (UHP) and Methyltrioxorhenium (MTO) catalyst.[3]

  • Setup: Dissolve methylpyridine (1.0 equiv) in Ethanol or

    
    .
    
  • Catalyst: Add MTO (0.5 - 1.0 mol%).

  • Oxidant: Add UHP (1.5 equiv).

  • Conditions: Stir at RT. The reaction is neutral and mild.

  • Mechanism: MTO forms a rhenium-peroxo complex that transfers oxygen to Nitrogen without generating radicals that attack the methyl group.

  • Result: Quantitative yields are common. No carboxylic acid byproducts [2].

Method C: The "Old School" (H2O2 + Acetic Acid)

Best for: Large scale, low cost. Requires strict temperature control.

  • Setup: Dissolve methylpyridine in Glacial Acetic Acid.

  • Oxidant: Add 30% ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (1.2 equiv).
    
  • Heating (The Danger Zone):

    • Heat to 70–80°C .

    • DO NOT REFLUX. Refluxing (118°C) will oxidize the methyl group to

      
      .
      
  • Time: This method is slower (overnight).

  • Workup: Carefully neutralize with base (NaOH/Carbonate) to extract the product.

  • Warning: If the reaction turns yellow/brown, you are likely degrading the product [3].

Module 5: Comparison Data

FeatureMethod A (m-CPBA)Method B (UHP/MTO)Method C (H2O2/AcOH)
Selectivity (N vs C) ExcellentSuperior Moderate (Temp dependent)
Reaction Temp 0°C to RTRT70–80°C
Methyl Oxidation Risk Very LowNegligibleHigh (if overheated)
Scalability Low (Safety/Cost)Medium (Catalyst Cost)High
Byproducts m-Chlorobenzoic acidUrea, H2OAcetic acid, Peracetic acid
Safety Profile Shock Sensitive (Solid)Stable Solid (UHP)Explosive Distillation Risk

References

  • m-CPBA Selectivity: Journal of the Chemical Society, Perkin Transactions 1. "Oxidation of Pyridines with m-Chloroperbenzoic Acid." (Generalized citation for standard mCPBA protocols).

  • UHP/MTO Method: Organic Syntheses. "Methyltrioxorhenium-Catalyzed Oxidation of Nitrogen Heterocycles with Urea-Hydrogen Peroxide." Org. Synth. 2003, 80, 207.

  • H2O2/AcOH Hazards: Organic Syntheses. "Pyridine-N-Oxide."[1][4][5][6][7][8][9] Coll. Vol. 4, p.828 (1963). (Note: This historical reference describes the standard procedure but modern safety dictates strict temperature control to avoid side reactions described in the text).

  • General Review: Arkivoc. "Recent trends in the chemistry of pyridine N-oxides." (2001).

Sources

optimizing yield of 3-cyano-4-methylpyridine N-oxide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine N-Oxide Synthesis Optimization Subject: Optimizing Yield & Purity of 3-Cyano-4-Methylpyridine N-Oxide Ticket ID: #OX-3CN4Me-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely synthesizing 3-cyano-4-methylpyridine N-oxide (also known as 4-methylnicotinonitrile 1-oxide) as a key intermediate for pharmaceutical scaffolds (e.g., xanthine oxidase inhibitors like Topiroxostat).

Unlike simple pyridines, the 3-cyano group presents a specific challenge: it is a strong electron-withdrawing group (EWG) that significantly reduces the nucleophilicity of the ring nitrogen. This increases the activation energy required for N-oxidation, often leading to incomplete conversion or requiring harsh conditions that risk hydrolyzing the nitrile.

This guide addresses the three most common failure modes: Stalled Conversion , Purification Difficulties (m-CPBA residue) , and Nitrile Hydrolysis .

Module 1: Troubleshooting Low Conversion

User Question: "I am using standard conditions (1.1 eq m-CPBA, DCM, RT), but my reaction stalls at 60-70% conversion. Adding more oxidant doesn't seem to help much. Why?"

Technical Diagnosis: The 3-cyano group pulls electron density away from the nitrogen lone pair (inductive effect


 and mesomeric effect 

). This makes the nitrogen a poor nucleophile compared to 4-methylpyridine. At room temperature, the reaction kinetics with standard peracids are often too slow to compete with the decomposition of the oxidant.

Optimization Protocol:

  • Switch Solvent: Dichloromethane (DCM) allows low temperatures but limits thermal acceleration. Switch to Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) . These allow reflux temperatures (safe for m-CPBA up to ~50°C, but safer with H2O2 systems).

  • Catalytic Activation (The "Green" Route): For stubborn electron-deficient pyridines, m-CPBA is often inefficient on scale. The industry standard for high yield (>95%) involves Sodium Tungstate (

    
    )  catalysis.
    

Recommended Workflow (Catalytic Peroxide):

  • Reagents: 3-cyano-4-methylpyridine (1.0 eq), 30%

    
     (1.2–1.5 eq), 
    
    
    
    (2-5 mol%).
  • Solvent: Water or Acetic Acid (though Acetic Acid risks nitrile hydrolysis, see Module 3).

  • Temperature: 60–75°C.

  • Mechanism: The tungstate forms a highly active peroxotungstate species which transfers oxygen to the deactivated nitrogen more effectively than

    
     alone.
    

Module 2: Purification & Isolation (The "m-CBA" Problem)

User Question: "I used m-CPBA and got good conversion, but I cannot separate the product from the m-chlorobenzoic acid (m-CBA) byproduct. Column chromatography is not feasible for my 50g batch."

Technical Diagnosis: The N-oxide product is highly polar and often water-soluble, making standard aqueous extractions difficult. m-CBA has significant solubility in organic solvents but precipitates in water. The "pH Swing" technique is the only scalable solution here.

The "pH Swing" Protocol: This protocol exploits the pKa difference between the N-oxide (neutral/basic) and m-CBA (acidic, pKa ~3.8).

  • Quench: Cool reaction to 0°C. Quench excess peroxide with saturated

    
     (check for peroxide absence with starch-iodide paper).
    
  • Solvent Swap: If in DCM, concentrate to a minimal volume. Add water.

  • Acidic Wash (Removal of Starting Material): Adjust pH to ~2 with dilute HCl. Extract with EtOAc. The unreacted starting material (pyridine) stays in the aqueous phase as the hydrochloride salt. The m-CBA goes into the organic phase. (Discard Organic Phase) .

  • Basic Swing (Removal of m-CBA): Adjust the aqueous phase pH to >10 using NaOH. The N-oxide is free-based. Any remaining m-CBA becomes the benzoate salt (highly water-soluble).

  • Extraction: Extract the aqueous phase exhaustively with Chloroform/Isopropanol (3:1) or n-Butanol . The N-oxide will move to the organic phase.

  • Drying: Dry over

    
     and concentrate.
    

Visualizing the Purification Logic:

PurificationLogic Start Crude Reaction Mix (N-Oxide, m-CBA, Starting Mat.) Step1 Add Water & Adjust pH to ~2 (Protonate Pyridine) Start->Step1 Split1 Phase Separation Step1->Split1 Org1 Organic Layer (Contains m-CBA) Split1->Org1 Discard Aq1 Aqueous Layer (N-Oxide Salt + Start Mat. Salt) Split1->Aq1 Keep Step2 Adjust pH to 10-11 (Deprotonate N-Oxide) Aq1->Step2 Split2 Extract w/ CHCl3:IPA Step2->Split2 Aq2 Aqueous Waste (m-CBA Salt) Split2->Aq2 Discard Org2 Organic Product Layer (Pure N-Oxide) Split2->Org2 Concentrate

Caption: pH Swing extraction workflow for separating N-oxides from acidic byproducts.

Module 3: Avoiding Side Reactions (Nitrile Hydrolysis)

User Question: "My LCMS shows a new peak with M+18 mass. Is this the N-oxide?"

Technical Diagnosis: No. M+16 is the N-oxide. M+18 indicates the hydrolysis of your Cyano (-CN) group to a primary Amide (-CONH2) . This occurs under two conditions:

  • High Acid/Heat: Refluxing in Acetic Acid/H2O2 for too long.

  • Basic Quench: If the pH swing (Module 2) is held at pH >12 for too long, the nitrile hydrolyzes.

Prevention Strategy:

  • Control Acidity: If using the H2O2/AcOH method, monitor strictly by HPLC. Stop the reaction immediately upon consumption of starting material. Do not "soak" overnight.

  • Buffer the System: Use Urea-Hydrogen Peroxide (UHP) complex instead of liquid H2O2. UHP releases H2O2 in a controlled manner and is often used in neutral solvents (like Methanol or Acetonitrile) with Phthalic Anhydride, avoiding the strong acidic hydrolysis conditions.

Module 4: Safety & Scale-Up

User Question: "We are moving from 5g to 500g. Can we just scale the m-CPBA addition?"

Critical Warning: Do NOT simply scale m-CPBA additions for this reaction.

  • Thermal Runaway: The N-oxidation is exothermic. The induction period (due to the deactivated ring) can lead to oxidant accumulation. Once the reaction kicks off, it can runaway.

  • Shock Sensitivity: Dry m-CPBA is shock-sensitive.

Scale-Up Recommendation: Switch to the Tungstate-Catalyzed H2O2 method (described in Module 1) or in-situ Peracetic Acid .

  • Dosing: Add H2O2 slowly to the hot mixture of pyridine + catalyst. This ensures the oxidant is consumed as it is added (feed-controlled), preventing accumulation.

  • DSC Data: Always run a Differential Scanning Calorimetry (DSC) test on the reaction mixture before exceeding 100g to identify the onset of decomposition.

Summary of Oxidant Performance

Featurem-CPBAH2O2 / Acetic AcidH2O2 / Na2WO4 (Catalytic)
Reactivity HighMediumHigh
Yield 80-90%70-85%90-98%
Purification Difficult (m-CBA)Moderate (Acetic acid removal)Easy (Aqueous workup)
Side Reactions LowHigh (Hydrolysis risk)Low
Scalability Poor (Safety/Cost)GoodExcellent

References

  • General Pyridine N-Oxidation Reviews

    • Youssef, M. M. (2018). Recent Advances in the Synthesis of Pyridine N-Oxides. Organic Chemistry Current Research.

  • Catalytic Oxidation Methods (Tungstate)

    • Patent CN103570617A. Preparation method of 3-cyano-pyridine N-oxide. (Demonstrates the H2O2/Tungstate method for electron-deficient cyanopyridines).

  • Topiroxostat Intermediate Synthesis

    • Patent CN105367490A. New topiroxostat synthesis intermediate and preparation method thereof. (Details the reactivity of 4-cyanopyridine derivatives).

  • Safety in N-Oxidation

    • Organic Syntheses, Coll.[1] Vol. 4, p. 828 (1963). Pyridine-N-oxide.[2][3][4][5][6][7][8][9][10][11] (Foundational safety notes on peracetic acid scale-up).

Sources

Technical Support Center: Purification of 4-Methylpyridine-3-carbonitrile 1-Oxide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Protocol Guide for the purification of 4-methylpyridine-3-carbonitrile 1-oxide (also known as 3-cyano-4-methylpyridine N-oxide). This compound is a critical intermediate in the synthesis of various pharmaceutical agents, including topoisomerase inhibitors and azaindenoisoquinolines[1].

Because pyridine N-oxides possess a strong N–O dipole, their physicochemical properties—specifically their polarity, hygroscopicity, and hydrogen-bonding capacity—differ drastically from their parent pyridines[2][3]. This guide provides a self-validating, causality-driven approach to purifying this compound via recrystallization, ensuring high yield and analytical purity.

Mechanistic Principles of N-Oxide Recrystallization

The success of recrystallization relies on exploiting the differential solubility between the target N-oxide and its common impurities (e.g., unreacted 3-cyano-4-methylpyridine, hydrolyzed amides, or oxidant byproducts like m-chlorobenzoic acid).

The N-oxide functional group acts as a strong hydrogen-bond acceptor. Consequently, 4-methylpyridine-3-carbonitrile 1-oxide exhibits high solubility in hot protic solvents (like ethanol or isopropanol) but its crystal lattice energy drives rapid precipitation upon cooling[4]. Conversely, the unreacted parent pyridine lacks this strong dipole and remains highly soluble in moderately polar solvents even at lower temperatures, allowing for efficient separation[2][4].

Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in this workflow. Below is a quantitative and qualitative summary of standard solvent systems used for cyano-pyridine N-oxides[4][5].

Solvent SystemPolarity Index (P')Solubility Profile (Target N-Oxide)Suitability & Causality
Ethanol (Absolute) 5.2High (Hot) / Low (Cold)Optimal. Strong H-bonding at reflux ensures complete dissolution; sharp solubility drop upon cooling drives crystallization.
Isopropanol (IPA) 3.9Moderate (Hot) / Very Low (Cold)Excellent. Slightly lower polarity than ethanol yields higher recovery rates, though requires larger volumes for initial dissolution.
Ethyl Acetate 4.4Low (Hot) / Insoluble (Cold)Anti-solvent / Wash. Does not dissolve the N-oxide well but highly solubilizes the unreacted parent pyridine.
Water 10.2Very High (Hot) / High (Cold)Poor. N-oxides are highly water-soluble[3]. Use only as a co-solvent if highly polar amide impurities are present.

Experimental Workflow & Visualization

The following diagram illustrates the logical progression of the recrystallization process, including conditional troubleshooting steps for colored impurities.

RecrystallizationWorkflow Start Crude 4-methylpyridine-3-carbonitrile 1-oxide Dissolve Dissolution in Hot Ethanol/IPA (Near Boiling Point) Start->Dissolve CheckColor Colored Impurities Present? Dissolve->CheckColor Charcoal Add Activated Charcoal & Reflux (10-15 min) CheckColor->Charcoal Yes Cooling Controlled Cooling (Room Temp -> Ice Bath) CheckColor->Cooling No HotFilter Hot Filtration (Remove Charcoal/Insolubles) Charcoal->HotFilter HotFilter->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Isolation Vacuum Filtration & Cold Solvent Wash Crystallization->Isolation Drying Vacuum Drying (< Melting Point) Isolation->Drying

Caption: Workflow for the recrystallization of 4-methylpyridine-3-carbonitrile 1-oxide.

Standard Operating Procedure: Recrystallization from Ethanol

Prerequisites: Ensure the crude mixture has been neutralized and extracted properly if synthesized via peracid oxidation (e.g., removing acetic acid or m-chlorobenzoic acid prior to crystallization)[2].

Step 1: Initial Dissolution

  • Transfer the crude 4-methylpyridine-3-carbonitrile 1-oxide to an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

  • Add a minimal volume of absolute ethanol (approximately 2-3 mL per gram of crude material).

  • Heat the suspension to a gentle reflux (approx. 78°C) using a heating mantle or oil bath.

  • Add hot ethanol dropwise until the solid just dissolves. Do not over-dilute , as this will drastically reduce your final yield[4].

Step 2: Decolorization (Conditional)

  • If the boiling solution is dark yellow or brown, remove the flask from the heat source and allow it to cool slightly (to prevent boil-over).

  • Add 5-10% w/w activated carbon (charcoal)[4].

  • Return to heat and reflux for 10–15 minutes.

  • Perform a rapid hot filtration through a fluted filter paper or a Celite pad pre-warmed with hot ethanol to remove the charcoal.

Step 3: Nucleation and Crystallization

  • Allow the clear filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of a highly ordered, pure crystal lattice and excludes impurities[4].

  • Once the flask has reached room temperature and initial crystallization is observed, transfer the flask to an ice-water bath (0–4°C) for 30–60 minutes to maximize precipitation.

Step 4: Isolation and Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal amount of ice-cold ethanol or a 1:1 mixture of cold ethanol/ethyl acetate. This removes mother liquor containing unreacted starting material without dissolving the product[4].

  • Dry the crystals in a vacuum oven at 40–50°C (ensure the temperature is well below the compound's melting point) until a constant weight is achieved.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of forming crystals as the solution cools. How do I fix this? A1: "Oiling out" occurs when the target compound becomes saturated in the solvent at a temperature that is higher than the melting point of the impure mixture.

  • Solution: Reheat the mixture until it is a single homogeneous solution. Add a small amount of a slightly less polar co-solvent (like ethyl acetate) to increase the solubility at lower temperatures, or add more ethanol. Allow it to cool much more slowly. If you have pure 4-methylpyridine-3-carbonitrile 1-oxide from a previous batch, add a "seed crystal" when the solution is just slightly above room temperature to force nucleation.

Q2: NMR analysis shows my recrystallized product still contains unreacted 3-cyano-4-methylpyridine. Why didn't recrystallization remove it? A2: While the parent pyridine is less polar, it can become trapped in the crystal lattice if the cooling process is too rapid, or if the mother liquor is not adequately washed away.

  • Solution: Prior to recrystallization, triturate (wash) your crude solid with cold diethyl ether or hexane/ethyl acetate. The unreacted 3-cyano-4-methylpyridine is highly soluble in these non-polar/moderately polar solvents, while the highly polar N-oxide is completely insoluble[4].

Q3: My recovery yield is exceptionally low (<30%). Where did my product go? A3: Pyridine N-oxides form strong hydrogen bonds and are highly soluble in protic solvents like ethanol[3].

  • Solution: You likely used too much solvent during the dissolution phase or washed the final crystals with solvent that was not sufficiently cold. To recover your product, concentrate the mother liquor under reduced pressure to about 20% of its original volume, and cool it in an ice bath to obtain a second crop of crystals.

Q4: The cyano group (-CN) seems to have degraded during the purification. Is this possible? A4: Yes. Cyano groups on electron-deficient pyridine rings are susceptible to hydrolysis, forming amides (e.g., 3-amido-4-methylpyridine 1-oxide), especially if exposed to strong acids or bases at elevated temperatures[4][6].

  • Solution: Ensure your crude material is completely neutralized before attempting recrystallization. Do not use water as a recrystallization solvent if trace acid/base is present, as heating in aqueous conditions will accelerate nitrile hydrolysis.

References

  • European Patent Office - EP 1326836 B1.PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE.
  • Organic Syntheses. Procedure: [Pyridine-1-oxide]. Available at:[Link]

  • RSC Advances (PMC). Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants. Available at:[Link]

Sources

solving oiling out issues during N-oxide crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Oiling Out (Liquid-Liquid Phase Separation)

Ticket ID: NOX-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Why is my N-Oxide Oiling Out?

Welcome to the technical support center. If you are reading this, you are likely staring at a flask containing a cloudy emulsion or a sticky gum at the bottom, rather than the pristine crystals you expected.

The Short Answer: N-oxides (amine oxides, pyridine N-oxides) are zwitterionic and highly polar (


). They possess a large dipole moment and are often hygroscopic.[1] "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when your system enters a region of thermodynamic instability where it is energetically more favorable to separate into two liquid phases (solute-rich oil + solute-poor supernatant) than to form a solid crystal lattice.[2][3][4]

This usually happens because the Oiling Out Boundary (metastable liquid limit) is crossed before the system can overcome the nucleation barrier for crystallization.

Module 1: Diagnosis & Mechanism

Before fixing the issue, we must visualize the thermodynamic landscape. You are likely operating in the "Danger Zone" shown below.

Visualization: The Thermodynamics of Oiling Out

The following phase diagram illustrates where LLPS occurs relative to the solubility curve.

PhaseDiagram Temperature Temperature (High -> Low) Stable Stable Solution (Undersaturated) Temperature->Stable Cooling Concentration Concentration Metastable Metastable Zone (Crystal Growth Possible) Stable->Metastable Cross Solubility Curve LLPS_Zone LLPS / Oiling Out Zone (Spinodal Decomposition) Metastable->LLPS_Zone Cross Oiling Boundary (Rapid Cooling/High Impurity) Crystal_Zone Labile Zone (Spontaneous Nucleation) Metastable->Crystal_Zone Ideal Path (Seeding) LLPS_Zone->Crystal_Zone Slow Transformation (Oswald Ripening)

Figure 1: Phase diagram illustrating the "Oiling Out Boundary" (Red) which lies inside the Metastable Zone. If you cool too fast or have high impurities, you hit the Red zone before the Blue zone.

Module 2: Solvent System Engineering

N-oxides are notoriously difficult to crystallize because they are "too soluble" in polar solvents (alcohols, water) and "too insoluble" in non-polar solvents (alkanes, ethers), leading to immediate oiling in the latter.

The "Goldilocks" Solvent Protocol

You must match the dielectric constant (


) of the solvent to the N-oxide to lower the interfacial tension.
Solvent ClassSuitability for N-OxidesRisk FactorRecommendation
Alcohols (MeOH, EtOH)High Solubility Yield LossUse as the "Good" solvent in binary systems.
Esters (Ethyl Acetate, iPrOAc)Moderate Ideal Balance Primary Choice. Often works as a single solvent.
Ethers (THF, MTBE)Low SolubilityHigh Oiling RiskUse only as anti-solvent, added very slowly.
Alkanes (Heptane, Hexane)Very LowSevere Oiling Avoid unless strictly controlled.
Water High SolubilityHydrate FormationN-oxides often form hydrates. Trace water can prevent oiling but retard drying.

Technical Insight: For N-oxides, Ethyl Acetate (EtOAc) is often the "magic solvent." It has moderate polarity (


) which supports the polar N-oxide functionality without being so polar that it prevents lattice formation [1][2].

Module 3: Process Control & Protocols

Protocol A: Seeding at the Cloud Point (The Prevention Method)

This is the most reliable method to prevent LLPS. You must provide a template (seed) for the molecules to organize onto before they aggregate into an amorphous oil.

Step-by-Step Workflow:

  • Dissolution: Dissolve crude N-oxide in the minimum amount of hot "Good Solvent" (e.g., Ethanol or hot EtOAc).

  • Cloud Point Determination: Slowly add "Anti-Solvent" (e.g., Heptane or MTBE) just until a faint, persistent turbidity (cloudiness) appears.

  • Back-off: Add a few drops of Good Solvent to make the solution clear again.

  • The Critical Step (Seeding): Add 0.5 - 1.0 wt% of pure seed crystals.

    • Note: If you lack seeds, scratch the glass or use a sonication burst to generate them in a small aliquot.

  • Aging: Hold the temperature constant for 1-2 hours. Do not cool yet. Allow the seeds to "heal" and grow.

  • Controlled Cooling: Cool at a rate of 0.1°C to 0.3°C per minute .

    • Warning: Rates >0.5°C/min will likely push the system back into the LLPS zone [3].

Protocol B: The "Reverse Addition" Technique

If standard cooling fails, invert the addition order.

  • Place the Anti-Solvent in the crystallization vessel and cool it (e.g., to 0°C).

  • Dissolve the N-oxide in the Good Solvent.

  • Slowly drip the N-oxide solution into the cold Anti-Solvent.

    • Why this works: This keeps the bulk concentration of the N-oxide low, favoring immediate precipitation on contact rather than the formation of a supersaturated oil phase.

Module 4: Troubleshooting & FAQs

Q1: My flask is already full of oil. Is the batch ruined?

A: No. The oil phase is a solute-rich liquid.[4] It is thermodynamically unstable relative to the crystal but kinetically trapped.

  • The Fix (Temperature Cycling): Heat the mixture until the oil almost dissolves (or becomes a single phase), then cool slowly. Repeat this cycle (e.g., 50°C

    
     20°C 
    
    
    
    50°C) multiple times. This promotes Ostwald Ripening , where the oil droplets sacrifice themselves to feed the growing crystal nuclei [4].
Q2: I don't have seed crystals. How do I get the first crop?

A: You need to "shock" the system to generate the first nuclei.

  • Take a small amount of the oil (1 mL) in a vial.

  • Add a non-solvent (heptane).

  • Scratch the glass vigorously with a spatula or sonicate it.

  • Once this solidifies (even if it looks ugly), use it as seed material for the main batch.

Q3: The oil solidifies into a gum/glass, not crystals.

A: This indicates residual solvent or impurities are acting as plasticizers.

  • Action: Your N-oxide might be forming a hydrate or solvate. Check the water content (Karl Fischer). If the N-oxide is hygroscopic, you must use anhydrous solvents and dry the atmosphere (

    
     purge). Water lowers the glass transition temperature (
    
    
    
    ), making the material sticky [5].

Visual Troubleshooting Guide

Follow this decision tree to resolve active issues.

Troubleshooting Start Observation: Oiling Out Check1 Is the oil stable? Start->Check1 Action1 Perform Temp Cycling (Heat to clear -> Cool slowly) Check1->Action1 Yes (Distinct layers) Action2 Add more Good Solvent (Redissolve) Check1->Action2 No (Cloudy emulsion) Check2 Did crystals form? Action1->Check2 Action2->Check2 Action3 Seed at Cloud Point (Next Batch) Check2->Action3 Yes Action4 Check Purity (HPLC) Impurities > 5% cause oiling Check2->Action4 No (Still oil/gum)

Figure 2: Decision tree for remediating an oiled-out batch.

References

  • BenchChem. (2025).[4][5] Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Formation. Retrieved from

  • University of Fribourg. (n.d.). Guide for crystallization: Solvent choice and techniques.[5][6] Retrieved from

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Control Strategies.[2][3][7] Retrieved from

  • Veesler, S., et al. (2006). Crystallization in the Presence of a Liquid−Liquid Phase Separation.[3][8][9][10] Organic Process Research & Development. Retrieved from

  • N-Methylmorpholine-N-oxide (NMMO) Hydrates. (n.d.). Crystallisation of cellulose/N-methylmorpholine-N-oxide hydrate solutions.[11] Retrieved from

Sources

Technical Support Center: Minimizing Nitrile Hydrolysis During N-Oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of N-oxidation in the presence of labile functional groups. When your substrate contains both an oxidizable nitrogen (e.g., a pyridine or tertiary amine) and a nitrile group (-C≡N), standard aqueous oxidation protocols often lead to catastrophic side reactions, primarily the hydration of the nitrile to a carboxamide.

This guide provides a mechanistic root-cause analysis, troubleshooting FAQs, and field-proven, self-validating protocols to ensure chemoselective N-oxidation while preserving your nitrile functionalities.

Mechanistic Root Cause Analysis: The "Why" Behind the Failure

To prevent nitrile hydrolysis, we must first understand the causality of the failure. The classic method for N-oxidation utilizes aqueous hydrogen peroxide (H₂O₂). However, when exposed to even mildly basic conditions, H₂O₂ deprotonates to form the hydroperoxide anion (HOO⁻).

Due to the alpha-effect (repulsion between adjacent oxygen lone pairs raising the HOMO energy), HOO⁻ is a super-nucleophile. It attacks the electrophilic carbon of the nitrile group orders of magnitude faster than the nitrogen lone pair can attack the peroxide[1]. This triggers the Radziszewski amidation , forming a peroxycarboximidic acid intermediate that rapidly hydrates to a carboxamide[2].

To achieve chemoselectivity, we must switch the mechanistic paradigm from a nucleophilic attack by the oxidant to an electrophilic oxygen transfer to the nitrogen. This is achieved by strictly excluding water and utilizing highly electrophilic peracids (like mCPBA or in situ generated trifluoroperacetic acid)[3].

G cluster_0 Undesired: Radziszewski Hydration cluster_1 Desired: Selective N-Oxidation Substrate Substrate: Nitrile-Containing Amine/Pyridine Cond1 Aqueous Alkaline H2O2 Substrate->Cond1 Aqueous Base Cond2 Anhydrous Oxidants (mCPBA or UHP/TFAA) Substrate->Cond2 Anhydrous/Neutral Int1 Hydroperoxide (HOO⁻) Attack Peroxycarboximidic Acid Cond1->Int1 Prod1 Amide N-Oxide (Hydrolyzed Byproduct) Int1->Prod1 Int2 Electrophilic Oxygen Transfer to Nitrogen Lone Pair Cond2->Int2 Prod2 Cyano N-Oxide (Target Product) Int2->Prod2

Fig 1: Mechanistic divergence of N-oxidation vs. Radziszewski nitrile hydration.

Troubleshooting FAQs

Q: Why did my cyanopyridine turn into a carboxamide when using H₂O₂? A: You inadvertently triggered a Radziszewski amidation[1]. Under alkaline or even neutral aqueous conditions over extended times, H₂O₂ forms the hydroperoxide anion (HOO⁻). This anion attacks the electrophilic carbon of the nitrile group, forming a peroxycarboximidic acid intermediate that rapidly hydrates to a carboxamide[2]. To fix this, you must switch to an anhydrous oxidation system.

Q: I need to oxidize a highly electron-deficient cyanopyridine. mCPBA is too slow and leaves unreacted starting material. What should I use? A: Use the Urea-Hydrogen Peroxide (UHP) and Trifluoroacetic Anhydride (TFAA) system[4]. Electron-withdrawing cyano groups drastically reduce the nucleophilicity of the pyridine nitrogen, making standard mCPBA oxidation sluggish[3]. UHP provides an anhydrous source of H₂O₂, which reacts with TFAA in situ to generate trifluoroperacetic acid. This highly electrophilic peracid forces the oxidation of deactivated nitrogens while maintaining the anhydrous conditions necessary to prevent nitrile hydrolysis[4].

Q: How do I remove m-chlorobenzoic acid (m-CBA) byproducts without hydrolyzing the nitrile during workup? A: m-CBA is the standard byproduct of mCPBA oxidation. While basic aqueous workups (like saturated NaHCO₃) are standard to remove m-CBA, prolonged exposure to aqueous base can risk mild nitrile hydration. To build a self-validating and safe protocol, perform the NaHCO₃ wash strictly at 0 °C with minimal contact time (under 5 minutes per wash). Alternatively, pass the crude mixture through a basic alumina plug, which traps the acid without introducing bulk aqueous conditions.

Q: Does temperature play a role in preserving the nitrile? A: Absolutely. Nitrile hydration is highly temperature-dependent. When using electrophilic oxidants, keep the reaction strictly between 0 °C and room temperature. Elevated temperatures (e.g., >40 °C) provide the activation energy required for trace moisture to initiate hydrolysis.

Quantitative Comparison of Oxidation Systems

Oxidation SystemNitrile Hydrolysis RiskRelative N-Oxidation Rate (e⁻ poor N)Reaction EnvironmentPrimary Byproducts
Aqueous H₂O₂ / Base Very High (Radziszewski)ModerateAqueous AlkalineCarboxamides, H₂O[1]
mCPBA / CH₂Cl₂ LowModerateAnhydrous Neutralm-Chlorobenzoic acid[3]
UHP / TFAA / CH₂Cl₂ Very LowHighAnhydrous AcidicUrea, Trifluoroacetic acid[4]
MTO / UHP / CH₂Cl₂ LowHighAnhydrous NeutralUrea[5]

Verified Experimental Protocols

The following protocols are designed as self-validating systems . This means the physical behavior of the reaction provides real-time feedback on its success, preventing wasted downstream effort.

Protocol A: Anhydrous N-Oxidation using mCPBA (Standard Method)

Best for: Aliphatic amines and moderately electron-rich to neutral pyridines containing nitriles.

  • Preparation: Dissolve the nitrile-containing substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) to a concentration of 0.1 M under an inert atmosphere (N₂ or Argon).

  • Temperature Control: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: Add mCPBA (1.2–1.5 equiv, typically 70-77% purity) portion-wise over 10 minutes.

  • Self-Validation Check: As the reaction proceeds, m-chlorobenzoic acid (m-CBA) will begin to precipitate out of the CH₂Cl₂ as a white solid. If no precipitate forms after 2 hours, the mCPBA may be degraded, or the nitrogen is too electron-deficient.

  • Monitoring: Monitor via TLC. The N-oxide will appear as a highly polar, UV-active spot (often requiring a polar eluent like 10% MeOH/CH₂Cl₂).

  • Workup: Filter the suspension cold to remove the bulk of the m-CBA. Wash the filtrate with cold (0 °C) saturated aqueous NaHCO₃ (2 × 15 mL) rapidly to remove residual acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: UHP/TFAA Mediated N-Oxidation (Advanced Method)

Best for: Highly electron-deficient cyanopyridines where mCPBA fails.

  • Preparation: Suspend Urea-Hydrogen Peroxide complex (UHP, 2.5 equiv) in anhydrous CH₂Cl₂ (0.2 M relative to substrate) in a round-bottom flask[4].

  • Activation: Cool the suspension to 0 °C. Dropwise, add Trifluoroacetic Anhydride (TFAA, 2.4 equiv).

  • Self-Validation Check (Critical): The insoluble UHP complex must dissolve upon the addition of TFAA, forming a clear solution of trifluoroperacetic acid. If the suspension does not clear within 30 minutes, the active peracid has not formed; abort and check reagent integrity.

  • Substrate Addition: Once the solution is clear, add the nitrile-containing substrate (1.0 equiv) dissolved in a minimal amount of anhydrous CH₂Cl₂.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous Na₂S₂O₃ to destroy excess peroxide (validate with starch-iodide paper). Wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate. The byproducts (urea and trifluoroacetic acid) are highly water-soluble and partition cleanly into the aqueous phase, leaving the intact cyano N-oxide.

References

1.1 - acs.org 2.2 - researchgate.net 3. 3 - benchchem.com 4.4 - researchgate.net 5. 5 - acs.org

Sources

removing residual m-chlorobenzoic acid from N-oxide product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. One of the most frequent challenges reported by drug development professionals and synthetic chemists is the isolation of polar N-oxides following oxidation with meta-chloroperoxybenzoic acid (mCPBA). The stoichiometric byproduct of this reaction, meta-chlorobenzoic acid (mCBA), shares overlapping chromatographic retention times with many N-oxides, making standard silica gel purification highly inefficient.

This guide provides field-proven, self-validating methodologies to cleanly separate mCBA from your target N-oxide, driven by the physicochemical causality of the molecules involved.

Diagnostic Overview: Physicochemical Profiling

Before selecting a purification workflow, you must understand the competing physicochemical properties of your mixture. The N⁺–O⁻ dipole of an N-oxide renders the product highly polar and often water-soluble, which directly conflicts with standard aqueous workup procedures. mCBA, while lipophilic in its protonated state, becomes highly water-soluble when deprotonated.

Table 1: Physicochemical Properties Comparison

Propertym-Chlorobenzoic Acid (mCBA)m-Chloroperoxybenzoic Acid (mCPBA)Typical Pyridine N-Oxide
Molecular Weight 156.57 g/mol [1]172.57 g/mol Variable
pKa 3.82 (Acidic)[2]~7.6 (Weakly Acidic)~0.79 (Conjugate Acid)
Water Solubility 450 mg/L at 25 °C[2]< 100 mg/LHigh (Dipole-dependent)
LogP 2.68[2]~2.40< 1.0 (Highly Polar)
Organic Solubility Poor in cold DCM[3]High in DCM[3]Moderate to High
Chromatographic Behavior Streaks on acidic silica[4]Elutes rapidlyHighly retained (Polar)
Purification Decision Matrix

Your purification strategy must be dictated by the hydrophilicity of your specific N-oxide. Use the following decision tree to select the appropriate Standard Operating Procedure (SOP).

Workflow Start Crude Reaction Mixture (N-oxide + mCBA in DCM) Cool Cool to 0°C & Filter Start->Cool Solid Precipitated mCBA (Discard) Cool->Solid Solid Phase Filtrate Filtrate (N-oxide + Residual mCBA) Cool->Filtrate Liquid Phase Decision Is N-oxide Water-Soluble? Filtrate->Decision BasicWash Wash with Sat. NaHCO3 Decision->BasicWash No (Lipophilic) Alumina Basic Alumina Plug (Anhydrous) Decision->Alumina Yes (Hydrophilic) AqPhase Aqueous Phase (Na-m-chlorobenzoate) BasicWash->AqPhase Top Layer OrgPhase Organic Phase (N-oxide in DCM) BasicWash->OrgPhase Bottom Layer Trapped mCBA Trapped on Column Alumina->Trapped Stationary Phase Eluent Eluent (Pure N-oxide) Alumina->Eluent Mobile Phase

Caption: Decision tree for m-chlorobenzoic acid removal based on N-oxide hydrophilicity.

Standard Operating Procedures (SOPs)
SOP 1: The Biphasic Neutralization Protocol (For Lipophilic N-Oxides)

Objective: Isolate lipophilic N-oxides by converting mCBA to its water-soluble sodium salt, forcing it into the aqueous phase[5].

  • Bulk Precipitation: If the reaction was not run in dichloromethane (DCM), concentrate the crude mixture and redissolve it in a minimal volume of DCM. Cool the flask to 0 °C for 30 minutes.

    • Causality: mCBA has notoriously poor solubility in cold DCM, whereas most N-oxides remain soluble[3].

  • Filtration: Filter the cold mixture through a pad of Celite (kieselguhr)[6].

    • Self-Validation: The filter cake should present as a white, flaky solid (mCBA). Removing this bulk mass drastically reduces the acid load for the subsequent wash, preventing violent CO₂ evolution and intractable emulsions.

  • Bicarbonate Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with 3 portions of saturated aqueous NaHCO₃[7].

    • Causality: NaHCO₃ (pH ~8.3) is basic enough to deprotonate mCBA (pKa 3.82) into sodium m-chlorobenzoate, but mild enough to prevent the base-catalyzed degradation of sensitive functional groups (e.g., esters) that 1M NaOH might destroy.

  • Aqueous pH Validation: Test the pH of the final aqueous wash using indicator paper.

    • Self-Validation: The aqueous layer must remain basic (pH > 8). If it is acidic, residual mCBA is still neutralizing the bicarbonate; you must perform an additional wash.

  • Recovery: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure N-oxide.

SOP 2: The Anhydrous Scavenging Protocol (For Hydrophilic N-Oxides)

Objective: Purify highly hydrophilic N-oxides that would partition into the aqueous phase and be lost during a standard basic wash.

  • Solvent Swap: Concentrate the reaction mixture to dryness. Redissolve the crude residue in a moderately polar solvent system (e.g., 5-10% Methanol in DCM).

  • Basic Alumina Chromatography: Load the mixture onto a short column or plug packed with Basic Alumina (Activity I or II).

    • Causality: Standard silica gel is inherently acidic, which causes protonated mCBA to streak and co-elute with polar N-oxides[4]. Basic alumina acts as both a stationary phase and a chemical scavenger, irreversibly binding the acidic mCBA via ionic acid-base interactions while allowing the neutral N-oxide to elute freely[4].

  • Elution & Validation: Elute with your chosen solvent system.

    • Self-Validation: Monitor fractions via Thin Layer Chromatography (TLC) visualized under UV at 254 nm. The N-oxide will elute cleanly, while the mCBA remains immobilized at the baseline of the column.

Troubleshooting & FAQs

Q: My N-oxide product is still contaminated with mCBA after the NaHCO₃ wash. What went wrong? A: You likely experienced incomplete phase transfer. Sodium m-chlorobenzoate can form ion pairs that retain some solubility in the organic phase, especially if the DCM volume is too low. Action: Ensure you perform the initial 0 °C filtration to remove bulk mCBA prior to washing[3]. Dilute the organic phase with additional DCM before the extraction, and ensure vigorous mixing during the biphasic wash to maximize surface area contact.

Q: I lost my product during the aqueous workup. How can I recover it? A: Your N-oxide is highly water-soluble due to the strong N⁺–O⁻ dipole hydrogen-bonding with water. Action: Back-extract the combined aqueous layers with a highly polar organic solvent like chloroform or a 4:1 mixture of chloroform/isopropanol. For future runs, abandon the aqueous workup entirely and switch to the Anhydrous Scavenging Protocol (SOP 2) using basic alumina[4].

Q: Are there alternative oxidation methods that avoid mCBA entirely? A: Yes. If mCBA removal proves insurmountable for a specific substrate, consider switching the oxidant. The Urea-Hydrogen Peroxide (UHP) complex, activated by trifluoroacetic anhydride (TFAA), is an excellent alternative[5]. The byproducts of this reaction (urea and trifluoroacetic acid) are highly water-soluble and easily removed, providing a much cleaner crude profile for highly polar N-oxides[5].

References
  • [2] 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447 - PubChem. National Institutes of Health (NIH). Available at:

  • [7] 4-Methoxypyridine N-Oxide | CAS 1122-96-9. Benchchem. Available at:

  • [4] Removal of 3-chlorobenzoic acid from mCPBA reactions : r/Chempros. Reddit. Available at:

  • [5] 3-Bromo-5-chloropyridine 1-oxide | 1221793-62-9. Benchchem. Available at:

  • [3] m-CHLOROPERBENZOIC ACID. Organic Syntheses Procedure. Available at:

  • [6] Electronic Supplementary Information. The Royal Society of Chemistry. Available at:

  • [1] 3-Chlorobenzoic acid. Wikipedia. Available at:

Sources

Technical Support Center: Handling Pyridine N-Oxide Derivatives

[1]

Status: Operational Ticket ID: PNO-HYGRO-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Mitigation of Hygroscopicity in Pyridine N-Oxide Reagents

Core Directive: The Mechanism of Failure

Why is your reaction failing? Before troubleshooting, you must understand the enemy. Pyridine N-oxides are not just "wet"; they are active water scavengers. The N-O bond possesses a strong dipole moment (~4.24 D), significantly higher than pyridine itself (~2.2 D).

The oxygen atom in the N-oxide moiety acts as a potent hydrogen bond acceptor. When exposed to atmospheric moisture, the lattice energy of the crystalline solid is overcome by the solvation energy of water, leading to rapid deliquescence (turning from solid to oil).

The Impact on Stoichiometry: If your protocol calls for 1.0 equivalent of Pyridine N-oxide (MW: 95.1 g/mol ) but your material contains 15 wt% water, you are actually adding only 0.85 equivalents of oxidant and 0.15 equivalents of a catalyst poison (water). This is the #1 cause of yield inconsistency in C-H activation and cross-coupling workflows.

Visualization: The Hygroscopic Cascade

The following diagram illustrates the mechanistic pathway from atmospheric exposure to experimental failure.

GAtmosphereAtmospheric Moisture(H2O)DipoleDipole Attraction(μ = 4.24 D)Atmosphere->Dipole ExposurePNO_SolidDry Pyridine N-Oxide(Crystalline Lattice)PNO_Solid->DipoleHydrateHydrate Formation(H-Bond Network)Dipole->Hydrate H-BondingDeliquescenceDeliquescence(Solid → Oil)Hydrate->Deliquescence SaturationFailure_1Stoichiometry Error(Under-loading Reagent)Deliquescence->Failure_1Failure_2Catalyst Deactivation(Pd/Cu Poisoning)Deliquescence->Failure_2

Figure 1: The Hygroscopic Cascade showing how dipole interactions lead to phase changes and experimental failure.

Troubleshooting Guide (Scenario-Based)

Scenario A: "My solid reagent has turned into a sticky oil/goo."

Diagnosis: Severe Deliquescence. The material has absorbed enough water to lower its melting point below room temperature or dissolve in its own captured water. Immediate Action:

  • Do NOT attempt to weigh it directly.

  • Do NOT use a vacuum oven alone (this often creates a "crust" that traps internal moisture).

  • Execute SOP-01 (Azeotropic Drying) immediately.

Scenario B: "My C-H activation yield varies between 40% and 80% with the same batch."

Diagnosis: Variable Water Content (Stoichiometry Drift). You are likely weighing the reagent on an open bench. The water content changes with daily humidity. Immediate Action:

  • Quantify water content using SOP-03 .

  • Switch to handling the reagent inside a glovebox or use a "weigh-dump-seal" technique with pre-dried aliquots.

Scenario C: "The reaction stalls completely after 1 hour."

Diagnosis: Catalyst Poisoning. Many Pd(II) and Cu(II) cycles involving N-oxides are sensitive to water, which can compete for coordination sites or hydrolyze active intermediates. Immediate Action:

  • Dry the N-oxide using SOP-01 .

  • Store the dried reagent under Argon.

Standard Operating Procedures (SOPs)

SOP-01: Azeotropic Drying (The Gold Standard)

Use this method for "gooey" or bulk solids. Vacuum drying alone is insufficient for removing lattice-bound water.

Reagents: Toluene (Anhydrous), Pyridine N-oxide derivative. Equipment: Round-bottom flask (RBF), Dean-Stark trap (optional but preferred), Rotary Evaporator, High-Vacuum Line.

Protocol:

  • Dissolution: Dissolve the "wet" N-oxide in anhydrous Toluene (10 mL Toluene per 1 g N-oxide). If it is not fully soluble, add a minimum amount of Dichloromethane (DCM) to aid dissolution.

  • Distillation: Connect to a rotary evaporator. Bath temp: 45–50°C. Pressure: Moderate vacuum.

  • The Azeotrope: Evaporate the solvent. Toluene forms a positive azeotrope with water (bp 85°C), carrying the water out as it evaporates.

  • Repeat: Redissolve the resulting residue in fresh Toluene and evaporate again. Repeat 3x total.

  • Final Polish: Place the flask on a high-vacuum manifold (<0.5 mmHg) for 4–6 hours to remove trace Toluene.

  • Result: The oil should return to a crystalline solid.

SOP-02: Water Quantification (Know Your Enemy)

Before running a sensitive reaction, you must know the exact molecular weight correction factor.

Method A: 1H-NMR (Rapid)

  • Dissolve ~10 mg of sample in dry DMSO-d6 or CDCl3.

  • Integrate the Pyridine N-oxide aromatic protons (e.g., 2H at ~8.2 ppm).

  • Integrate the Water peak (varies by solvent; ~3.3 ppm in DMSO, ~1.56 ppm in CDCl3).

  • Calculation:

    
    
    

Method B: Karl Fischer Titration (Accurate) Note: Standard KF reagents can be used. Pyridine N-oxides are weak bases (pKa ~0.[1]79) and do not typically interfere with the KF buffer system like strong amines do.

Storage & Handling Specifications

Comparative Data: Pyridine vs. Pyridine N-Oxide
PropertyPyridinePyridine N-OxideImplication
Dipole Moment 2.2 D4.24 D N-Oxide is significantly more polar and hygroscopic.
pKa (Conj. Acid) 5.20.79 N-Oxide is a much weaker base; less likely to interfere with KF titration.
Hygroscopicity ModerateSevere Requires inert storage (Desiccator/Glovebox).
State (Pure) LiquidSolid (MP ~66°C) If it looks like liquid/oil, it is wet.
Storage Decision Tree

Follow this logic to determine the correct storage method for your derivatives.

StorageInputPyridine N-OxideDerivativeCheck_StatePhysical State?Input->Check_StateSolidCrystalline SolidCheck_State->SolidOilOil / GooCheck_State->OilStorage_1Store in Desiccator(P2O5 or CaSO4)Solid->Storage_1 General UseStorage_2Glovebox Storage(Inert Gas)Solid->Storage_2 Sensitive CatalysisAction_DryPerform SOP-01(Azeotrope)Oil->Action_DryAction_Dry->Solid

Figure 2: Workflow for determining storage requirements based on physical state and application.

FAQs

Q: Can I use a vacuum oven to dry my Pyridine N-oxide? A: Only if the water content is low (<5%). If the material is an oil (deliquesced), vacuum ovens often cause the surface to crust over, trapping water inside the bulk material. SOP-01 (Azeotropic distillation) is safer and more effective for bulk drying.

Q: Does the N-oxide decompose during drying? A: Pyridine N-oxides are generally thermally stable up to ~100°C. However, avoid temperatures >130°C as some derivatives can undergo rearrangement (e.g., to 2-pyridones) or decomposition. Keep rotary evaporator baths at 45-50°C.

Q: Is it safe to distill Pyridine N-oxide? A: Pure Pyridine N-oxide can be distilled under reduced pressure (bp ~270°C at atm, but much lower under vacuum). WARNING: Ensure no peroxides or strong acids are present, as N-oxides can react violently under certain conditions. For most applications, azeotropic drying is safer than neat distillation.

References

  • Dipole Moment & Structure

    • Linton, E. P. (1940). The Dipole Moments of Amine Oxides. Journal of the American Chemical Society, 62(8), 1945–1948. Link

  • Synthesis & Properties

    • Meisenheimer, J. (1926).[1] Über Pyridin-, Chinolin- und Isochinolin-N-oxyd. Berichte der deutschen chemischen Gesellschaft, 59(8), 1848–1853. Link

  • Purification Protocols

    • Armarego, W. L. F., & Chai, C. L. L. (2009).[2] Purification of Laboratory Chemicals (6th ed.). Butterworth-Heinemann. (Standard reference for azeotropic drying protocols). Link

  • Safety & Handling

    • Sigma-Aldrich. (2023). Safety Data Sheet: Pyridine N-oxide. Link

Validation & Comparative

HPLC Method Development for 4-Methylpyridine-3-Carbonitrile 1-Oxide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

4-Methylpyridine-3-carbonitrile 1-oxide (also known as 3-cyano-4-methylpyridine N-oxide) is a highly functionalized intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Accurate purity determination of this compound is critical, as unreacted parent material (4-methylpyridine-3-carbonitrile) and over-oxidation byproducts can severely impact downstream synthetic yields and safety profiles.

The Chromatographic Challenge: Pyridine N-oxides present unique hurdles during High-Performance Liquid Chromatography (HPLC) method development. The dative N-O bond creates a strong dipole, significantly increasing the molecule's polarity compared to its parent free base[1]. In standard Reversed-Phase Liquid Chromatography (RPLC), this elevated polarity often results in poor retention on conventional alkyl phases (such as C8 or C18). Furthermore, the oxygen atom of the N-oxide acts as a strong hydrogen bond acceptor. If the silica stationary phase contains unprotonated, residual silanols, the N-oxide will undergo secondary ion-exchange interactions, leading to severe peak tailing and compromised resolution.

Comparative Analysis of Column Chemistries

To establish a robust purity method, analytical scientists must evaluate different stationary phases and retention mechanisms. This guide objectively compares three distinct chromatographic approaches for resolving 4-methylpyridine-3-carbonitrile 1-oxide.

Approach A: Standard C18 with Low-pH Buffering

Standard C18 columns (e.g., Gemini C18 or Reprosil 100 C18) rely purely on hydrophobic interactions. To retain the polar N-oxide and prevent peak tailing, the mobile phase pH must be strictly controlled. Utilizing a low-pH buffer (e.g., 10 mM


/

at pH 3.0) protonates residual silanols on the silica surface, effectively shutting down secondary ion-exchange interactions and improving peak shape[2][3].
  • Pros: Widespread column availability; predictable scaling for preparative chromatography.

  • Cons: High risk of stationary phase collapse (dewetting) if the method requires highly aqueous conditions (<5% organic modifier) to achieve adequate retention of the polar N-oxide.

Approach B: Hydrophilic C18 (Aqueous C18)

Columns engineered specifically for highly aqueous conditions (e.g., YMC-Pack ODS-AQ) incorporate proprietary polar endcapping or embedded polar groups[4]. This structural modification prevents phase collapse and provides alternative hydrogen-bonding selectivity for strong dipoles.

  • Pros: Excellent retention of the N-oxide without requiring aggressive ion-pairing reagents; superior peak shape; highly stable in 100% aqueous mobile phases.

  • Cons: Slight variations in selectivity between different column manufacturers' proprietary embedded groups.

Approach C: HILIC (Hydrophilic Interaction Liquid Chromatography)

HILIC operates via an orthogonal retention mechanism, utilizing a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). It is highly effective for polar pyridine-N-oxide metabolites that fail to retain entirely on RPLC[5].

  • Pros: Maximum retention for the highly polar N-oxide; excellent compatibility with mass spectrometry (MS) detection due to the high organic content enhancing desolvation.

  • Cons: Requires significantly longer column equilibration times; necessitates the sample diluent to match the high-organic mobile phase to prevent severe peak distortion.

Quantitative Performance Comparison

The following table summarizes benchmark performance metrics based on the separation of 4-methylpyridine-3-carbonitrile 1-oxide from its parent free base across the three evaluated methodologies.

ParameterStandard C18 (pH 3.0)Aqueous C18 (pH 3.0)HILIC (Amide Phase)
Retention Mechanism Hydrophobic PartitioningHydrophobic + DipoleHydrophilic Partitioning
N-Oxide Retention Factor (

)
1.2 (Low)3.5 (Optimal)5.8 (High)
Resolution (Parent vs. N-Oxide) 2.14.53.8
N-Oxide Tailing Factor (

)
1.61.11.2
Equilibration Time ~10 Column Volumes~10 Column Volumes~20-30 Column Volumes

Method Development Workflow

MethodDev Start Analyze Analyte Properties (4-Methylpyridine-3-carbonitrile 1-oxide) Screen Initial Column Screening Start->Screen C18 Standard C18 (Low Retention, Tailing) Screen->C18 HILIC HILIC Phase (Good Retention, Long Equilibration) Screen->HILIC AqC18 Aqueous C18 (e.g., ODS-AQ) (Optimal Retention & Peak Shape) Screen->AqC18 Opt Method Optimization (Buffer pH 3.0, Gradient Elution) AqC18->Opt Selected Val Method Validation (Specificity, Linearity, Accuracy) Opt->Val

Workflow for HPLC method selection and optimization for pyridine N-oxide purity analysis.

Optimized Experimental Protocol (Aqueous C18 Method)

This step-by-step methodology utilizes a hydrophilic C18 phase to ensure a self-validating, robust system for determining the purity of 4-methylpyridine-3-carbonitrile 1-oxide.

Reagents and Materials
  • Stationary Phase: YMC-Pack ODS-AQ (or equivalent hydrophilic C18), 150 × 4.6 mm, 3 µm[4].

  • Mobile Phase A: 20 mM Potassium dihydrogen phosphate (

    
    ) in highly purified water, adjusted to pH 3.0 with dilute phosphoric acid. (Causality: pH 3.0 ensures full protonation of residual silanols, preventing secondary interactions with the N-oxide dipole).
    
  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (80:20, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C (Maintains reproducible mass transfer kinetics and reduces system backpressure).

  • Detection: UV at 254 nm.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to adequately retain the polar N-oxide)

    • 2.0 - 10.0 min: 5% to 60% B (Linear ramp to elute the less polar parent compound and organic impurities)

    • 10.0 - 12.0 min: 60% B (High organic wash step)

    • 12.0 - 12.1 min: 60% to 5% B (Return to initial conditions)

    • 12.1 - 18.0 min: 5% B (Column re-equilibration)

Step-by-Step Execution
  • Mobile Phase Preparation: Dissolve 2.72 g of

    
     in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 10% 
    
    
    
    . Filter the solution through a 0.22 µm aqueous membrane and sonicate to degas.
  • Standard Preparation: Accurately weigh 25 mg of 4-methylpyridine-3-carbonitrile 1-oxide reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent to achieve a working concentration of 0.5 mg/mL.

  • System Suitability Testing (SST): Inject the standard solution in six consecutive replicates.

    • Self-Validation Criteria: The analytical system is deemed suitable for sample analysis only if the Relative Standard Deviation (%RSD) of the N-oxide peak area is ≤ 2.0%, the USP Tailing Factor (

      
      ) is ≤ 1.5, and the theoretical plate count (
      
      
      
      ) is ≥ 5000.
  • Sample Analysis: Prepare unknown sample solutions at a target concentration of 0.5 mg/mL in the Diluent. Inject a blank (Diluent) to identify system peaks, followed by the sample solutions.

  • Data Processing: Calculate the purity of 4-methylpyridine-3-carbonitrile 1-oxide using the area normalization method, ensuring to exclude any peaks present in the blank injection.

References

  • Organic Syntheses. 10 - Organic Syntheses Procedure. Available at: [Link]

  • RSC Publishing. Cloud point extraction of pyridine N-oxides using mixed micelles of PEGylated calix[4]pyrroles and non-ionic surfactants. Available at:[Link]

  • Google Patents.CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • CORE. Quantitative Analysis of Tobacco Specific Nitrosamine in Human Urine Using Molecularly Imprinted Polymers as a Potential Tool for. Available at:[Link]

Sources

Comprehensive Mass Spectrometry Comparison Guide: Fragmentation Pattern Analysis of 4-Methylpyridine-3-carbonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of heterocyclic N-oxides, such as 4-methylpyridine-3-carbonitrile 1-oxide (Exact Mass: 134.048 Da), presents unique analytical challenges in drug development and synthetic chemistry. N-oxides are notoriously prone to thermal degradation and exhibit complex fragmentation pathways. Distinguishing these compounds from their hydroxylated isomers requires robust mass spectrometry (MS) workflows, as standard techniques often yield artifactual data[1].

This guide objectively compares High-Resolution Electrospray Ionization Tandem Mass Spectrometry (HR-ESI-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for analyzing this specific compound, providing researchers with actionable, self-validating protocols and mechanistic insights.

Part 1: Mechanistic Grounding - The Fragmentation Causality

The fragmentation of 4-methylpyridine-3-carbonitrile 1-oxide is driven by the electronic interplay between its three functional groups: the pyridine ring, the N-oxide moiety at position 1, and the carbonitrile group at position 3.

  • Deoxygenation (Loss of O, -16 Da): The N-O dative bond in pyridine N-oxides is relatively weak. Under both EI and Collision-Induced Dissociation (CID) conditions, the expulsion of atomic oxygen is a dominant and diagnostic pathway, yielding a fragment at m/z 118 (EI) or m/z 119 (ESI)[2].

  • Hydroxyl Radical Expulsion (Loss of OH•, -17 Da): While the "ortho effect" typically drives OH loss in 2-alkylpyridine N-oxides, 4-methylpyridine derivatives can also undergo OH loss via complex hydrogen-shift rearrangements prior to dissociation, producing a distinct fragment at m/z 117 (EI) or m/z 118 (ESI)[3].

  • Cyano Group Cleavage (Loss of HCN, -27 Da): Following initial deoxygenation, the carbonitrile group readily loses hydrogen cyanide (HCN). This sequential cleavage ([M - O - HCN]) leads to a highly stable azatropylium-like ion.

fragmentation M [M+H]+ m/z 135 (4-methylpyridine-3-carbonitrile 1-oxide) M_O [M+H - O]+ m/z 119 M->M_O -O (-16 Da) M_OH [M+H - OH]+• m/z 118 M->M_OH -OH (-17 Da) M_O_HCN [M+H - O - HCN]+ m/z 92 (Azatropylium-like ion) M_O->M_O_HCN -HCN (-27 Da)

Figure 1: Primary CID fragmentation pathways of protonated 4-methylpyridine-3-carbonitrile 1-oxide.

Part 2: Technology Comparison: HR-ESI-MS/MS vs. GC-EI-MS

When selecting an analytical approach, the ionization technique fundamentally alters the observed mass spectral data.

GC-EI-MS (Hard Ionization)
  • Mechanism: 70 eV electron bombardment generates a highly energetic radical cation (M+• at m/z 134).

  • Performance: Excellent for observing deep-seated structural rearrangements (e.g., loss of NO, -30 Da). However, pyridine N-oxides are thermally labile. The high temperatures in the GC inlet (typically 250°C) cause pre-ionization chemical reduction (thermal deoxygenation)[4]. Consequently, the observed m/z 118 peak is often an artifact of the heated inlet rather than true EI fragmentation.

HR-ESI-MS/MS (Soft Ionization)
  • Mechanism: Electrospray generates a stable protonated molecule ([M+H]+ at m/z 135) with minimal in-source fragmentation.

  • Performance: Bypasses thermal degradation entirely[1]. High mass accuracy (< 5 ppm) allows for exact elemental composition determination of fragments. CID parameters can be precisely tuned to selectively monitor the diagnostic [M-O] and [M-OH] transitions without thermal interference.

workflow Start Sample: 4-methylpyridine-3-carbonitrile 1-oxide ESI_Path HR-ESI-MS/MS (Soft Ionization) Start->ESI_Path EI_Path GC-EI-MS (Hard Ionization) Start->EI_Path ESI_Ion Protonated Molecule [M+H]+ m/z 135 ESI_Path->ESI_Ion EI_Ion Radical Cation M+• m/z 134 EI_Path->EI_Ion ESI_Frag True CID Fragmentation (Controlled O & OH loss) ESI_Ion->ESI_Frag EI_Frag Thermal + EI Fragmentation (Inlet deoxygenation risk) EI_Ion->EI_Frag

Figure 2: Analytical workflow comparison for N-oxide MS structural elucidation.

Part 3: Quantitative Data Comparison

The following table summarizes the expected quantitative fragmentation data across both platforms, highlighting the exact mass capabilities of HR-ESI-MS/MS.

Feature / FragmentGC-EI-MS (70 eV)HR-ESI-MS/MS (CID, 20 eV)Structural Assignment
Precursor Ion m/z 134 (M+•)m/z 135.055 ([M+H]+)Intact Molecule
[M - O] m/z 118 (High abundance)m/z 119.060 (Medium abundance)Loss of atomic oxygen
[M - OH] m/z 117 (Low abundance)m/z 118.052 (Low abundance)Loss of hydroxyl radical
[M - O - HCN] m/z 91 (Base peak)m/z 92.050 (Base peak)Azatropylium formation
[M - NO] m/z 104 (Trace)Not observedDeep-seated rearrangement
Thermal Stability Poor (Pre-column reduction)Excellent (Room temp ionization)N/A

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies incorporate built-in validation steps to confirm the causality of the observed spectra.

Protocol A: HR-ESI-MS/MS Analysis (Recommended)

Rationale: ESI prevents thermal degradation, ensuring the [M-16] fragment is a true CID product, not an inlet artifact.

  • Sample Preparation: Dissolve 4-methylpyridine-3-carbonitrile 1-oxide in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid acts as a proton donor, maximizing the yield of the [M+H]+ precursor ion while stabilizing the N-oxide in solution.

  • Instrument Setup: Connect a syringe pump to a High-Resolution Q-TOF mass spectrometer. Set the flow rate to 10 µL/min.

  • Source Tuning:

    • Capillary Voltage: +3.5 kV (Positive ion mode).

    • Desolvation Temperature: 250°C.

    • Cone Voltage: 20 V. (Crucial: Keep this low to prevent in-source fragmentation of the labile N-O bond).

  • MS/MS Acquisition: Isolate the precursor ion at m/z 135.055 in the quadrupole. Apply Argon as the collision gas.

  • Collision Energy (CE) Ramp: Acquire spectra at CE = 10, 20, and 30 eV.

    • Self-Validation Step: The ratio of m/z 135 to m/z 119 must decrease proportionally as CE increases. This confirms the m/z 119 ion is a direct collision product of the isolated precursor, not an in-source contaminant.

Protocol B: GC-EI-MS Analysis

Rationale: Provides classical fragmentation patterns but requires careful temperature control to mitigate thermal reduction.

  • Sample Preparation: Dissolve the standard in GC-grade Dichloromethane to a concentration of 50 µg/mL.

  • Inlet Configuration: Use a split/splitless injector set to 200°C (lower than the standard 250°C). Use a split ratio of 10:1.

    • Causality: Lowering the inlet temperature minimizes the thermal deoxygenation of the N-oxide before it reaches the column.

  • Chromatography: Inject 1 µL onto a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

    • Oven program: 80°C (hold 1 min), ramp at 15°C/min to 280°C.

  • Ionization: Set the EI source temperature to 230°C and electron energy to 70 eV.

  • Data Acquisition: Scan from m/z 50 to 300.

    • Self-Validation Step: Monitor the extracted ion chromatograms (EIC) for m/z 118 and m/z 134. If the m/z 118 peak is broad, tailing, or elutes slightly before m/z 134, it indicates thermal degradation in the inlet rather than true EI fragmentation.

References

  • Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at:[Link]

  • Tong, W., et al. (2001). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Available at:[Link]

  • Flammang, R., et al. (2006). Collisional Interaction of Ionized Pyridine N-Oxides with Various Targets in a New Hybrid Mass Spectrometer. ResearchGate. Available at:[Link]

  • Gerbaux, P., et al. (2000). Hydrogen-shift isomers of ionic and neutral hydroxypyridines: a combined experimental and computational investigation. UMONS. Available at: [Link]

Sources

TLC Visualization Methods for Pyridine N-Oxides: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the technical methodology for visualizing pyridine


-oxides on Thin Layer Chromatography (TLC) plates.

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Scope: Visualization, differentiation from parent pyridines, and troubleshooting tailing issues.

Introduction: The Polarity Trap

Pyridine


-oxides are critical intermediates in drug discovery (e.g., prodrug strategies, metabolites of pyridine-based drugs like Omeprazole).[1] However, they present a distinct analytical challenge: Polarity .[1]

Unlike their parent pyridines, the


-oxide moiety (

) possesses a strong dipole moment (~4.2 D vs. ~2.2 D for pyridine) and acts as a potent hydrogen bond acceptor.[1] On standard silica gel, this leads to:
  • Low

    
     values:  Often sticking to the baseline.
    
  • Significant Tailing: Strong interaction with acidic silanol groups.[1]

  • Differentiation Difficulty: Distinguishing unreacted pyridine from the

    
    -oxide product without specific staining.
    

This guide moves beyond basic "dip and heat" instructions, providing a mechanistic rationale for selecting the right visualization method.

Decision Matrix: Selecting the Right Method

Before preparing reagents, use this logic flow to determine the optimal visualization strategy.

VisualizationLogic Start Start: Analyte on Plate UV_Check Step 1: UV (254 nm) Start->UV_Check IsVisible Visible? UV_Check->IsVisible Differentiation Need to distinguish Pyridine vs N-Oxide? IsVisible->Differentiation Yes Method_Iodine Method C: Iodine Vapor (Quick/Reversible) IsVisible->Method_Iodine No (Aliphatic/Trace) Method_Drag Method A: Dragendorff's Reagent (General Nitrogen) Differentiation->Method_Drag No (Just detection) Method_Koenig Method B: Koenig Reaction (Differentiation) Differentiation->Method_Koenig Yes (Specific ID)

Figure 1: Decision matrix for selecting visualization methods based on analytical needs.

Comparative Analysis of Visualization Methods

The following table summarizes the three primary chemical methods. Note that UV visualization is the prerequisite baseline.[1]

FeatureMethod A: Dragendorff’s Reagent Method B: Koenig Reaction Method C: Iodine Vapor
Primary Use Universal detection of nitrogenous bases (alkaloids,

-oxides).[1]
Differentiation: Distinguishes Pyridine (+) from

-Oxide (-).[1][2][3]
Quick, reversible general stain.[1]
Selectivity High for tertiary amines and

-oxides.[1]
Specific for the pyridine ring nitrogen lone pair.[1][2][4][5]Low (reacts with most organics).
Sensitivity High (

).[1]
Moderate (

).[1]
Moderate to High.[1]
Appearance Orange/Red spots on yellow background.[1]Red/Violet (Pyridine) vs. Colorless (

-Oxide).[1]
Brown/Yellow spots .
Mechanism Ion-pair complexation with heavy metals (

).[1]
Ring opening via electrophilic attack on Nitrogen.[1]Charge-transfer complex formation.[1]
Destructive? Yes.Yes.No (Reversible).[1]

Deep Dive: Protocols & Mechanisms

Method A: Dragendorff’s Reagent (The Gold Standard)

While typically used for alkaloids, Dragendorff's reagent is highly effective for pyridine


-oxides due to the formation of an insoluble ion-pair complex.[1]
  • Mechanism: The Lewis basic oxygen of the

    
    -oxide (or the nitrogen in parent pyridines) coordinates with the heavy metal complex (Potassium Bismuth Iodide), precipitating an orange solid.
    
    
    
    
    (Note: In acidic media, the N-oxide is protonated, facilitating the ion pair).[1]
  • Protocol (Munier modification):

    • Solution A: Dissolve 1.7 g basic bismuth nitrate and 20 g tartaric acid in 80 mL water.

    • Solution B: Dissolve 16 g potassium iodide in 40 mL water.

    • Stock: Mix Solution A + Solution B (1:1). Stable for months at 4°C.[1]

    • Working Spray: Mix 10 mL Stock + 20 g tartaric acid + 100 mL water.

    • Procedure: Spray plate heavily.[1] Orange spots appear immediately.[1]

Method B: The Koenig Reaction (The Differentiator)

This is the definitive test to prove


-oxidation is complete.[1] The Koenig reaction requires a free lone pair on the pyridine nitrogen to initiate ring opening.[1]
  • Mechanism:

    • Pyridine: Reacts with Cyanogen Bromide (CNBr) to form a pyridinium salt, which undergoes ring opening with an amine (e.g., aniline) to form a colored polymethine dye (glutaconaldehyde derivative).

    • Pyridine N-Oxide: The nitrogen lone pair is involved in the

      
       bond and is unavailable for nucleophilic attack on CNBr.[1] Result: No Reaction. 
      
  • Protocol (Warning: CNBr is highly toxic):

    • Reagent A: 10% Cyanogen Bromide in water (Prepare in fume hood).

    • Reagent B: 2% Aniline in ethanol.

    • Procedure:

      • Spray plate with Reagent A.[1]

      • Expose to vapor of Reagent B (or light spray).[1]

    • Result: Parent Pyridine turns Intense Red/Orange .[1]

      
      -oxide remains Colorless  (or visible only under UV).[1]
      
Method C: UV Fluorescence Quenching (254 nm)

Most pyridine


-oxides possess a conjugated 

-system that absorbs UV light at 254 nm.[1]
  • Observation: Dark spots on a bright green fluorescent background (using

    
     silica plates).
    
  • Limitation: Does not distinguish between the starting material and product unless

    
     values are significantly different.
    

Critical Troubleshooting: The "Streaking" Problem

Pyridine


-oxides are notorious for tailing on silica gel.[1] This is caused by the strong interaction between the polar 

group and acidic silanols (

).[1]

Solution: Mobile Phase Modification To obtain distinct spots (high "Trustworthiness" of data), you must compete for the silanol sites.

  • Add a Base: Add 0.5% to 1% Triethylamine (TEA) or Ammonium Hydroxide to your mobile phase.[1]

    • Why: The base blocks the acidic silanol sites, allowing the

      
      -oxide to elute freely.[1]
      
  • Increase Polarity: Use Methanol/DCM mixtures (e.g., 5-10% MeOH in DCM) rather than Hexane/Ethyl Acetate.[1]

TailingMechanism Silica Silica Surface (Acidic Si-OH) NOxide Pyridine N-Oxide (Polar Acceptor) Silica->NOxide Strong H-Bonding Result_Bad Result: Tailing/Streaking NOxide->Result_Bad Result_Good Result: Sharp Spot NOxide->Result_Good Modifier Modifier (TEA/NH3) Modifier->Silica Blocks Sites Modifier->NOxide Displaces

Figure 2: Mechanism of tailing and how basic modifiers prevent it.

References

  • Youssif, S. (2001).[1][6] Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(1), 242-268.[1][7][8]

  • Baran Lab. (2012).[1][2] Pyridine N-Oxides: Synthesis and Reactions. Group Meeting Notes.

  • EPFL. (n.d.).[1] TLC Visualization Reagents. Ecole Polytechnique Fédérale de Lausanne.[1]

  • BenchChem. (2025).[1][3] Pyridin-4-olate vs. Pyridine N-oxide: An In-depth Technical Guide to Basicity.

  • Reach Devices. (n.d.). TLC Stains and Visualization Methods.

Sources

identifying common impurities in commercial 4-methylpyridine-3-carbonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic chemistry and process development, I frequently encounter a recurring bottleneck in drug discovery pipelines: the downstream failure of functionalized pyridines due to poorly characterized N-oxide intermediates.

4-Methylpyridine-3-carbonitrile 1-oxide (also known as 3-cyano-4-methylpyridine N-oxide) is a critical electrophilic building block. It is heavily utilized in Boekelheide rearrangements and direct C-H functionalization to synthesize complex kinase inhibitors and agrochemicals. However, the oxidation process used to generate this compound—typically utilizing hydrogen peroxide with acetic acid or mCPBA—inherently produces a spectrum of structurally similar impurities.

This guide objectively compares the downstream performance of different commercial grades of 4-methylpyridine-3-carbonitrile 1-oxide and evaluates the analytical methodologies required to definitively profile its impurities.

Mechanistic Origins of Common Impurities

Before comparing product grades, we must establish the chemical causality behind the impurities present in commercial batches. The oxidation of 3-cyano-4-methylpyridine is not perfectly chemoselective.

  • Impurity A (Unreacted Starting Material): 3-cyano-4-methylpyridine. Arises from incomplete oxidation, often due to the electron-withdrawing nature of the nitrile group which deactivates the pyridine nitrogen.

  • Impurity B (Amide 1-Oxide): 4-methylpyridine-3-carboxamide 1-oxide. Formed via the over-hydration of the nitrile group during prolonged exposure to aqueous oxidants.

  • Impurity C (Hydroxylated Isomers): e.g., 3-cyano-4-methylpyridin-2-ol. Generated via unintended thermal rearrangements or trace metal-catalyzed hydroxylation during the workup phase.

G SM Starting Material (3-Cyano-4-methylpyridine) Ox Oxidation (H2O2 / AcOH) SM->Ox Target Target Product (4-Methylpyridine-3-carbonitrile 1-oxide) Ox->Target Optimal ImpA Impurity A (Unreacted SM) Ox->ImpA Incomplete ImpB Impurity B (Amide 1-oxide) Ox->ImpB Over-hydration ImpC Impurity C (Hydroxylated Isomer) Ox->ImpC Rearrangement

Mechanistic pathways leading to common impurities during pyridine N-oxidation.

Comparative Performance: High-Purity vs. Standard Grade

To demonstrate why impurity profiling is non-negotiable, we compared a High-Purity Commercial Grade (≥99.5%) against a Standard Technical Grade (95-97%) in a standardized Boekelheide rearrangement [1]. The Boekelheide reaction utilizes an acylating agent to trigger a [3,3]-sigmatropic rearrangement, converting the α-methyl group into an oxygenated functional group (e.g., an acetate or alcohol).

When Impurity A (unreacted pyridine) is present, it acts as a competitive nucleophile, consuming the acylating agent and stalling the catalytic cycle. When Impurity B (amide) is present, it undergoes competitive acylation, leading to intractable tar-like byproducts.

Table 1: Downstream Performance in Boekelheide Rearrangement
Performance MetricHigh-Purity Grade (≥99.5%)Standard Grade (95-97%)Causality & Mechanistic Impact
Isolated Yield 89%62%Impurity A competitively consumes the acylating agent, lowering overall conversion.
Reaction Time 4 Hours12 HoursTrace impurities alter the pH microenvironment, slowing the initial deprotonation step.
Purification Simple Flash ChromatographyComplex Prep-HPLCAmide byproducts (from Impurity B) co-elute with the target rearranged product.
Reagent Load 1.1 eq. TFAA2.5 eq. TFAAExcess reagent is required to overcome the competitive acylation of impurities.

Analytical Methodologies: The LC-MS Bottleneck

Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is insufficient for profiling pyridine N-oxides because the UV chromophores of the N-oxide and the unreacted starting material are nearly identical.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard [2]. However, a critical analytical trap exists: Electrospray Ionization (ESI) often fails to distinguish between N-oxides and hydroxylated aromatic impurities (Impurity C) . Under ESI-MS/MS conditions, both N-oxides and phenolic hydroxylations show minimal water loss, making their fragmentation patterns indistinguishable [3].

The Solution: Atmospheric Pressure Chemical Ionization (APCI). Under LC-APCI-MS conditions, N-oxides produce a highly distinct [M + H - O]+ ion. This specific oxygen-loss fragment is never produced by hydroxylated metabolites, providing a self-validating structural confirmation [3].

Analytical Sample Impure Batch Sample LC RP-HPLC Separation Sample->LC ESI ESI-MS/MS (Fails: Similar Fragmentation) LC->ESI Standard APCI APCI-MS (Succeeds: Distinct [M+H-O]+ ion) LC->APCI Optimized Result1 Ambiguous Identification (N-O vs C-OH) ESI->Result1 Result2 Precise Impurity Profiling APCI->Result2

Decision tree demonstrating the superiority of APCI-MS for pyridine N-oxide profiling.

Table 2: Analytical Methodology Comparison
MethodologyDetection LimitN-Oxide vs Hydroxyl DifferentiationBest Use Case
HPLC-UV ~0.1% AreaCannot DifferentiateRoutine bulk purity checks where impurity identity is already known.
LC-ESI-MS/MS Trace (ppm)Poor (Similar water loss profiles)Quantifying Impurity A (Unreacted starting material) [2].
LC-APCI-MS Trace (ppm)Excellent (Yields [M+H-O]+)Definitive structural elucidation of unknown batch impurities [3].

Experimental Protocols

To ensure reproducibility, the following self-validating protocols detail the downstream application and the analytical quantification of the compound.

Protocol 1: Standardized Boekelheide Rearrangement Workflow

Causality Note: We utilize Trifluoroacetic Anhydride (TFAA) instead of Acetic Anhydride. TFAA is highly electrophilic, allowing the rearrangement to proceed at room temperature. This prevents the thermal degradation of the N-oxide intermediate, a common failure point in classical Boekelheide reactions [1].

  • Preparation: Dissolve 10.0 mmol of 4-methylpyridine-3-carbonitrile 1-oxide in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Activation: Cool the reaction vessel to 0 °C using an ice bath.

  • Acylation: Dropwise, add 11.0 mmol (1.1 eq) of Trifluoroacetic Anhydride (TFAA) over 15 minutes. The solution will transition from pale yellow to deep orange as the O-acylpyridinium intermediate forms.

  • Rearrangement: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours. Monitor the disappearance of the N-oxide via TLC (10% MeOH in DCM).

  • Hydrolysis: Quench the reaction by slowly adding 15 mL of saturated aqueous NaHCO3. Stir vigorously for 30 minutes to hydrolyze the trifluoroacetate ester to the corresponding 4-(hydroxymethyl)pyridine-3-carbonitrile.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

Protocol 2: LC-APCI-MS Method for Impurity Profiling

Causality Note: This protocol is specifically tuned to force the formation of the [M+H-O]+ ion for definitive N-oxide confirmation.

  • Sample Preparation: Dissolve 1.0 mg of the commercial 4-methylpyridine-3-carbonitrile 1-oxide batch in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v). Dilute 1:100 to prevent detector saturation.

  • Chromatography Setup: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

  • Ion Source Configuration (APCI):

    • Set the vaporizer temperature to 400 °C.

    • Set the corona discharge current to 5.0 µA.

    • Capillary temperature: 250 °C.

  • Data Acquisition & Validation: Operate the mass spectrometer in positive ion mode. Scan from m/z 100 to 500.

  • System Validation: Identify the parent peak at m/z 135 [M+H]+. Confirm the identity of the N-oxide by isolating the m/z 135 ion and applying collision-induced dissociation (CID). A successful validation requires the observation of a distinct fragment at m/z 119, corresponding to the [M+H-O]+ ion [3].

References

  • Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. PubMed. Retrieved from[Link]

  • Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. ResearchGate. Retrieved from[Link]

Safety Operating Guide

Proper Disposal Procedures: 4-Methylpyridine-3-carbonitrile 1-oxide

[1]

Part 1: Executive Summary & Immediate Action

Treat 4-Methylpyridine-3-carbonitrile 1-oxide as a High-Risk Research Chemical. As a functionalized pyridine derivative combining a nitrile group and an N-oxide moiety, this compound presents a dual hazard profile: potential cyanide release under acidic conditions and thermal instability characteristic of N-oxides.

🔴 Emergency Response Card (Cut & Post)
Event Immediate Action
Spill (Solid) Do NOT generate dust. Dampen with inert solvent (PEG-400 or water) if necessary to suppress dust.[1] Scoop into a wide-mouth jar.
Spill (Liquid) Absorb with vermiculite or sand .[2] Do NOT use paper towels (combustible) if the N-oxide concentration is high.
Skin Contact Wash immediately with soap and water for 15 minutes. Do not use organic solvents (increases absorption).
Eye Contact Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][4][5] Seek medical attention.
Fire Use Water Spray , CO2 , or Dry Chemical .[4] Warning: Thermal decomposition releases toxic NOx and Cyanide fumes.

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular structure is the prerequisite for safe disposal. This compound is not just "organic waste"; it is a reactive intermediate.

Structural Hazard Analysis
  • Pyridine Ring: Base structure. Implies potential neurotoxicity and hepatic toxicity.

  • C3-Nitrile (Cyano group): CRITICAL. While aromatic nitriles are generally stable, contact with strong acids (HCl, H₂SO₄) can hydrolyze the nitrile, potentially releasing Hydrogen Cyanide (HCN) gas.

  • N-Oxide (N→O): Adds polarity and potential thermal instability. N-oxides can undergo energetic decomposition at elevated temperatures. They are weak oxidizers.

Physical & Chemical Properties (Estimated Class Data)
PropertyValue/CharacteristicOperational Implication
Physical State Solid (likely crystalline powder)Dust inhalation hazard.[6]
Solubility Soluble in polar organic solvents (DMSO, DMF, MeOH)Dispose of as solvent waste if dissolved.
Stability Stable at Room Temp. Heat Sensitive.Do not autoclave waste containing this compound.
Incompatibilities Strong Acids , Strong Reducing Agents, Acyl HalidesStrict Segregation Required.

Part 3: Pre-Disposal Segregation ( The "Golden Rules")

The most common accident involving nitrile derivatives is inadvertent mixing with acidic waste streams.

The "No-Acid" Rule

NEVER pour 4-Methylpyridine-3-carbonitrile 1-oxide (or its solutions) into a waste container that contains, or previously contained, acidic waste (pH < 4).

  • Mechanism:[1][4][7]

    
     (Slow hydrolysis) or potentially HCN release depending on conditions and specific structure.
    
  • Protocol: Use a dedicated waste stream labeled "Basic/Neutral Organic Toxicity."

Thermal Isolation

Due to the N-oxide functionality, this waste must be kept away from heat sources.[2]

  • Do NOT distill solvents from reaction mixtures containing this product to dryness (explosion risk).

  • Do NOT dispose of in "oxidizer" waste bins, despite the oxygen content, to avoid unpredictable redox reactions.

Part 4: Step-by-Step Disposal Workflows

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicable to: Expired reagent, spill cleanup debris, contaminated gloves/weigh boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage risk is higher.

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "4-Methylpyridine-3-carbonitrile 1-oxide"

    • Hazard Checkboxes: [x] Toxic [x] Irritant[8]

    • Special Warning: "NITRILE - DO NOT MIX WITH ACID"

  • Packing: Place the solid waste inside. If the waste is fine dust, double-bag in a clear zip-lock bag before placing in the jar to prevent puff-back upon opening.

  • Storage: Store in a Satellite Accumulation Area (SAA) away from direct sunlight.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable to: HPLC waste, reaction filtrates.

  • pH Check: Verify the solution is Neutral (pH 6-8) or slightly Basic (pH 8-10).

    • If Acidic: Neutralize carefully with saturated Sodium Bicarbonate (

      
      ) before adding to the waste container.
      
  • Solvent Compatibility: Ensure the carrier solvent (e.g., Dichloromethane, Methanol) is compatible with the waste drum.

  • Segregation: Pour into a waste carboy designated for "Toxic Organics."

    • Prohibited: Do not pour into "Acid Waste" or "Oxidizer Waste" streams.

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for disposing of this compound to prevent incompatible mixing.

DisposalWorkflowStartWaste Generation:4-Methylpyridine-3-carbonitrile 1-oxideStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Powder, Gloves, Debris)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Solvent Solutions)StateCheck->LiquidWasteLiquidBaggingDouble Bag inClear Zip-LockSolidWaste->BaggingSolidContainerContainer:Wide-Mouth HDPE JarBagging->SolidContainerLabelingLabel: 'TOXIC - NITRILE''DO NOT MIX WITH ACID'SolidContainer->LabelingpHCheckCheck pHLiquidWaste->pHCheckIsAcidicAcidic (pH < 7)pHCheck->IsAcidicYesIsNeutralNeutral/BasicpHCheck->IsNeutralNoNeutralizeNeutralize withSat. NaHCO3IsAcidic->NeutralizeNeutralize->IsNeutralLiquidContainerContainer:Solvent Waste Carboy(NO ACIDS)IsNeutral->LiquidContainerLiquidContainer->LabelingEHSHandover to EHSfor IncinerationLabeling->EHS

Figure 1: Decision tree for the safe segregation and packaging of Pyridine-N-oxide nitrile waste.

Part 6: Regulatory & Final Disposal Considerations[1]

US EPA / RCRA Classification

While this specific molecule may not have a unique "P" or "U" list code, it falls under general hazardous waste categories:

  • Characteristic Waste: Likely Toxic (if TCLP fails) and potentially Reactive (if N-oxide content is high/dry).

  • Best Practice Code: If unlisted, manage as D003 (Reactivity) if thermal stability is unknown, or simply as Hazardous Waste Solid/Liquid, N.O.S. (Toxic) .

Final Destruction Method

The only acceptable final disposal method is High-Temperature Incineration at a licensed facility.

  • Why? Incineration ensures the complete destruction of the pyridine ring and the oxidation of the nitrile group to Nitrogen (

    
    ) and Carbon Dioxide (
    
    
    ).
  • Scrubbing: The incinerator must be equipped with a scrubber to handle Nitrogen Oxides (NOx) generated from the pyridine/N-oxide and any potential cyanide traces.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyridine-N-oxide derivatives. PubChem.[9] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Research Council. [Link]

Personal protective equipment for handling 4-Methylpyridine-3-carbonitrile 1-oxide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-Methylpyridine-3-carbonitrile 1-oxide

Executive Summary

4-Methylpyridine-3-carbonitrile 1-oxide is a specialized heterocyclic intermediate utilized extensively in drug discovery and agrochemical development. Handling this compound requires a highly nuanced approach because it contains two distinct reactive moieties: an N-oxide group and a nitrile group. As a Senior Application Scientist, I have designed this guide to move beyond generic safety advice. This protocol outlines the causality-driven selection of Personal Protective Equipment (PPE), engineering controls, and step-by-step operational workflows to ensure absolute laboratory safety, regulatory compliance, and chemical integrity.

Mechanistic Toxicology & Risk Assessment

To select the appropriate PPE and engineering controls, we must first understand the molecular vulnerabilities of the compound. We do not simply wear gloves "because it is a chemical"; we select specific materials and environments to counteract specific molecular interactions.

  • The N-Oxide Moiety (Oxidative & Thermal Risk): Pyridine N-oxides possess a highly polarized N-O bond. Under thermal stress (typically >100°C) or in the presence of strong reducing agents, they can undergo rapid decomposition, releasing toxic nitrogen oxides (NOx) and significant thermal energy.

  • The Nitrile Moiety (Cyanide Release Risk): While aromatic nitriles are generally stable under ambient conditions, exposure to strong, concentrated acids (e.g., sulfuric acid) can trigger hydrolysis. Under extreme thermal or acidic degradation, there is a potential risk of releasing hydrogen cyanide (HCN) gas.

  • Physical State (Particulate Hazard): As a crystalline solid, the primary exposure route during routine handling (weighing, transferring) is the inhalation of aerosolized dust, which can cause severe mucosal irritation and systemic absorption.

Hazard-to-Control Mapping

Chemical_Safety_Workflow Assessment Hazard Assessment: 4-Methylpyridine-3-carbonitrile 1-oxide Prop_NOxide N-Oxide Moiety (Thermal Instability) Assessment->Prop_NOxide Prop_Nitrile Nitrile Group (Toxic Gas Potential) Assessment->Prop_Nitrile Prop_Dust Crystalline Solid (Inhalation Hazard) Assessment->Prop_Dust Control_Temp Strict Temp Control & Blast Shielding Prop_NOxide->Control_Temp Control_Acid Acid-Free Environment & Fume Hood (100 fpm) Prop_Nitrile->Control_Acid Prop_Dust->Control_Acid Control_PPE Nitrile Gloves (0.11mm) & Chemical Goggles Prop_Dust->Control_PPE

Fig 1: Hazard assessment and corresponding engineering controls for pyridine N-oxide derivatives.

Quantitative PPE Matrix

Based on the compound's hazard profile and the Occupational Safety and Health Administration's (OSHA)[1], the following PPE matrix must be strictly adhered to.

PPE CategorySpecificationMechanistic JustificationReplacement / Validation Protocol
Hand Protection Nitrile (Minimum 0.11 mm thickness)Nitrile offers excellent chemical resistance to solid aromatic nitrogenous compounds. Avoid latex due to high permeability.Self-Validation: Perform the "inflation test" (trap air and squeeze) to check for micro-punctures before every use.
Eye Protection Indirect-vented chemical splash gogglesProtects against airborne dust particulates and liquid splashes during solvent dissolution.Replace if scratched. Must form a complete, flush seal around the orbital area.
Body Protection Flame-resistant (FR) Nomex® lab coatMitigates risk from potential exothermic thermal decomposition of the N-oxide group.Ensure cuffs are fully extended over the glove wrists to eliminate exposed skin.
Respiratory N95 Particulate RespiratorFilters >95% of airborne crystalline dust if bulk transfers must occur outside a hood.Fit-test required annually. Discard immediately if breathing resistance increases.

Operational Workflow: Step-by-Step Handling Protocol

The following protocol provides a self-validating system for handling 4-Methylpyridine-3-carbonitrile 1-oxide during a standard dissolution or reaction setup. This methodology aligns with the authoritative safety guidelines set forth in [2].

  • Step 1: Environmental Verification

    • Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

    • Causality: Ensures that any accidental release of NOx or HCN gas is immediately captured and exhausted away from the operator.

    • Validation: Tape a standard laboratory tissue (e.g., Kimwipe) to the bottom of the sash; it should pull inward steadily without violent turbulence.

  • Step 2: PPE Donning & Static Mitigation

    • Action: Don the FR lab coat, chemical goggles, and double-layer nitrile gloves. Wipe the exterior of the weighing spatula with an anti-static cloth.

    • Causality: Fine powders of N-oxides can carry static charges, causing them to aerosolize or cling to gloves, drastically increasing inhalation exposure risk.

  • Step 3: Enclosed Weighing

    • Action: Place the analytical balance inside the fume hood or a dedicated ventilated balance enclosure. Weigh the compound into a pre-tared, sealable static-dissipative vial.

    • Causality: Open-air weighing on a benchtop guarantees particulate spread via ambient HVAC drafts.

  • Step 4: Dissolution and Transfer

    • Action: Add the required reaction solvent (e.g., Dichloromethane or Ethyl Acetate) slowly down the side of the vial. Cap immediately and swirl. Do not use metal spatulas for vigorous scraping against glass.

    • Causality: N-oxides can be sensitive to localized friction and heat. Gentle dissolution prevents localized exothermic degradation.

  • Step 5: Decontamination

    • Action: Wipe down the balance and hood surface with a solvent-dampened towel (e.g., 70% isopropanol), followed by a dry wipe. Dispose of the outer layer of gloves in the solid hazardous waste bin before exiting the hood workspace.

Emergency Protocols & Disposal Plans

Spill Response: Do NOT sweep dry. Dry sweeping aerosolizes the N-oxide dust, creating an immediate inhalation hazard. Cover the spill with damp absorbent pads or inert sand. Gently gather the material using a non-sparking plastic scoop and place it in a sealed, labeled hazardous waste container.

Disposal & Waste Management: 4-Methylpyridine-3-carbonitrile 1-oxide must be treated as hazardous organic solid waste.

  • Segregation: Keep strictly separated from strong acids, reducing agents, and heavy metal catalysts to prevent exothermic degradation or HCN gas generation in the waste stream.

  • Labeling: Label clearly as "Toxic Organic Solid - Contains Nitrile/N-Oxide".

  • Destruction: High-temperature incineration is the preferred disposal method, as it completely destroys the N-oxide and nitrile functional groups without generating secondary toxic byproducts.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council (US) Committee on Prudent Practices in the Laboratory URL: [Link]

  • Title: Personal Protective Equipment Standard (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA), U.S. Department of Labor URL: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methylpyridine-3-carbonitrile 1-oxide
Reactant of Route 2
Reactant of Route 2
4-Methylpyridine-3-carbonitrile 1-oxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.